Product packaging for Fmoc-NH-PEG8-CH2COOH(Cat. No.:)

Fmoc-NH-PEG8-CH2COOH

カタログ番号: B607505
分子量: 649.7 g/mol
InChIキー: JRLUSGRARXJCNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-NH-PEG8-CH2COOH is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H47NO12 B607505 Fmoc-NH-PEG8-CH2COOH

特性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLUSGRARXJCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-PEG8-CH2COOH: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG8-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by an eight-unit polyethylene glycol chain. This unique architecture offers several advantages in the design of advanced therapeutics and diagnostics.

The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the conjugated molecules, which can improve their pharmacokinetic profiles.[2][3] The terminal functional groups—a protected amine and a carboxylic acid—allow for sequential and specific conjugation to two different molecules, a key feature for constructing precisely defined bioconjugates.[4] This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of key workflows.

Core Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Physicochemical Data
PropertyValueReference(s)
CAS Number 868594-52-9
Molecular Formula C₃₃H₄₇NO₁₂
Molecular Weight 649.73 g/mol
Appearance Viscous Liquid
Purity Typically >95% (HPLC)
Solubility Soluble in DMSO and DMF
Structural and Chemical Information
AttributeDescriptionReference(s)
IUPAC Name 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28-nonaoxa-4-azatriacontan-30-oic acid
Synonyms Fmoc-NH-8(ethylene glycol)-acetic acid, Fmoc-PEG8-acetic acid
Key Functional Groups Fmoc-protected amine, Carboxylic acid, PEG8 spacer
Reactivity The Fmoc group is removed under basic conditions to yield a free amine. The carboxylic acid can be activated to react with primary amines.
Handling and Storage
ConditionRecommendationReference(s)
Storage Temperature -20°C for long-term storage
Handling Use anhydrous solvents like DMF or DMSO. Keep in a sealed container, protected from light and moisture.
Stability Stable for extended periods under recommended storage conditions.

Experimental Protocols

The utility of this compound lies in its ability to sequentially link two different molecules. The following protocols provide a detailed methodology for a typical two-step bioconjugation process.

Step 1: Fmoc Deprotection to Expose the Amine Terminus

The Fmoc protecting group is base-labile and can be efficiently removed to reveal the primary amine, which is then available for conjugation.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Dissolve this compound in anhydrous DMF to a concentration of 10-20 mg/mL.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.

  • Precipitate the deprotected product, NH2-PEG8-CH2COOH, by adding cold diethyl ether to the concentrated residue.

  • Centrifuge the mixture and decant the ether.

  • Wash the precipitate with cold diethyl ether twice more.

  • Dry the deprotected product under vacuum.

  • Confirm the successful removal of the Fmoc group (a mass difference of 222.2 Da) and assess the purity of the product by mass spectrometry and RP-HPLC.

Step 2: Carboxylic Acid Activation and Conjugation to a Biomolecule

The terminal carboxylic acid can be activated using carbodiimide chemistry to form a stable amide bond with a primary amine on a target biomolecule (e.g., a protein, peptide, or antibody).

Materials:

  • NH2-PEG8-CH2COOH (from Step 1)

  • Biomolecule with primary amines (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Equilibrate the NH2-PEG8-CH2COOH and the biomolecule to room temperature.

  • Dissolve the NH2-PEG8-CH2COOH in the Activation Buffer.

  • Add a molar excess of EDC and NHS (or sulfo-NHS) to the NH2-PEG8-CH2COOH solution. A 2- to 10-fold molar excess of each is a common starting point.

  • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.

  • Immediately proceed to the conjugation step as the NHS ester has a limited half-life in aqueous solution.

  • Dissolve the amine-containing biomolecule in the Coupling Buffer.

  • Add the activated NH2-PEG8-COOH (now an NHS ester) to the biomolecule solution. The molar ratio of the linker to the biomolecule should be optimized for the desired degree of labeling.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.

  • Purify the resulting conjugate using an appropriate chromatographic technique to remove excess linker and other reagents. Size-exclusion chromatography is often used to separate the larger conjugate from smaller molecules.

  • Characterize the final conjugate to determine the degree of PEGylation and confirm its integrity and purity.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

cluster_deprotection Fmoc Deprotection Workflow This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Piperidine_in_DMF Piperidine_in_DMF Piperidine_in_DMF->Reaction_Mixture NH2-PEG8-CH2COOH NH2-PEG8-CH2COOH Reaction_Mixture->NH2-PEG8-CH2COOH 30 min, RT

Caption: Workflow for the deprotection of the Fmoc group.

cluster_conjugation Carboxyl Activation and Conjugation NH2-PEG8-CH2COOH NH2-PEG8-CH2COOH Activated_Linker Activated_Linker NH2-PEG8-CH2COOH->Activated_Linker EDC_NHS EDC_NHS EDC_NHS->Activated_Linker 15-30 min, RT Conjugate Conjugate Activated_Linker->Conjugate Biomolecule_NH2 Biomolecule_NH2 Biomolecule_NH2->Conjugate 2h, RT cluster_ADC Antibody-Drug Conjugate (ADC) Synthesis Logic Antibody Antibody Antibody_Linker Antibody_Linker Antibody->Antibody_Linker Carboxyl Activation & Amidation This compound This compound This compound->Antibody_Linker Drug_Payload Drug_Payload ADC ADC Drug_Payload->ADC Antibody_Linker->ADC Fmoc Deprotection & Amidation

References

An In-depth Technical Guide to the Fmoc-NH-PEG8-CH2COOH Linker: Structure, Function, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fmoc-NH-PEG8-CH2COOH linker, a versatile heterobifunctional tool crucial in modern drug development and bioconjugation. We will delve into its core structure and function, present key quantitative data, and provide detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.

Core Concepts: Structure and Function

The this compound linker is a chemical entity designed to covalently connect two different molecules. Its structure is characterized by three key components:

  • A Fluorenylmethyloxycarbonyl (Fmoc) Protected Amine Group: This protecting group is stable under acidic conditions but can be readily removed with a mild base, typically a piperidine solution. This allows for the selective exposure of a primary amine for subsequent conjugation reactions.

  • A Polyethylene Glycol (PEG) Spacer (PEG8): The linker contains eight repeating ethylene glycol units. This PEG chain imparts several advantageous properties to the final conjugate, including increased hydrophilicity and solubility in aqueous media, which can improve the pharmacokinetic profile of a drug. The PEG spacer also provides a defined distance and flexibility between the conjugated molecules.

  • A Terminal Carboxylic Acid Group: This functional group can be activated to react with primary amines, forming a stable amide bond. This end of the linker is typically used to attach to a peptide, a drug, or another molecule of interest.

This trifecta of functional components makes this compound a highly versatile linker, enabling the precise and controlled assembly of complex biomolecules.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound linker, compiled from various suppliers and databases.

PropertyValueSource(s)
Chemical Formula C₃₃H₄₇NO₁₂[1]
Molecular Weight 649.73 g/mol [1]
Exact Mass 649.3098 u
Purity Typically ≥95% (as determined by HPLC)
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMF, DMSO, and other polar organic solvents. The PEG spacer enhances solubility in aqueous solutions.
Storage Conditions Recommended storage at -20°C for long-term stability.

Experimental Protocols

The following are detailed methodologies for the application of the this compound linker in key areas of drug development.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the this compound linker onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminus

  • This compound

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or HATU.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit (for monitoring coupling completion)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus of the peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Linker Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), OxymaPure (3 equivalents), in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5 minutes.

    • Add the activated linker solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 times) to remove excess reagents and byproducts. The resin now has the this compound linker attached and is ready for the next step in the synthesis, which could be the deprotection of the linker's Fmoc group to expose the amine for further modification.

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a two-step process for conjugating a drug to an antibody via the this compound linker, targeting surface-exposed lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Cytotoxic drug with a primary amine for conjugation

  • Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 20% (v/v) Piperidine in DMF

  • Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Protocol:

Step 1: Preparation of the Drug-Linker Conjugate

  • Fmoc Deprotection of the Linker: Dissolve this compound in DMF and add 20% piperidine. Stir at room temperature for 30 minutes. Remove the solvent under vacuum to obtain the deprotected linker (H2N-PEG8-CH2COOH).

  • Activation of the Drug: If the drug has a carboxylic acid, activate it using EDC and NHS in anhydrous DMF to form an NHS-ester.

  • Conjugation of Drug to Linker: Add the deprotected linker to the activated drug solution. Stir the reaction at room temperature overnight.

  • Purification: Purify the drug-linker conjugate using reverse-phase HPLC.

Step 2: Conjugation to the Antibody

  • Antibody Preparation: Buffer exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Activation of the Drug-Linker Conjugate: Dissolve the purified drug-linker conjugate (with its terminal carboxylic acid) in DMSO. Add EDC and Sulfo-NHS to activate the carboxylic acid group, incubating for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated drug-linker solution to the antibody solution (typically at a 10-fold molar excess of the linker-drug). Ensure the final concentration of the organic solvent does not exceed 10% (v/v). Incubate for 2 hours at room temperature with gentle mixing.

  • Purification of the ADC: Remove unconjugated drug-linker and other small molecules by SEC using a column equilibrated with a suitable storage buffer.

  • Characterization: Determine the final protein concentration and the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and HIC-HPLC.

Synthesis of a PROTAC

This protocol outlines the general steps for synthesizing a PROTAC using this compound as the linker to connect a protein of interest (POI) ligand and an E3 ligase ligand.

Materials:

  • POI ligand with a suitable functional group for attachment (e.g., a primary amine)

  • E3 ligase ligand with a suitable functional group for attachment (e.g., a primary amine)

  • This compound

  • Coupling reagents (e.g., HATU, HOBt, or DIC/OxymaPure)

  • Solvents (e.g., DMF, DCM, DMSO)

  • Purification system (e.g., HPLC)

Protocol:

  • Synthesis of the POI Ligand-Linker Fragment:

    • Activate the carboxylic acid of this compound using a suitable coupling reagent (e.g., HATU/DIPEA) in DMF.

    • Add the POI ligand (containing a primary amine) to the activated linker solution.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Purify the resulting POI ligand-linker conjugate by column chromatography or HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified POI ligand-linker conjugate in DMF.

    • Add 20% piperidine in DMF and stir for 30 minutes.

    • Remove the solvent and purify the deprotected intermediate to obtain the POI ligand-linker with a free amine.

  • Synthesis of the E3 Ligase Ligand-Linker Fragment (Alternative Approach):

    • Alternatively, one could first deprotect the Fmoc group of the linker and then couple it to the E3 ligase ligand. The choice of strategy depends on the specific chemistry of the ligands.

  • Final PROTAC Assembly:

    • Activate the carboxylic acid of a modified E3 ligase ligand (if applicable) or another linker attached to the E3 ligase ligand.

    • Add the deprotected POI ligand-linker fragment to the activated E3 ligase ligand fragment.

    • Stir the reaction to completion.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity (>95%).

    • Confirm the identity and purity of the PROTAC by NMR and high-resolution mass spectrometry.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and logical relationships involving the this compound linker.

sps_workflow Resin Peptide on Solid Support (Free N-terminus) Coupling Coupling Reaction Resin->Coupling Linker This compound Activation Carboxyl Activation (e.g., DIC/OxymaPure) Linker->Activation Activation->Coupling Washing Washing Steps Coupling->Washing Linked_Product Linker-Peptide Conjugate on Solid Support Washing->Linked_Product

Caption: Workflow for attaching the linker to a peptide in SPPS.

adc_synthesis cluster_linker_drug Step 1: Drug-Linker Preparation cluster_adc_conjugation Step 2: Antibody Conjugation Linker This compound Deprotection Fmoc Deprotection (Piperidine) Linker->Deprotection Drug_Linker Drug-Linker Conjugate Deprotection->Drug_Linker Drug Cytotoxic Drug (with Amine) Drug->Drug_Linker Antibody Monoclonal Antibody (Lysine Residues) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Activation Carboxyl Activation (EDC/Sulfo-NHS) Activation->ADC Drug_Linker_Input Drug-Linker Conjugate Drug_Linker_Input->Activation

Caption: Two-step synthesis workflow for an Antibody-Drug Conjugate.

protac_synthesis POI_Ligand Protein of Interest (POI) Ligand Intermediate1 POI-Linker(Fmoc) POI_Ligand->Intermediate1 Coupling Linker This compound Linker->Intermediate1 E3_Ligase_Ligand E3 Ligase Ligand Final_Coupling Final Coupling E3_Ligase_Ligand->Final_Coupling Deprotection Fmoc Deprotection Intermediate1->Deprotection Intermediate2 POI-Linker(NH2) Deprotection->Intermediate2 Intermediate2->Final_Coupling PROTAC PROTAC Molecule Final_Coupling->PROTAC

Caption: General synthetic route for a PROTAC molecule.

References

A Technical Guide to Fmoc-NH-PEG8-CH2COOH: A Versatile Linker for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-NH-PEG8-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker. This document details its chemical properties, outlines key experimental protocols for its use, and illustrates the underlying chemical workflows. It is intended to serve as a comprehensive resource for researchers in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound is a valuable tool in bioconjugation due to its defined structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete chain of eight ethylene glycol units, and a terminal carboxylic acid. This unique combination of features allows for sequential and controlled conjugation to biomolecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 868594-52-9[3][4]
Molecular Weight 649.7 g/mol
Molecular Formula C₃₃H₄₇NO₁₂
Purity Typically ≥95%

Experimental Protocols

The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. The Fmoc-protected amine can be deprotected under basic conditions to yield a free amine, while the carboxylic acid can be activated to react with primary amines.

Protocol 1: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine. This is a critical step in solid-phase peptide synthesis and for subsequent conjugation reactions.

Materials:

  • This compound-conjugated substrate (e.g., on a solid support)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., solid-phase synthesis column or round-bottom flask)

Procedure:

  • To the this compound-conjugated substrate, add a solution of 20% piperidine in DMF.

  • Allow the reaction to proceed for 5-30 minutes at room temperature with gentle agitation. The reaction progress can be monitored by RP-HPLC to confirm the complete removal of the Fmoc group.

  • Following deprotection, thoroughly wash the substrate with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. The resulting product will have a free amine ready for subsequent coupling reactions.

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This protocol outlines the conjugation of the carboxylic acid terminus of the PEG linker to a primary amine-containing molecule. This is achieved by activating the carboxylic acid to form a more reactive intermediate.

Materials:

  • This compound (or its deprotected form)

  • Amine-containing molecule

  • Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous solvent (e.g., DMF, DMSO, or Dichloromethane)

  • Optional: N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form a more stable active ester and improve coupling efficiency.

Procedure:

  • Dissolve this compound in an appropriate anhydrous solvent.

  • Add the coupling agent (e.g., 1.1 to 1.5 equivalents of EDC) and, if desired, an additive like NHS (1.1 to 1.5 equivalents).

  • Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid. The reaction is most effective in an acidic environment (pH 4.5-5.5) when using EDC.

  • Add the amine-containing molecule (typically 1.0 to 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-24 hours. The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Upon completion, the reaction mixture can be worked up and the product purified using standard chromatographic techniques.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key reaction pathways involving this compound.

Fmoc_Deprotection cluster_products Fmoc_PEG This compound Free_Amine_PEG H2N-PEG8-CH2COOH Fmoc_PEG->Free_Amine_PEG Deprotection DBF_Adduct Dibenzofulvene-Piperidine Adduct Piperidine Piperidine in DMF Piperidine->Fmoc_PEG

Caption: Fmoc deprotection workflow.

Amide_Coupling PEG_COOH This compound Activated_Ester Activated PEG Intermediate (e.g., NHS Ester) PEG_COOH->Activated_Ester Activation Conjugate Fmoc-NH-PEG8-CH2-CO-NH-R Activated_Ester->Conjugate Coupling Amine_Molecule R-NH2 Amine_Molecule->Activated_Ester Coupling_Agents EDC, NHS Coupling_Agents->PEG_COOH

Caption: Amide bond formation workflow.

Applications in Research and Development

This compound is a cornerstone in the synthesis of complex biomolecules and therapeutic agents. Its applications span several key areas of research:

  • Peptide Synthesis: The Fmoc-protected amine is fundamental to solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain. The PEG linker itself can be incorporated to improve the solubility and bioavailability of synthetic peptides.

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to monoclonal antibodies. The hydrophilic PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.

  • PROTACs: In the development of PROTACs, this linker can be used to connect the target protein-binding ligand and the E3 ligase-binding ligand, facilitating the degradation of the target protein.

  • Bioconjugation and Surface Modification: The dual functionality of this linker makes it ideal for attaching biomolecules to surfaces, nanoparticles, or other macromolecules, enabling the development of biosensors, and targeted drug delivery systems.

References

Solubility of Fmoc-NH-PEG8-CH2COOH in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-NH-PEG8-CH2COOH, a heterobifunctional PEG linker commonly utilized in bioconjugation, drug delivery, and the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.

Introduction to this compound and its Solubility

This compound is a valuable tool in biomedical research, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, an eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer is a key structural feature, as it is hydrophilic and significantly influences the molecule's solubility. The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy in pharmaceutical development to enhance the solubility, stability, and pharmacokinetic properties of molecules.[1]

The solubility of this compound is dictated by the interplay between its three main components:

  • Fmoc Group: This large, hydrophobic protecting group can decrease aqueous solubility but enhances solubility in non-polar organic solvents.

  • PEG8 Spacer: The polyethylene glycol chain is hydrophilic and flexible, significantly increasing solubility in aqueous solutions and many polar organic solvents.[2][3][4]

  • Carboxylic Acid: The terminal carboxyl group can be ionized, which can further enhance solubility in aqueous solutions, particularly at neutral to basic pH.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, qualitative solubility information can be inferred from the properties of its constituent parts and data available for structurally similar compounds. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. It is important to note that for many applications, the Fmoc group is removed, which generally increases the solubility of the resulting amino-PEG-acid in aqueous and polar protic solvents.

Solvent CategorySolventExpected SolubilityNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA common solvent for dissolving Fmoc-protected amino acids and PEG derivatives.
N,N-Dimethylformamide (DMF)SolubleWidely used in peptide synthesis and bioconjugation reactions.
N-Methyl-2-pyrrolidone (NMP)SolubleAnother suitable solvent for peptide synthesis.
Polar Protic WaterSparingly to Moderately SolubleThe hydrophilic PEG chain promotes solubility, but the hydrophobic Fmoc group may limit it. Solubility is expected to increase with pH as the carboxylic acid is deprotonated.
MethanolSparingly to Moderately Soluble
EthanolSparingly to Moderately Soluble
Non-Polar Organic Dichloromethane (DCM)SolubleOften used in the handling and purification of Fmoc-protected compounds.
ChloroformSoluble
TolueneSparingly Soluble
Diethyl EtherInsoluble

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound in a specific solvent system, a standardized experimental protocol is required. The following is a general procedure based on the widely accepted shake-flask method for determining thermodynamic solubility.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMF, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a known volume of the solvent of interest to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or incubator (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample from the supernatant. To remove any undissolved particles, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) and/or filter it through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC. A standard curve of known concentrations should be prepared to ensure accurate quantification.

  • Calculation: The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility for this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge and/or filter supernatant C->D E Dilute supernatant D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of this compound.

Logical Relationship in Solubility

The solubility of this compound is a result of the balance between its hydrophobic and hydrophilic components. This relationship can be visualized as follows:

G cluster_hydrophobic Hydrophobic Character cluster_hydrophilic Hydrophilic Character Sol Overall Solubility Fmoc Fmoc Group Fmoc->Sol Decreases aqueous solubility Increases non-polar organic solubility PEG PEG8 Spacer PEG->Sol Increases aqueous & polar organic solubility Acid Carboxylic Acid Acid->Sol Increases aqueous solubility (especially at higher pH)

References

The Strategic Role of PEG Spacers in Modern Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics and diagnostics, bioconjugation has emerged as a cornerstone technology, enabling the precise linkage of molecules to create novel entities with enhanced functionality. Central to the success of these complex constructs is the choice of a linker to bridge the biological and functional components. Among the diverse array of linkers, polyethylene glycol (PEG) spacers have become indispensable tools, profoundly influencing the efficacy, stability, and pharmacokinetic profiles of bioconjugates.[1][2] This technical guide provides a comprehensive overview of the role of PEG spacers in bioconjugation, detailing their impact on the physicochemical properties of conjugates, providing experimental protocols for their use, and visualizing key processes and relationships.

Poly(ethylene glycol) is a hydrophilic, non-toxic, and non-immunogenic polymer that, when incorporated as a spacer in bioconjugates, offers a multitude of advantages.[] These include improved solubility and stability, reduced aggregation, and a prolonged circulation half-life in vivo.[4][5] The versatility of PEG chemistry allows for the creation of a wide range of linker lengths and architectures, from short, discrete chains to long, branched structures, each offering unique benefits for specific applications such as antibody-drug conjugates (ADCs), protein therapeutics, and diagnostic agents.

Core Advantages of PEG Spacer Integration

The incorporation of PEG spacers into bioconjugates addresses several key challenges in drug development and diagnostics, primarily by modulating the overall physicochemical properties of the final construct.

Enhanced Solubility and Stability

A significant challenge in the development of bioconjugates, particularly ADCs, is the often hydrophobic nature of the payload molecules. This hydrophobicity can lead to aggregation, reduced stability, and difficulties in formulation. PEG spacers, being highly hydrophilic, effectively counteract this by creating a hydration shell around the hydrophobic component, thereby increasing the overall solubility of the conjugate in aqueous environments. This enhanced solubility is critical for preventing aggregation and maintaining the biological activity of the conjugated protein. While specific quantitative data on solubility improvement can vary depending on the conjugate, the trend of increased solubility with PEGylation is a well-established principle.

PEGylation has also been shown to enhance the thermal and proteolytic stability of proteins. The flexible PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the protein from degradation and extending its functional lifetime.

Table 1: Impact of PEGylation on Bioconjugate Stability

Bioconjugate SystemPEG ModificationObserved Effect on StabilityReference
Cytochrome c (cyt-c)PEGylated (Cyt-c-PEG-4 and Cyt-c-PEG-8)Increased half-life at 70°C from 4.00 h to 6.84 h and 9.05 h, respectively.
Alpha-1 antitrypsin (AAT)PEGylated (linear and 2-armed 40 kDa PEG)No significant change in thermodynamic stability, but a significant decrease in heat-induced aggregation and increased resistance to proteolysis.
Recombinant DNA ligaseSite-specific PEGylationEnhanced biological activity and stability.
Improved Pharmacokinetics and Reduced Immunogenicity

One of the most significant benefits of using PEG spacers is the profound improvement in the pharmacokinetic profile of the bioconjugate. The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life. This extended presence in the bloodstream increases the likelihood of the therapeutic reaching its target site.

Furthermore, the "stealth" properties conferred by the PEG chain can shield the bioconjugate from the host's immune system, reducing its immunogenicity. This is particularly important for protein-based therapeutics, where an immune response can lead to rapid clearance and reduced efficacy.

Table 2: Effect of PEG Spacer Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)

| ADC System | PEG Spacer Length (Number of PEG units) | Plasma Exposure (AUC) | Clearance | Reference | | :--- | :--- | :--- | :--- | | Anti-L540cy ADC | 2 and 4 PEG units | Lower | Higher | | | Anti-L540cy ADC | 8, 12, and 24 PEG units | Significantly Higher | Lower | | | Glucuronide-MMAE ADC | Increasing PEG chain length (up to 8 units) | Increased | Slowed | |

Optimized Biological Activity and Efficacy

The length and architecture of the PEG spacer can be tailored to optimize the biological activity and in vivo efficacy of the bioconjugate. A longer PEG chain can provide greater steric hindrance, which can sometimes lead to a decrease in in vitro cytotoxicity by impeding the interaction of the payload with its target. However, this is often compensated by the improved pharmacokinetic profile, which leads to greater tumor accumulation and enhanced overall in vivo anti-tumor efficacy.

Table 3: Influence of PEG Spacer Length on In Vivo Efficacy of ADCs

ADC SystemPEG Spacer Length (Number of PEG units)Tumor Growth InhibitionReference
Anti-L540cy ADCNon-PEGylated control11% decrease in tumor weight
Anti-L540cy ADC2 and 4 PEG units35-45% decrease in tumor weight
Anti-L540cy ADC8, 12, and 24 PEG units75-85% reduction in tumor weights

Experimental Protocols

The successful implementation of PEG spacers in bioconjugation relies on well-defined and robust experimental protocols. The two most common strategies for PEGylation involve the reaction of amine-reactive and thiol-reactive PEG derivatives with proteins.

Protocol 1: Amine-Reactive PEGylation using NHS-PEG Linkers

This protocol describes the conjugation of an N-Hydroxysuccinimide (NHS)-activated PEG linker to the primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-PEG-linker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for buffer exchange

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • NHS-PEG-Linker Preparation:

    • Equilibrate the vial of NHS-PEG-linker to room temperature before opening.

    • Immediately before use, dissolve the NHS-PEG-linker in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-linker to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-PEG-linker.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).

Protocol 2: Thiol-Reactive PEGylation using Maleimide-PEG Linkers

This protocol details the conjugation of a maleimide-activated PEG linker to free sulfhydryl groups on a protein, which may be naturally present or introduced through reduction of disulfide bonds or site-directed mutagenesis.

Materials:

  • Protein with free sulfhydryl groups in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG-linker

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

  • Desalting columns for buffer exchange

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.

    • (Optional) If reducing disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • Maleimide-PEG-Linker Preparation:

    • Dissolve the Maleimide-PEG-linker in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM) immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG-linker solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent to a final concentration of approximately 10 mM to react with any unreacted maleimide groups.

    • Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate from unreacted PEG linker and quenching reagent using a desalting column or SEC.

Visualizing Key Concepts and Workflows

Graphical representations of workflows and logical relationships can greatly aid in understanding the complex processes involved in bioconjugation.

ADC_Synthesis_Workflow cluster_Ab Antibody Preparation cluster_Linker Linker-Payload Synthesis cluster_Conj Conjugation & Purification Ab Monoclonal Antibody Ab_Mod Antibody Modification (e.g., Reduction) Ab->Ab_Mod Conjugation Conjugation Reaction Ab_Mod->Conjugation Payload Cytotoxic Payload Linker_Payload Linker-Payload Construct Payload->Linker_Payload PEG_Linker PEG Spacer PEG_Linker->Linker_Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Final Antibody-Drug Conjugate (ADC) Purification->ADC

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

PEG_Advantages cluster_Physico Physicochemical Properties cluster_Pharmaco Pharmacological Properties PEG PEG Spacer Integration Solubility Increased Solubility PEG->Solubility Stability Enhanced Stability PEG->Stability PK Improved Pharmacokinetics PEG->PK Immunogenicity Reduced Immunogenicity PEG->Immunogenicity Aggregation Reduced Aggregation Solubility->Aggregation Efficacy Optimized In Vivo Efficacy PK->Efficacy ADC_MoA ADC PEGylated ADC Binding Binding ADC->Binding Receptor Target Antigen on Tumor Cell Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Payload Cytotoxic Payload Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

References

The Core of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the fluorenylmethoxycarbonyl (Fmoc) protection strategy stands as a cornerstone of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its mild reaction conditions, amenability to automation, and the high purity of the resulting peptides. This technical guide delves into the core principles of Fmoc-SPPS, providing a comprehensive overview of the chemical mechanisms, detailed experimental protocols, and strategies to mitigate common side reactions, empowering researchers to navigate the intricacies of peptide synthesis with confidence.

The Principle of Orthogonal Protection in Fmoc-SPPS

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. To ensure the correct sequence, the α-amino group of the incoming amino acid must be temporarily protected while its carboxyl group is activated for coupling. The reactivity of amino acid side chains also necessitates protection to prevent unwanted reactions.

The elegance of the Fmoc/tBu (tert-butyl) strategy lies in its orthogonality .[1][2][3] This means that the temporary Nα-Fmoc protecting group and the semi-permanent side-chain protecting groups (typically tert-butyl based) can be removed under distinct chemical conditions.[1][2] The Fmoc group is labile to basic conditions, while the side-chain protecting groups and the linkage to the resin are cleaved by strong acid. This orthogonality is crucial for synthesizing complex peptides and for performing on-resin modifications.

The Chemistry of Fmoc Protection and Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a urethane-based protecting group that is stable under a variety of reaction conditions but can be selectively removed under mild basic conditions.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction:

  • Proton Abstraction: The base (piperidine) abstracts the acidic proton from the C9 position of the fluorenyl group.

  • β-Elimination: This leads to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free α-amino group of the peptide.

  • Scavenging of Dibenzofulvene: The liberated DBF is a reactive electrophile that can undergo side reactions with the newly deprotected amine. The excess piperidine in the deprotection solution acts as a scavenger, reacting with DBF to form a stable adduct that is washed away.

Caption: Mechanism of Fmoc deprotection using piperidine.

The Fmoc-SPPS Workflow

The synthesis of a peptide using Fmoc chemistry is a cyclical process involving four main steps: deprotection, washing, coupling, and a final wash. This cycle is repeated for each amino acid in the sequence.

Fmoc_SPPS_Workflow start Start: Resin with C-terminal Amino Acid deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Washing (e.g., DMF, IPA) deprotection->wash1 coupling 3. Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) wash1->coupling wash2 4. Washing (e.g., DMF) coupling->wash2 check Is Peptide Sequence Complete? wash2->check check->deprotection No cleavage Final Cleavage and Deprotection (e.g., TFA Cocktail) check->cleavage Yes end Purified Peptide cleavage->end

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Experimental Protocols

Detailed and consistent protocols are critical for successful peptide synthesis. The following sections provide standard procedures for the key steps in Fmoc-SPPS.

Resin Preparation

The choice of resin depends on whether the C-terminus of the final peptide is a carboxylic acid or an amide. Wang resin is commonly used for C-terminal acids, while Rink Amide resin is suitable for C-terminal amides.

Protocol: Resin Swelling

  • Place the desired amount of resin (e.g., 300 mg for a 0.1 mmol synthesis) in a reaction vessel.

  • Add a suitable solvent, such as DMF or dichloromethane (DCM), to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, filter the solvent.

First Amino Acid Loading (for Trityl-based Resins)

Protocol: Loading the First Fmoc-Amino Acid

  • Swell the trityl-based resin (e.g., 2-chlorotrityl chloride resin) in dry DCM.

  • Prepare a solution of the first Fmoc-amino acid (3 equivalents) and N,N-diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.

  • Add the amino acid solution to the swollen resin and stir for 30-60 minutes at room temperature.

  • Wash the resin with DMF.

  • To cap any unreacted chloride groups, treat the resin with a mixture of DCM/Methanol/DIPEA (80:15:5) for 15 minutes.

  • Wash the resin thoroughly with DMF and DCM.

The Synthesis Cycle

Protocol: Fmoc Deprotection

  • Wash the resin-bound peptide with DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes. Some protocols recommend a two-step deprotection: a first treatment for 2 minutes followed by filtration and a second treatment for 5-7 minutes.

  • Filter the deprotection solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Protocol: Amino Acid Coupling

  • Prepare the activated amino acid solution. In a separate vial, dissolve the Fmoc-amino acid (typically 3-5 equivalents) and a coupling agent (e.g., HCTU, HATU, DIC/Oxyma) in DMF. Add a base such as DIPEA or collidine if required by the coupling agent.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation. For difficult couplings, longer reaction times or double coupling may be necessary.

  • Filter the coupling solution.

  • Wash the resin with DMF to remove excess reagents and byproducts.

Cleavage and Final Deprotection

Protocol: Cleavage from the Resin

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Dry the crude peptide under vacuum.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is crucial for the overall yield and purity of the final peptide.

ParameterTypical Value/RangeNotes
Resin Loading Capacity 0.3 - 0.4 mmol/gVaries depending on the resin type.
Fmoc Deprotection Time 5 - 10 minutesUsing 20% piperidine in DMF.
Amino Acid Equivalents 3 - 5 equivalentsAn excess is used to drive the coupling reaction to completion.
Coupling Time 30 - 60 minutesCan be extended for difficult sequences.
Coupling Efficiency > 99%High efficiency is required at each step to obtain a high-purity final product.
Overall Synthesis Yield (Crude) 50 - 90%Highly dependent on the peptide sequence, length, and synthesis conditions.
C-terminal Racemization < 0.5%With appropriate loading methods like using Fmoc-L-Leu-MPPA.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc-SPPS, potentially leading to impurities in the final product. Understanding and addressing these is key to successful synthesis.

Side ReactionDescriptionMitigation Strategies
Aspartimide Formation Cyclization of aspartic acid residues, especially when followed by Gly, Asn, or Ser, leading to a mixture of α- and β-peptides. This is a major issue in the synthesis of long peptides.- Use optimized deprotection times. - Add HOBt or OxymaPure to the deprotection solution. - Use sterically hindered side-chain protecting groups for Asp. - Employ backbone protection (e.g., Dmb).
Diketopiperazine (DKP) Formation Cyclization of the N-terminal dipeptide, causing cleavage from the resin. This is particularly prevalent with Proline in the first two positions.- Use 2-chlorotrityl chloride resin. - Couple the first two amino acids as a pre-formed dipeptide.
Racemization Loss of stereochemical integrity, especially for residues like His and Cys.- Use less reactive coupling agents (e.g., DIC/Oxyma). - Minimize pre-activation time. - For Cys, use coupling conditions with minimal base exposure.
Aggregation Self-association of the growing peptide chain, leading to incomplete coupling and deprotection.- Switch to a more polar solvent like N-methylpyrrolidone (NMP). - Synthesize at an elevated temperature. - Incorporate pseudoprolines or other backbone modifications.
3-(1-Piperidinyl)alanine Formation Addition of piperidine to dehydroalanine formed from C-terminal cysteine.- Use a sterically bulky protecting group for Cys, such as trityl (Trt).

Conclusion

The Fmoc protection strategy is a robust and versatile methodology that has revolutionized peptide synthesis. A thorough understanding of its underlying chemical principles, meticulous execution of experimental protocols, and an awareness of potential side reactions are paramount for achieving high-yield, high-purity peptides. This guide provides the foundational knowledge for researchers to confidently apply Fmoc-SPPS in their endeavors, from basic research to the development of novel peptide-based therapeutics.

References

A-Technical-Guide-to-Carboxylic-Acid-Activation-for-Amide-Bond-Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone reaction in organic synthesis, central to the construction of peptides, pharmaceuticals, and various advanced materials. The direct condensation of a carboxylic acid and an amine is typically unfavorable under mild conditions due to the formation of a non-reactive carboxylate-ammonium salt.[1] To overcome this kinetic barrier, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This guide provides an in-depth overview of the most common and effective methods for carboxylic acid activation, with a focus on mechanisms, comparative efficiency, and practical application.

The Core Principle: Activation of the Carboxyl Group

The overarching strategy for amide bond formation involves a two-step process:

  • Activation: A coupling reagent reacts with the carboxylic acid to generate a highly reactive intermediate. This intermediate is significantly more electrophilic at the carbonyl carbon than the original carboxylic acid.

  • Aminolysis: The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the stable amide bond and release byproducts derived from the activating agent.

This fundamental workflow is central to all the methods discussed below.

G CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (R-CO-LG) CarboxylicAcid->ActivatedIntermediate + Step 1: Activation Amine Amine (R'-NH2) CouplingReagent Coupling Reagent AmideBond Amide Bond (R-CO-NHR') ActivatedIntermediate->AmideBond + Amine Step 2: Aminolysis Byproducts Byproducts ActivatedIntermediate->Byproducts releases

Figure 1. General workflow for amide bond formation via carboxylic acid activation.

Major Classes of Activating Agents

Several classes of reagents have been developed to facilitate this transformation, each with its own mechanism, advantages, and disadvantages. The choice of reagent is critical and depends on factors like substrate sterics, potential for racemization, desired reaction conditions, and cost.

Carbodiimides

Carbodiimides are among the most widely used activating agents. They function as powerful dehydrating agents.[1]

  • Common Reagents:

    • DCC (N,N'-dicyclohexylcarbodiimide): Highly effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can simplify purification by filtration but also complicate it if the product is also insoluble.[2]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used as a hydrochloride salt (EDC·HCl), its corresponding urea byproduct is water-soluble, making it ideal for reactions in aqueous media or for simplified workup by aqueous extraction.[1]

Mechanism of Action: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. However, the O-acylisourea is unstable and can undergo intramolecular rearrangement to a stable N-acylurea byproduct, which halts the desired reaction. It can also react with a second equivalent of carboxylic acid to form a symmetric anhydride.

To suppress these side reactions and improve yields, additives are almost always used with carbodiimides.

  • Additives:

    • HOBt (1-Hydroxybenzotriazole): HOBt intercepts the O-acylisourea to form an active ester (OBt ester). This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to cleaner reactions, higher yields, and reduced racemization.

    • HOAt (1-Hydroxy-7-azabenzotriazole): Structurally similar to HOBt, the nitrogen atom in the pyridine ring of HOAt can accelerate the coupling reaction and is particularly effective at suppressing racemization.

G cluster_activation Activation & Interception cluster_aminolysis Aminolysis cluster_side_reactions Side Reactions RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC OBt_ester OBt Active Ester O_acylisourea->OBt_ester + (fast) Amide Amide O_acylisourea->Amide + R'-NH2 (slow) N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (slow) HOBt HOBt (Additive) OBt_ester->Amide + Amine R'-NH2

Figure 2. Mechanism of EDC/HOBt mediated amide coupling.

Onium Salts (Phosphonium and Aminium/Uronium)

Onium salts are considered some of the most efficient coupling reagents, known for high yields, fast reaction times, and low rates of racemization. They are often preferred for difficult couplings, such as those involving sterically hindered amino acids or for solid-phase peptide synthesis (SPPS).

  • Common Reagents:

    • Phosphonium Salts: BOP, PyBOP, PyAOP

    • Aminium/Uronium Salts: HBTU, TBTU, HATU, COMU

Mechanism of Action: Onium salts react with the carboxylate (in the presence of a non-nucleophilic base like DIPEA or NMM) to form an active ester intermediate, typically an OBt or OAt ester, which then reacts with the amine. A key advantage of phosphonium salts is that they do not react with the amine component, preventing a side reaction known as guanidinylation that can occur with uronium salts. HATU, which incorporates the HOAt moiety, is particularly effective for challenging couplings.

G RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + Base Base (e.g., DIPEA) ActiveEster OAt Active Ester Carboxylate->ActiveEster + OniumSalt Onium Salt (e.g., HATU) Amide Amide ActiveEster->Amide + Byproducts Byproducts ActiveEster->Byproducts Amine Amine (R'-NH2) G Start Start: Fmoc-Deprotected Resin Couple Add pre-activated mix to resin. Agitate 30-60 min. Start->Couple Preactivate Pre-activate: Fmoc-AA + HATU + DIPEA in DMF Preactivate->Couple Test Kaiser Test Couple->Test Wash Wash Resin with DMF (3x) Test->Wash Negative Repeat Repeat Coupling Test->Repeat Positive End End: Coupled Resin Wash->End Repeat->Couple

References

The Hydrophilic Advantage: A Technical Guide to PEG8 Linkers and Their Impact on Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugate therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Polyethylene glycol (PEG) linkers have emerged as a cornerstone in ADC design, prized for their ability to impart favorable physicochemical and pharmacokinetic properties. Among these, the 8-unit PEG linker (PEG8) strikes a crucial balance, offering significant hydrophilicity to overcome the challenges associated with hydrophobic payloads, thereby enhancing solubility, stability, and in vivo performance.[1][2][3] This in-depth technical guide explores the core attributes of PEG8 linkers, their impact on conjugate properties, and provides detailed experimental protocols for their evaluation.

The Role of Hydrophilicity in Conjugate Performance

Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to several challenges during development and clinical application. These include a propensity for aggregation, poor aqueous solubility, and rapid clearance from circulation.[4][5] The incorporation of hydrophilic linkers, such as those containing PEG moieties, serves to counteract these issues. The ethylene glycol units of PEG create a hydration shell around the linker and payload, effectively masking the hydrophobicity of the drug. This "stealth" effect yields several key advantages:

  • Improved Solubility and Reduced Aggregation: PEGylation significantly increases the water solubility of the conjugate, preventing the formation of high molecular weight aggregates that can trigger an immune response and alter pharmacokinetic profiles.

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG linkers reduces non-specific binding to serum proteins and non-target cells. This leads to a longer circulation half-life and reduced plasma clearance, allowing for greater accumulation of the conjugate at the target site.

  • Potential for Higher Drug-to-Antibody Ratios (DARs): By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers can enable the development of ADCs with higher DARs, potentially leading to increased potency.

Quantitative Impact of PEG Linker Length on Conjugate Properties

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of a conjugate. While longer PEG chains generally impart greater hydrophilicity, there can be a trade-off with in vitro potency. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths, with a focus on the position of PEG8.

Table 1: Impact of PEG Linker Length on Hydrophilicity (HIC Retention Time)

LinkerRelative Hydrophilicity (Shorter Retention Time = More Hydrophilic)
No PEGLeast Hydrophilic
PEG4More Hydrophilic
PEG8 Even More Hydrophilic
PEG12Highly Hydrophilic
PEG24Most Hydrophilic

Note: This table represents a general trend observed in Hydrophobic Interaction Chromatography (HIC). Absolute retention times will vary based on the specific ADC and experimental conditions.

Table 2: Impact of PEG Linker Length on Aggregation (SEC)

LinkerPercentage of Aggregates
No PEGHighest
PEG4Lower
PEG8 Low
PEG12Very Low
PEG24Lowest

Note: This table illustrates a typical trend seen in Size-Exclusion Chromatography (SEC). A lower percentage of aggregates indicates better stability.

Table 3: Impact of PEG Linker Length on Pharmacokinetics (Clearance)

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5

Note: Data is generalized from preclinical studies. Clearance rates approaching that of the parent antibody are generally observed with PEG8 and longer linkers.

Table 4: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)

LinkerTumor Growth Inhibition
No PEGModerate
PEG4Improved
PEG8 Often Optimal
PEG12Often Optimal
PEG24May show similar or slightly reduced efficacy compared to PEG8/12

Note: In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen. The optimal PEG length often needs to be determined empirically.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of conjugates with different PEG linkers. Below are representative methodologies for key experiments.

ADC Synthesis and Characterization

Objective: To synthesize an ADC with a PEG8 linker and characterize its purity and drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP)

  • Drug-linker construct with a maleimide-PEG8 moiety

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

  • Buffers (e.g., PBS)

Protocol:

  • Antibody Reduction: Partially reduce the mAb with a controlled amount of TCEP to expose free sulfhydryl groups for conjugation.

  • Conjugation: Add the activated drug-linker-PEG8 construct to the reduced antibody solution and incubate to allow for covalent bond formation.

  • Purification: Purify the resulting ADC using SEC to remove unconjugated drug-linkers and aggregated species.

  • DAR Determination:

    • UV/Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

    • Hydrophobic Interaction Chromatography (HIC): Separate the different drug-loaded species based on hydrophobicity. The average DAR can be calculated from the weighted peak areas of the different species.

    • Mass Spectrometry (MS): Determine the molecular weights of the different ADC species. The number of conjugated drugs can be calculated from the mass difference between the ADC species and the unconjugated antibody.

Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC)

Objective: To assess and compare the hydrophilicity of ADCs with different PEG linker lengths.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)

  • ADC samples

Protocol:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample (typically 1 mg/mL in Mobile Phase A).

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes) to elute the ADC species.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Compare the retention times of the main peaks for ADCs with different PEG linker lengths. A shorter retention time indicates a more hydrophilic conjugate.

Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system

  • Mobile Phase: Isocratic buffer (e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8)

  • ADC samples

Protocol:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Sample Injection: Inject the ADC sample.

  • Isocratic Elution: Elute the sample with the mobile phase.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the monomeric ADC. Calculate the percentage of aggregates.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC with a PEG8 linker in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • Human tumor cell line (e.g., NCI-N87 for HER2-positive gastric cancer)

  • ADC formulated in a suitable vehicle

  • Control groups (e.g., vehicle, unconjugated antibody)

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment and control groups. Administer the ADC and controls intravenously (IV) at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Conjugate Evaluation cluster_outcome Performance Metrics mAb Monoclonal Antibody reduction Reduction (TCEP) mAb->reduction conjugation Conjugation reduction->conjugation drug_linker Drug-Linker-PEG8 drug_linker->conjugation purification Purification (SEC) conjugation->purification dar_analysis DAR Analysis (UV/Vis, HIC, MS) purification->dar_analysis hic Hydrophilicity (HIC) dar_analysis->hic sec Aggregation (SEC) dar_analysis->sec pk_study Pharmacokinetics dar_analysis->pk_study efficacy_study In Vivo Efficacy dar_analysis->efficacy_study hydrophilicity Increased Hydrophilicity hic->hydrophilicity stability Reduced Aggregation sec->stability pk_profile Improved PK (Lower Clearance) pk_study->pk_profile efficacy Enhanced Efficacy efficacy_study->efficacy

Caption: Experimental workflow for the synthesis and evaluation of ADCs with PEG8 linkers.

linker_impact_pathway cluster_linker Linker Properties cluster_physicochemical Physicochemical Impact cluster_pharmacological Pharmacological Impact cluster_therapeutic Therapeutic Outcome peg8 PEG8 Linker hydrophilicity Increased Hydrophilicity peg8->hydrophilicity solubility Enhanced Solubility hydrophilicity->solubility aggregation Reduced Aggregation hydrophilicity->aggregation pk Improved Pharmacokinetics solubility->pk aggregation->pk clearance Lower Clearance pk->clearance half_life Longer Half-Life pk->half_life efficacy Enhanced In Vivo Efficacy pk->efficacy therapeutic_index Improved Therapeutic Index efficacy->therapeutic_index

Caption: Logical flow of how PEG8 linker properties influence ADC performance and therapeutic outcome.

Conclusion

The strategic incorporation of PEG8 linkers is a powerful approach to optimize the properties of bioconjugates, particularly ADCs. By imparting hydrophilicity, PEG8 linkers effectively address the challenges posed by hydrophobic payloads, leading to improved solubility, reduced aggregation, and enhanced pharmacokinetic profiles. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the rational design and systematic evaluation of conjugates, facilitating the development of safer and more effective targeted therapeutics. The careful consideration of linker chemistry, and specifically the well-balanced properties of PEG8, is paramount in advancing the next generation of bioconjugates.

References

Methodological & Application

Application Notes and Protocols for Fmoc-NH-PEG8-CH2COOH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG8-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker designed for use in solid-phase peptide synthesis (SPPS). This reagent features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by an eight-unit PEG spacer. The Fmoc group provides a base-labile protecting group compatible with standard Fmoc-based SPPS chemistry, allowing for the sequential addition of amino acids to a growing peptide chain. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting peptide, making it a valuable tool in drug development and various biomedical applications.[1][2][3] PEGylation, the process of attaching PEG chains to molecules, can improve the pharmacokinetic properties of therapeutic peptides by increasing their hydrodynamic volume, which reduces renal clearance and protects them from enzymatic degradation.[4]

This document provides detailed protocols and application notes for the effective use of this compound in SPPS for the synthesis of PEGylated peptides.

Key Applications

The unique properties of this compound make it suitable for a variety of applications in peptide science and drug development:

  • Improving Pharmacokinetics: The primary application is to enhance the in vivo half-life of therapeutic peptides by increasing their size and solubility, thereby reducing the rate of kidney filtration and enzymatic degradation.

  • Drug Delivery and Targeting: PEGylated peptides can be designed to target specific cells or tissues. For example, attaching a PEGylated RGD (Arginine-Glycine-Aspartic acid) peptide to a nanoparticle or a drug can facilitate its delivery to cells expressing integrin receptors, which are often overexpressed in cancer cells.[5]

  • Bioconjugation: This linker can be used to create well-defined bioconjugates. The terminal carboxylic acid can be activated to react with amine groups on other molecules, such as proteins, antibodies, or small molecule drugs, creating stable amide bonds.

  • Surface Modification: The linker can be used to immobilize peptides on surfaces for various assays, where the PEG spacer improves the accessibility of the peptide for interaction with its target.

Experimental Protocols

Materials and Reagents
  • This compound

  • SPPS Resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids)

  • Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20-30% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

  • Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • HPLC for purification and analysis

Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide

This protocol describes the coupling of this compound to the N-terminus of a peptide chain that has been synthesized on a solid support.

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS protocols.

  • Final Fmoc Deprotection: After the last amino acid coupling, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 5-15 minutes. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vessel, dissolve this compound (1.5-3 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU, 1.5-3 equivalents) in DMF. Add DIPEA (3-6 equivalents) to the solution to activate the carboxylic acid.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a ninhydrin test.

  • Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Final Fmoc Deprotection of the PEG Linker: Treat the resin with 20% piperidine in DMF for 5-15 minutes to remove the Fmoc group from the PEG linker, exposing the terminal amine. Wash the resin thoroughly with DMF.

  • Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the PEGylated peptide by reverse-phase HPLC.

Protocol 2: Synthesis of a Peptide with an Internal PEG8 Linker

This protocol describes the incorporation of this compound as a linker between two amino acid residues in a peptide sequence.

  • Initial Peptide Synthesis: Synthesize the C-terminal portion of the peptide on the resin up to the desired point of PEG linker insertion.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group of the last coupled amino acid with 20% piperidine in DMF.

  • Coupling of this compound: Couple this compound to the free amine on the resin-bound peptide as described in Protocol 1, steps 3 and 4.

  • Fmoc Deprotection of the PEG Linker: Remove the Fmoc group from the PEG linker with 20% piperidine in DMF.

  • Continuation of Peptide Synthesis: Continue the peptide synthesis by coupling the next Fmoc-protected amino acid to the newly exposed amine of the PEG linker.

  • Final Steps: Once the full peptide sequence is assembled, proceed with cleavage, deprotection, precipitation, and purification as described in Protocol 1, steps 7 and 8.

Data Presentation

The following table summarizes typical reaction conditions for the coupling of this compound in SPPS. The efficiency of the coupling reaction is dependent on the chosen coupling agent, reaction time, and temperature.

ParameterConditionNotes
Equivalents of this compound 1.5 - 3.0Relative to the resin loading capacity.
Coupling Agents HBTU, HATU, DIC/HOBt, COMUThe choice of coupling agent can affect reaction kinetics and efficiency. HATU and COMU are generally considered highly efficient.
Equivalents of Coupling Agent 1.5 - 3.0A slight excess ensures complete activation.
Base DIPEA2 equivalents per equivalent of coupling agent.
Solvent DMFEnsure anhydrous conditions for optimal coupling.
Reaction Time 1 - 4 hoursCan be monitored by ninhydrin test. Longer times may be needed for sterically hindered couplings.
Temperature Room TemperatureMicrowave-assisted synthesis can reduce reaction times.
Fmoc Deprotection 20-30% Piperidine in DMF5-15 minutes. Two treatments may be necessary for complete removal.

Mandatory Visualization

Experimental Workflow: Synthesis and Application of a PEGylated RGD Peptide

The following diagram illustrates the workflow for synthesizing an RGD peptide with an N-terminal PEG8 linker and its subsequent application in a cell-targeting experiment.

G cluster_synthesis Peptide Synthesis (SPPS) cluster_application Cell Targeting Application start Start with Rink Amide Resin synth_rgd Synthesize RGD Sequence start->synth_rgd deprotect_rgd Fmoc Deprotection of Arginine synth_rgd->deprotect_rgd couple_peg Couple this compound deprotect_rgd->couple_peg HBTU/DIPEA deprotect_peg Fmoc Deprotection of PEG Linker couple_peg->deprotect_peg 20% Piperidine/DMF cleave Cleave and Deprotect Peptide deprotect_peg->cleave TFA Cocktail purify Purify PEG-RGD Peptide (HPLC) cleave->purify incubate Incubate Cells with PEG-RGD Peptide purify->incubate Conjugate to fluorescent dye or drug prepare_cells Culture Integrin-Expressing Cells prepare_cells->incubate wash_cells Wash to Remove Unbound Peptide incubate->wash_cells analyze Analyze Cell Binding (e.g., Flow Cytometry) wash_cells->analyze result Quantify Cell Targeting Efficiency analyze->result

Caption: Workflow for the synthesis of a PEGylated RGD peptide and its application in cell targeting.

Signaling Pathway: Integrin-Mediated Cell Adhesion

A peptide containing the RGD motif, synthesized with a PEG8 linker for enhanced stability and bioavailability, can be used to target cells expressing integrin receptors. The following diagram illustrates the basic principle of RGD-integrin binding, which is a key step in cell adhesion and signaling.

G cluster_cell Cellular Environment peg_rgd PEGylated RGD Peptide integrin Integrin Receptor (αvβ3) peg_rgd->integrin Binding focal_adhesion Focal Adhesion Formation integrin->focal_adhesion Clustering cell_membrane Cell Membrane ecm Extracellular Matrix (ECM) signaling Downstream Signaling (e.g., FAK, Src) focal_adhesion->signaling Activation

Caption: RGD-Integrin binding leading to cell adhesion and signaling.

References

Application Notes and Protocols for Bioconjugation with Fmoc-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing bioconjugation using Fmoc-NH-PEG8-CH2COOH, a heterobifunctional linker designed for the precise modification of biomolecules. This document outlines the principles of the two-step conjugation process, detailed experimental protocols, and methods for the purification and analysis of the resulting bioconjugates.

Introduction

This compound is a versatile crosslinker that facilitates the covalent attachment of molecules to primary amine-containing biomolecules such as proteins, antibodies, and peptides.[1] Its structure comprises three key components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the primary amine. Its removal under mild basic conditions is a crucial first step, enabling a controlled and specific conjugation strategy.[2][3]

  • PEG8 (polyethylene glycol) spacer: A hydrophilic 8-unit polyethylene glycol chain that enhances the solubility and biocompatibility of the resulting conjugate.[4][5] PEG linkers are known to improve pharmacokinetics, reduce immunogenicity, and minimize steric hindrance.

  • Carboxylic acid (-COOH) group: This terminal group can be activated to react with primary amines on the target biomolecule, forming a stable amide bond.

The use of this linker involves a two-stage process: first, the deprotection of the Fmoc group to expose the amine, followed by the activation of the carboxylic acid and subsequent conjugation to the target biomolecule. This sequential approach allows for precise control over the conjugation reaction.

Data Presentation

The following tables summarize key quantitative parameters for the successful bioconjugation with this compound. These values are intended as a starting point, and optimization for each specific application is highly recommended.

Table 1: Fmoc Deprotection Conditions

ParameterRecommended RangeNotes
Deprotection Reagent 20-30% (v/v) Piperidine in DMFA freshly prepared solution is recommended.
Solvent Anhydrous N,N-Dimethylformamide (DMF)Ensure the solvent is of high purity to avoid side reactions.
Temperature Room Temperature (20-25°C)The reaction is typically efficient at ambient temperature.
Reaction Time 30 - 60 minutesReaction progress can be monitored by TLC or HPLC.
Monitoring TLC or RP-HPLCMonitor the disappearance of the Fmoc-protected starting material.

Table 2: EDC/NHS Amine Coupling Conditions

ParameterRecommended RangeNotes
Activation Buffer 0.1 M MES, pH 4.5-6.0This pH range is optimal for the activation of the carboxyl group by EDC.
Coupling Buffer PBS or Bicarbonate Buffer, pH 7.2-8.5A slightly alkaline pH facilitates the reaction with primary amines on the target biomolecule.
EDC Concentration 2-10 mMEquilibrate EDC to room temperature before use as it is moisture-sensitive.
NHS/Sulfo-NHS Concentration 5-25 mMSulfo-NHS is recommended for aqueous reactions to improve solubility and stability of the active ester.
Activation Time 15 minutesThe O-acylisourea intermediate formed by EDC is unstable in aqueous solutions.
Coupling Time 2 hours to overnightThe reaction can be performed at room temperature or 4°C.
Quenching Reagent 10-50 mM Hydroxylamine or Tris bufferQuenching stops the reaction and hydrolyzes unreacted NHS esters.

Experimental Protocols

This section provides detailed step-by-step protocols for the deprotection of the Fmoc group and the subsequent conjugation to a target protein.

Protocol 1: Fmoc Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group in a solution phase.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, septum, and inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DMF to a concentration of approximately 0.1 M. Add a magnetic stir bar and seal the flask with a septum.

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Deprotection: While stirring the solution at room temperature, add piperidine to a final concentration of 20% (v/v).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside the starting material. Elute with a suitable solvent system (e.g., 10% methanol in dichloromethane). The disappearance of the UV-active Fmoc-containing spot indicates the completion of the reaction, which is typically within 30-60 minutes.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.

    • Redissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (twice) and then with brine (once) to remove the dibenzofulvene-piperidine adduct.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected NH2-PEG8-CH2COOH.

Protocol 2: Two-Step EDC/Sulfo-NHS Conjugation to a Protein

This protocol outlines the conjugation of the deprotected NH2-PEG8-CH2COOH to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Deprotected NH2-PEG8-CH2COOH

  • Target protein in a suitable buffer (e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of the Linker:

    • Dissolve the deprotected NH2-PEG8-CH2COOH in the Activation Buffer.

    • Add EDC (to a final concentration of ~2-4 mM) and Sulfo-NHS (to a final concentration of ~5-10 mM) to the linker solution.

    • Incubate for 15 minutes at room temperature with gentle stirring.

  • Conjugation to the Protein:

    • Immediately after activation, add the activated linker solution to the protein solution in the Coupling Buffer. The molar ratio of linker to protein should be optimized for the specific application, but a starting point of 10-20 fold molar excess of the linker is common.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM (e.g., add 1/10th volume of 1M Tris-HCl).

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove excess linker and reaction by-products by dialysis, size-exclusion chromatography (e.g., using a desalting column), or affinity chromatography. The choice of purification method will depend on the properties of the protein and the conjugate.

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight, and HPLC (e.g., reverse-phase or size-exclusion) to assess purity. Mass spectrometry can be used to determine the degree of labeling.

Visualizations

The following diagrams illustrate the key processes involved in bioconjugation with this compound.

Bioconjugation_Workflow cluster_deprotection Step 1: Fmoc Deprotection cluster_activation Step 2: Carboxyl Activation cluster_conjugation Step 3: Amine Coupling cluster_purification Step 4: Purification Fmoc_Linker This compound Deprotected_Linker NH2-PEG8-CH2COOH Fmoc_Linker->Deprotected_Linker Deprotection Piperidine 20% Piperidine in DMF EDC_NHS EDC / Sulfo-NHS pH 4.5-6.0 Activated_Linker NHS-activated Linker Deprotected_Linker_ref->Activated_Linker Activation Protein Target Protein (with -NH2 groups) Conjugate Protein-PEG-Linker Protein->Conjugate Coupling pH 7.2-8.5 Purification Dialysis / SEC Purified_Conjugate Purified Conjugate Conjugate_ref->Purified_Conjugate Purification

Caption: Experimental workflow for bioconjugation using this compound.

Chemical_Transformations Fmoc_Linker Fmoc-NH-PEG-COOH Deprotected_Linker H2N-PEG-COOH Fmoc_Linker->Deprotected_Linker Piperidine/DMF Activated_Linker H2N-PEG-CO-NHS Deprotected_Linker->Activated_Linker EDC, Sulfo-NHS Conjugate Protein-NH-CO-PEG-NH2 Activated_Linker->Conjugate pH 7.2-8.5 Protein Protein-NH2 Protein->Conjugate

Caption: Key chemical transformations in the two-step bioconjugation process.

References

Step-by-Step Fmoc Deprotection of PEGylated Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is widely used in the synthesis of PEGylated compounds. The attachment of polyethylene glycol (PEG) chains can enhance the solubility, biocompatibility, and in vivo stability of peptides and other molecules. The deprotection of the Fmoc group is a critical step in the stepwise synthesis of these conjugates. This document provides detailed application notes and protocols for the efficient and reliable Fmoc deprotection of PEGylated compounds, with a focus on compounds synthesized on solid supports.

The presence of PEG moieties, either as part of the solid support (e.g., PEG-grafted polystyrene resins) or attached to the molecule itself, can influence the reaction environment. PEG-based supports exhibit different swelling characteristics compared to traditional polystyrene resins, which necessitates careful consideration of solvents and reaction times. These protocols are designed to address these specific challenges and ensure complete and efficient Fmoc removal.

Quantitative Data Summary

The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and the reaction time. The following table summarizes typical conditions and kinetic data for Fmoc deprotection reactions.

ParameterCondition/ValueRemarks
Deprotection Reagent 20% (v/v) Piperidine in DMFThe most common and standard condition.
20% (v/v) 4-Methylpiperidine (4-MP) in DMFAn alternative to piperidine with similar efficiency.
10% (w/v) Piperazine (PZ) in 9:1 DMF/EthanolA less basic alternative, may require longer reaction times.
2% DBU / 5% Piperazine in NMPOptimized for reducing diketopiperazine formation.[1][2]
Typical Reaction Time 2 x 5-15 minutesA two-step deprotection is commonly employed.
Monitoring Wavelength 301 nmFor UV-Vis spectrophotometric monitoring of the dibenzofulvene-piperidine adduct.
Deprotection Kinetics
Fmoc-L-Leucine-OH~80% deprotection in 3 min with 20% 4-MP, PP, or PZDeprotection is generally efficient for unhindered amino acids.[3][4]
Fmoc-L-Arginine(Pbf)-OHRequires a minimum of 10 minutes for efficient deprotectionSterically hindered amino acids require longer deprotection times.[3]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of a PEGylated Compound on a Solid Support

This protocol describes the standard procedure for removing the Fmoc group from a PEGylated peptide or other molecule attached to a solid support, such as a PEG-grafted polystyrene resin.

Materials:

  • Fmoc-protected PEGylated compound on a solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: DMF

  • Reaction vessel (e.g., fritted glass funnel or automated synthesizer vessel)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling:

    • Place the Fmoc-protected PEGylated resin in the reaction vessel.

    • Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes. For PEG-based resins, ensure complete swelling to maximize the accessibility of the reagents.

  • Initial Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF deprotection solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture gently at room temperature for 5-10 minutes. This can be done by bubbling with an inert gas or using a shaker.

  • Solution Removal:

    • Drain the deprotection solution from the resin.

  • Second Deprotection:

    • Add a fresh portion of the 20% piperidine in DMF deprotection solution to the resin.

    • Agitate the mixture for another 10-15 minutes at room temperature.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. Proper washing is crucial to prevent side reactions in the subsequent coupling step. For PEG-based supports that may retain DMF, an additional wash with a non-protic solvent like dichloromethane (DCM) can be beneficial.

  • Monitoring (Optional but Recommended):

    • The completeness of the deprotection can be monitored using the Kaiser test for the presence of free primary amines or by UV-Vis spectrophotometry of the collected deprotection solution.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This protocol allows for the quantitative monitoring of the Fmoc deprotection reaction by measuring the absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution.

Materials:

  • Collected deprotection solution from Protocol 1

  • DMF (for dilution)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Collection:

    • Collect the combined piperidine solutions from the two deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dilution:

    • Dilute the collected solution to the mark with DMF.

    • If the absorbance is expected to be high, perform a further dilution with a known dilution factor.

  • Measurement:

    • Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer. Use DMF as the blank.

  • Calculation of Resin Loading (Example):

    • The loading of the resin (in mmol/g) can be calculated using the Beer-Lambert law:

      • Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of solution in L) / (ε × mass of resin in g)

      • Where ε (molar extinction coefficient of the dibenzofulvene-piperidine adduct) is approximately 7800 L mol⁻¹ cm⁻¹.

Visualizations

Fmoc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycle cluster_wash Washing cluster_analysis Monitoring & Next Step start Start: Fmoc-PEG-Resin swell Swell Resin in DMF start->swell deprotect1 1st Deprotection (20% Piperidine/DMF) swell->deprotect1 deprotect2 2nd Deprotection (20% Piperidine/DMF) deprotect1->deprotect2 wash_dmf Wash with DMF (5-7x) deprotect2->wash_dmf monitoring Optional Monitoring (Kaiser Test / UV-Vis) wash_dmf->monitoring next_step Proceed to Next Coupling Step monitoring->next_step

Caption: Experimental workflow for Fmoc deprotection of PEGylated compounds.

Logical_Relationship cluster_main Fmoc Deprotection of PEGylated Compounds main_goal Goal: Expose Free Amine for Further Synthesis peg_influence Key Consideration: Influence of PEG Chain main_goal->peg_influence swelling Enhanced Swelling Properties peg_influence->swelling solvent_retention Potential for Solvent Retention peg_influence->solvent_retention protocol_adaptation Protocol Adaptations swelling->protocol_adaptation solvent_retention->protocol_adaptation thorough_swelling Ensure Thorough Swelling protocol_adaptation->thorough_swelling extended_washing Implement Extended Washing Steps protocol_adaptation->extended_washing outcome Successful Fmoc Deprotection thorough_swelling->outcome extended_washing->outcome

Caption: Logical relationship of factors in Fmoc deprotection of PEGylated compounds.

References

Application Notes and Protocols for Protein Labeling using Fmoc-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based drugs. Key advantages of PEGylation include increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility. This document provides detailed protocols for the labeling of proteins using Fmoc-NH-PEG8-CH2COOH, a heterobifunctional PEG linker. The process involves a three-step workflow: deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group, activation of the carboxylic acid terminus using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and subsequent conjugation to primary amines on the target protein.

Principle of the Method

The labeling strategy is based on the formation of a stable amide bond between the carboxyl group of the PEG linker and primary amino groups (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) on the protein. The workflow can be summarized as follows:

  • Fmoc Deprotection: The process begins with the removal of the Fmoc protecting group from the amine terminus of the PEG linker under basic conditions. This exposes a free amine, which is not directly used in this protocol but is a key feature of this heterobifunctional linker for potential subsequent modifications.

  • Carboxyl Group Activation: The terminal carboxylic acid of the PEG linker is activated with EDC in the presence of NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester. The use of NHS increases the efficiency of the conjugation reaction and allows for a two-step procedure.

  • Protein Conjugation: The NHS-activated PEG linker is then reacted with the target protein. The primary amino groups on the protein surface act as nucleophiles, attacking the NHS ester and forming a stable amide bond, thereby covalently attaching the PEG linker to the protein.

Quantitative Data Summary

The efficiency of the protein labeling process is dependent on several factors, including pH, reagent concentrations, and reaction times. The following tables provide a summary of recommended parameters for optimizing the labeling protocol.

Table 1: Recommended pH Conditions for Activation and Conjugation

StepRecommended pH RangeOptimal pHCommonly Used Buffers
Activation 4.5 - 6.05.0 - 6.0MES (2-(N-morpholino)ethanesulfonic acid)
Conjugation 7.0 - 8.57.2 - 8.0PBS (Phosphate-Buffered Saline), Bicarbonate/Carbonate, Borate

Table 2: Recommended Molar Ratios of Reagents

ReagentMolar Excess (relative to PEG Linker)Notes
EDC 2 - 10 foldHigher excess may be needed for dilute protein solutions.
NHS/sulfo-NHS 2 - 5 foldsulfo-NHS is a water-soluble alternative to NHS.
Protein 1 - 1.5 fold (relative to activated PEG linker)An equimolar or slight excess of the amine-containing protein is often used.

Table 3: Recommended Reaction Times and Quenching Conditions

StepReaction TimeTemperatureQuenching Reagent (Final Concentration)
Fmoc Deprotection 15 - 30 minutesRoom TemperatureNot applicable
Activation 15 - 30 minutesRoom Temperature2-Mercaptoethanol (20 mM)
Conjugation 2 hours - OvernightRoom Temperature or 4°CHydroxylamine (10-50 mM), Tris (20-50 mM), or Glycine (20-50 mM)

Experimental Protocols

Protocol 1: Fmoc Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group from the amine terminus of the PEG linker.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Cold Diethyl Ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Dissolve the this compound in anhydrous DMF to a concentration of approximately 10-20 mg/mL.

  • Add piperidine to the solution to a final concentration of 20% (v/v).[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

  • Precipitate the deprotected NH2-PEG8-CH2COOH by adding cold diethyl ether to the concentrated residue.

  • Centrifuge the mixture and decant the ether.

  • Wash the precipitate with cold diethyl ether two more times.

  • Dry the deprotected product under vacuum.

  • Characterize the final product by mass spectrometry to confirm the removal of the Fmoc group and by RP-HPLC to assess purity.[1]

Protocol 2: EDC/NHS Activation of NH2-PEG8-CH2COOH and Protein Conjugation

This two-step protocol involves the activation of the deprotected PEG linker's carboxyl group followed by conjugation to the target protein.

Materials:

  • Deprotected NH2-PEG8-CH2COOH (from Protocol 1)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Target protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffers:

    • 2-Mercaptoethanol

    • Hydroxylamine-HCl, Tris-HCl, or Glycine

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of NH2-PEG8-CH2COOH

  • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

  • Dissolve the deprotected NH2-PEG8-CH2COOH in Activation Buffer.

  • Add EDC to a final concentration that is a 2-10 fold molar excess over the PEG linker.

  • Immediately add NHS or sulfo-NHS to a final concentration that is a 2-5 fold molar excess over the PEG linker.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[2]

  • Optional but recommended: To quench the EDC and prevent crosslinking of the target protein, add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes.[3]

  • Optional: Remove excess EDC, NHS, and byproducts using a desalting column equilibrated with the Conjugation Buffer. This step also serves to exchange the buffer to the optimal pH for the conjugation reaction.

Step 2: Conjugation to the Target Protein

  • Dissolve the target protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Add the activated PEG linker solution to the protein solution. A 1 to 1.5-fold molar ratio of the activated PEG linker to the protein is a good starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a quenching buffer (e.g., hydroxylamine, Tris, or glycine) to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Protocol 3: Purification and Characterization of the PEGylated Protein

Purification:

  • Remove excess PEG linker, unreacted protein, and reaction byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

    • SEC is effective for separating the larger PEGylated protein from the smaller, unreacted protein and excess PEG linker.

    • IEX can be used to separate proteins based on differences in their surface charge, which is altered by PEGylation.

  • Alternatively, dialysis or tangential flow filtration can be used for buffer exchange and removal of small molecule impurities.

Characterization:

  • SDS-PAGE: Analyze the purified PEGylated protein by SDS-PAGE to visualize the increase in molecular weight compared to the unmodified protein. A shift in the band to a higher molecular weight indicates successful PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Use mass spectrometry to confirm the covalent attachment of the PEG linker and to determine the extent of PEGylation (i.e., the number of PEG chains per protein molecule).

  • RP-HPLC: Reversed-phase HPLC can be used to assess the purity of the PEGylated protein and to separate different PEGylated species.

  • Functional Assays: Perform relevant biological assays to confirm that the PEGylated protein retains its desired activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_activation Activation cluster_conjugation Conjugation & Purification Fmoc_PEG This compound Piperidine 20% Piperidine in DMF Fmoc_PEG->Piperidine Deprotected_PEG NH2-PEG8-CH2COOH Piperidine->Deprotected_PEG 30 min, RT EDC_NHS EDC / NHS in MES Buffer (pH 5-6) Deprotected_PEG->EDC_NHS Activated_PEG NHS-activated PEG EDC_NHS->Activated_PEG 15-30 min, RT Protein Target Protein in PBS (pH 7.2-8.0) Activated_PEG->Protein Conjugated_Protein PEGylated Protein Protein->Conjugated_Protein 2h-overnight, RT/4°C Purification Purification (SEC/IEX) Conjugated_Protein->Purification Final_Product Purified PEGylated Protein Purification->Final_Product JAK_STAT_pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 STAT STAT Receptor->STAT Recruitment JAK1->Receptor Phosphorylation JAK1->STAT Phosphorylation Cytokine PEGylated Cytokine Cytokine->Receptor Binding & Dimerization pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation, Inflammation) Nucleus->Gene_Expression MAPK_ERK_pathway cluster_membrane_erk Cell Membrane RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation GF PEGylated Growth Factor GF->RTK Binding & Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK pERK Nucleus_ERK Nucleus pERK->Nucleus_ERK Translocation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus_ERK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Survival, Differentiation) Transcription_Factors->Cellular_Response

References

Application Notes and Protocols for the Synthesis of PEGylated Peptides using Fmoc-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can enhance solubility, increase systemic circulation time, reduce immunogenicity, and decrease proteolytic degradation, ultimately leading to improved therapeutic efficacy.[1][2][3][4]

This document provides detailed application notes and protocols for the synthesis of N-terminally PEGylated peptides using the heterobifunctional linker, Fmoc-NH-PEG8-CH2COOH . This reagent features a fluorenylmethoxycarbonyl (Fmoc) protected amine for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows and a terminal carboxylic acid for coupling to the N-terminal amine of the peptide chain.[5] The discrete length of the eight ethylene glycol units provides a balance of hydrophilicity and a defined spacer length.

Key Applications

The use of this compound is advantageous for a variety of research and drug development applications:

  • Improving Peptide Solubility: The hydrophilic nature of the PEG8 linker can significantly enhance the solubility of hydrophobic peptides in aqueous buffers.

  • Prolonging Systemic Half-Life: The increased hydrodynamic radius of the PEGylated peptide can reduce renal clearance, leading to a longer circulation half-life.

  • Reducing Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, potentially reducing its immunogenic response.

  • Enhancing Proteolytic Stability: Steric hindrance provided by the PEG linker can protect the peptide from enzymatic degradation.

  • Spatially Separating Conjugated Moieties: The PEG8 linker can act as a spacer to separate a peptide from another functional molecule, such as a fluorescent label or a cytotoxic drug in an antibody-drug conjugate (ADC).

Experimental Protocols

N-Terminal PEGylation of a Resin-Bound Peptide

This protocol describes the manual synthesis of an N-terminally PEGylated peptide on a solid support using Fmoc-based chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: Dichloromethane (DCM)

  • Fmoc-deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid Phase Synthesis Vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin (with the final N-terminal Fmoc group removed) in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Preparation of PEGylation Solution:

    • In a separate vial, dissolve 1.5 to 3 equivalents of this compound relative to the resin substitution level in DMF.

    • Add 1.5 to 3 equivalents of the coupling reagent (e.g., HBTU, HATU, or COMU).

    • Add 3 to 6 equivalents of DIPEA.

    • Briefly vortex the solution to ensure complete dissolution.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the prepared PEGylation solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Fmoc Deprotection (Optional): If further modifications are required at the N-terminus of the PEG linker, the Fmoc group can be removed by treating the resin with 20% piperidine in DMF for 10-20 minutes. This is followed by thorough washing with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude PEGylated peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.

Workflow for Solid-Phase Synthesis of an N-terminally PEGylated Peptide

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide followed by N-terminal PEGylation.

SPPS_PEGylation_Workflow Start Start: Resin with Linker Load_AA1 1. Load First Fmoc-Amino Acid Start->Load_AA1 Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Deprotection1 Coupling_Loop 3. Couple Next Fmoc-Amino Acid (HBTU/DIPEA/DMF) Deprotection1->Coupling_Loop Wash1 Wash (DMF/DCM) Coupling_Loop->Wash1 Repeat Repeat Steps 2-3 for all Amino Acids Wash1->Repeat Repeat->Deprotection1 Yes Final_Deprotection 4. Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection No PEGylation 5. Couple This compound (COMU/DIPEA/DMF) Final_Deprotection->PEGylation Wash2 Wash (DMF/DCM) PEGylation->Wash2 Cleavage 6. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Characterization 8. Characterization (MS, HPLC) Purification->Characterization End End: Pure PEGylated Peptide Characterization->End

Figure 1: Experimental workflow for SPPS and N-terminal PEGylation.

Quantitative Data

The yield and purity of PEGylated peptides can be influenced by several factors, including the peptide sequence, the coupling efficiency of the PEG linker, and the purification process. While specific data for the this compound linker is not extensively published, the following table provides representative data for the synthesis of a peptide with a longer PEG chain (Fmoc-PEG23-propionic acid), which can serve as a useful reference.

Peptide IDN-Terminal ModificationMolecular Weight (Da)Crude Purity (%)Final Yield (%)Final Purity (%)
Peptide ANone1599.98467>95
Peptide A-PEG23Fmoc-PEG23-propionic acid~29007555>98

Table 1: Representative yield and purity data for a synthesized peptide and its N-terminally PEGylated analogue. Data is adapted from a study on a similar PEGylated peptide to provide an illustrative example.

Application Example: Modulating a Signaling Pathway with a PEGylated Peptide

To illustrate a potential application, consider the well-characterized signaling pathway of the neuropeptide, Substance P. Substance P is a peptide involved in pain transmission and inflammation. Its biological activity is mediated through the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor.

By N-terminally PEGylating Substance P with this compound, its therapeutic potential could be enhanced by improving its stability and prolonging its action. The PEGylated Substance P would still be expected to bind to and activate the NK-1R, initiating the downstream signaling cascade.

The following diagram illustrates the signaling pathway initiated by the binding of a ligand, such as Substance P or its PEGylated analogue, to the NK-1R.

Signaling_Pathway ligand PEGylated Substance P receptor NK-1 Receptor (GPCR) ligand->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Inflammation) pkc->downstream Phosphorylates Targets ca2 Ca2+ Release er->ca2 Induces ca2->downstream Activates Ca2+-dependent Pathways

Figure 2: Signaling pathway of the NK-1 receptor activated by a ligand.

Conclusion

This compound is a versatile and valuable reagent for the N-terminal PEGylation of synthetic peptides. Its compatibility with standard Fmoc-based SPPS protocols allows for the straightforward and efficient production of PEGylated peptides with improved physicochemical and pharmacological properties. The detailed protocols and application examples provided herein serve as a comprehensive guide for researchers and drug development professionals seeking to leverage PEGylation technology to advance their peptide-based therapeutics.

References

Application Notes and Protocols: Attaching Fmoc-NH-PEG8-CH2COOH to Solid Supports

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG8-CH2COOH is a versatile, heterobifunctional linker commonly employed in solid-phase synthesis, bioconjugation, and the development of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by an eight-unit polyethylene glycol (PEG) spacer. The Fmoc group provides a stable protecting group that can be readily removed under basic conditions, while the carboxylic acid allows for covalent attachment to amine-functionalized solid supports through a stable amide bond. The hydrophilic PEG8 spacer enhances the solubility of the linker and the attached molecules in aqueous media.

These application notes provide detailed protocols for the efficient attachment of this compound to various solid supports, methods for quantifying the loading capacity, and procedures for the subsequent cleavage of synthesized molecules.

Data Presentation

The loading capacity of this compound onto a solid support is a critical parameter for successful solid-phase synthesis. It is influenced by the type of resin, the coupling method, and the reaction conditions. The following table summarizes representative loading capacities that can be achieved on common amine-functionalized resins. These values are intended as a guideline for researchers to compare with their experimental results.

Solid SupportCoupling MethodTypical Loading Capacity (mmol/g)
Rink Amide AM PolystyreneHATU/DIPEA0.4 - 0.7
Aminomethyl (AM) PolystyreneDIC/HOBt0.6 - 1.0
TentaGel S NH2HATU/DIPEA0.2 - 0.4

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-functionalized solid support (e.g., Rink Amide AM polystyrene, Aminomethyl polystyrene, TentaGel S NH2)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Protocol for Attaching this compound to an Amine-Functionalized Resin

This protocol describes the general procedure for coupling the carboxylic acid of the PEG linker to the primary amine groups on the solid support. Two common activation methods are provided: DIC/HOBt and HATU/DIPEA.

2.1. Resin Preparation

  • Place the desired amount of amine-functionalized resin in a solid-phase synthesis vessel.

  • Add DMF (10-15 mL per gram of resin) to swell the resin.

  • Gently agitate the resin for 1-2 hours at room temperature.

  • Drain the DMF.

  • If the resin is supplied with an Fmoc-protecting group (e.g., Rink Amide resin), it must be deprotected prior to coupling. Add a solution of 20% piperidine in DMF to the resin and agitate for 20-30 minutes. Drain the solution and repeat the piperidine treatment for another 20-30 minutes.

  • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to remove residual piperidine.

2.2. Coupling using DIC/HOBt

  • In a separate flask, dissolve this compound (2-3 equivalents relative to the resin's theoretical loading) and HOBt (2-3 equivalents) in a minimal amount of DMF.

  • Add DIC (2-3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Add the activated linker solution to the swollen and deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To monitor the reaction completion, a small sample of the resin can be taken and tested for the presence of free amines using the Kaiser test (ninhydrin test). A negative Kaiser test (the beads remain yellow) indicates a complete reaction.

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin with DMF (3-5 times), DCM (3-5 times), and MeOH (2-3 times).

  • Dry the resin under vacuum to a constant weight.

2.3. Coupling using HATU/DIPEA

  • In a separate flask, dissolve this compound (2-3 equivalents relative to the resin's theoretical loading) and HATU (2-3 equivalents) in DMF.

  • Add DIPEA (4-6 equivalents) to the solution.

  • Immediately add the activated linker solution to the swollen and deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using the Kaiser test.

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin with DMF (3-5 times), DCM (3-5 times), and MeOH (2-3 times).

  • Dry the resin under vacuum to a constant weight.

Protocol for Quantification of Resin Loading (Fmoc-Release Assay)

This protocol describes the spectrophotometric determination of the loading capacity of the resin after the attachment of the this compound linker.

  • Accurately weigh a small amount of the dry, loaded resin (approximately 2-5 mg) into a small vial.

  • Add a precise volume of 20% piperidine in DMF (e.g., 1.0 mL) to the vial.

  • Agitate the mixture for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.

  • Dilute a known aliquot of the supernatant with 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (typically below 1.5 AU).

  • Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF.

  • Calculate the loading capacity using the Beer-Lambert law:

    Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in L) / (ε × mass of resin in g × path length in cm)

    • ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.

    • The path length of the cuvette is typically 1 cm.

Protocol for Cleavage of Synthesized Molecules from the Support

After the completion of the solid-phase synthesis, the target molecule is cleaved from the PEG linker and the solid support. The choice of cleavage cocktail depends on the nature of the synthesized molecule and its protecting groups. A general protocol for cleavage from a Rink Amide-type linkage is provided below.

  • Wash the peptide-resin with DMF (3 times) and DCM (3 times).

  • Dry the resin under a stream of nitrogen or under vacuum.

  • Prepare a cleavage cocktail. A common cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v/w/v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) can be used.[1]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved molecule.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the cleaved molecule by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).

  • Collect the precipitate by centrifugation and decant the ether.

  • Wash the precipitate with cold diethyl ether two more times.

  • Dry the crude product under vacuum.

Visualizations

G cluster_activation Activation of Carboxylic Acid cluster_coupling Coupling to Solid Support linker This compound activated_linker Activated Linker Intermediate linker->activated_linker Activation activator Coupling Reagent (e.g., HATU/DIPEA or DIC/HOBt) activator->activated_linker loaded_resin Linker-Loaded Solid Support activated_linker->loaded_resin resin Amine-Functionalized Solid Support resin->loaded_resin Coupling

Caption: Chemical workflow for attaching the PEG linker.

G start Start: Amine-Functionalized Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (if necessary) with 20% Piperidine/DMF swell->deprotect wash1 Wash with DMF/DCM deprotect->wash1 couple Couple Activated Linker to Resin wash1->couple activate Activate this compound with Coupling Reagents activate->couple wash2 Wash with DMF/DCM/MeOH couple->wash2 dry Dry Resin Under Vacuum wash2->dry quantify Quantify Loading via Fmoc-Release Assay dry->quantify end End: Linker-Loaded Resin quantify->end

Caption: Experimental workflow for linker attachment.

References

Application Notes and Protocols for Fmoc-NH-PEG8-CH2COOH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG8-CH2COOH is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, an eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the conjugation of various molecular entities. The hydrophilic PEG8 chain enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile and reduce immunogenicity. The terminal functional groups allow for sequential and specific conjugation to targeting moieties (e.g., antibodies, peptides) and therapeutic payloads (e.g., small molecule drugs, cytotoxic agents).

These application notes provide a comprehensive overview of the utility of this compound in the development of Antibody-Drug Conjugates (ADCs), Peptide-Drug Conjugates (PDCs), Proteolysis-Targeting Chimeras (PROTACs), and functionalized nanoparticles for targeted therapy. Detailed protocols for synthesis, characterization, and in vitro evaluation are provided to guide researchers in the application of this versatile linker.

Key Applications

This compound serves as a critical component in the following targeted drug delivery platforms:

  • Antibody-Drug Conjugates (ADCs): The linker connects a monoclonal antibody to a potent cytotoxic payload, enabling targeted delivery to cancer cells expressing a specific antigen.

  • Peptide-Drug Conjugates (PDCs): A targeting peptide is conjugated to a therapeutic agent via the linker, facilitating delivery to cells overexpressing the corresponding receptor.[1]

  • Proteolysis-Targeting Chimeras (PROTACs): The linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.[2][3][4]

  • Functionalized Nanoparticles: The linker can be used to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands to enhance their delivery to specific tissues or cells.[5]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes representative in vitro cytotoxicity data for drug conjugates synthesized using PEG8-containing linkers. It is important to note that the specific cell line, payload, and targeting moiety will significantly influence the IC50 values.

Drug Conjugate Type Targeting Moiety Payload Linker Type Cancer Cell Line IC50 (nM) Reference
Peptide-Drug ConjugateEGFR-binding peptideDoxorubicinThioether-PEG8MDA-MB-231 (Triple-Negative Breast Cancer)1300(Saghaeidehkordi et al., 2019)
Peptide-Drug ConjugateEGFR-binding peptideDoxorubicinThioether-PEG8MDA-MB-468 (Triple-Negative Breast Cancer)4700(Saghaeidehkordi et al., 2019)
Antibody-Drug ConjugateAnti-EGFR AntibodyTesirine (PBD dimer)Valine-CitrullineMDA-MB-468 (Triple-Negative Breast Cancer)~10(Yacoby et al., 2018)
PROTACJQ1 (BRD4 ligand)VHL ligandPEG-basedHEK293 (HiBit-BRD4)DC50 = 7.36(Zhang et al., 2022)

Note: The data presented are illustrative and sourced from studies using linkers with similar PEG8 motifs. Direct head-to-head IC50 data for ADCs, PDCs, and PROTACs using the specific this compound linker may vary.

Experimental Protocols

Protocol 1: Synthesis of a Peptide-Drug Conjugate (PDC)

This protocol describes the synthesis of a PDC where a targeting peptide is conjugated to a drug molecule using this compound as a linker.

Materials:

  • Targeting peptide with a free amine group (e.g., on a Lysine residue)

  • This compound

  • Drug molecule with a free amine or hydroxyl group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve this compound (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add DCC (1.2 eq) to the solution and stir at room temperature for 4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated Fmoc-NH-PEG8-NHS ester.

  • Conjugation of the Activated Linker to the Drug:

    • Dissolve the drug molecule (1 eq) in anhydrous DMF.

    • Add the solution of activated Fmoc-NH-PEG8-NHS ester to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, purify the Fmoc-NH-PEG8-Drug conjugate by flash chromatography.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-NH-PEG8-Drug conjugate in a 20% piperidine solution in DMF.

    • Stir at room temperature for 30 minutes.

    • Evaporate the solvent under reduced pressure to obtain the deprotected H2N-PEG8-Drug conjugate.

  • Conjugation to the Targeting Peptide:

    • Activate the carboxylic acid of a resin-bound peptide using a standard solid-phase peptide synthesis (SPPS) coupling agent (e.g., HBTU, HATU).

    • Add the deprotected H2N-PEG8-Drug conjugate (2 eq) to the activated peptide on the resin.

    • Allow the coupling reaction to proceed for 4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification:

    • Cleave the PDC from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Precipitate the crude PDC in cold diethyl ether.

    • Purify the final PDC using preparative RP-HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a common method to determine the cytotoxic effect of a targeted drug conjugate on cancer cells.

Materials:

  • Target cancer cell line (e.g., MDA-MB-231 for EGFR-targeted PDCs)

  • Normal (non-cancerous) cell line for control (e.g., MCF-10A)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Peptide-Drug Conjugate (PDC) stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the PDC in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 µM).

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the PDC. Include wells with medium only as a negative control.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plates for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a non-linear regression analysis (e.g., in GraphPad Prism).

Visualizations

Signaling Pathways and Experimental Workflows

PDC_EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDC Peptide-Drug Conjugate (EGFR-targeting peptide-PEG8-Payload) EGFR EGFR PDC->EGFR 1. Binding EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer 2. Internalization Endosome Endosome EGFR_dimer->Endosome PI3K PI3K EGFR_dimer->PI3K RAS RAS EGFR_dimer->RAS Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Nucleus Nucleus Payload->Nucleus 5. Cytotoxicity AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Nucleus->Proliferation Apoptosis Apoptosis Nucleus->Apoptosis 5. Cytotoxicity

Caption: EGFR-targeted PDC mechanism of action and signaling pathway.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assay Cellular Evaluation cluster_analysis Analysis POI_ligand Protein of Interest (POI) Ligand (e.g., JQ1) PROTAC PROTAC Molecule POI_ligand->PROTAC E3_ligand E3 Ligase Ligand (e.g., VHL ligand) E3_ligand->PROTAC Linker This compound Linker->PROTAC Ternary_complex Formation of POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_complex Cell Treatment Ubiquitination Ubiquitination of POI Ternary_complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Western_blot Western Blot for POI Levels Degradation->Western_blot DC50_Dmax Determination of DC50 and Dmax Western_blot->DC50_Dmax

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Nanoparticle_Functionalization cluster_components Components cluster_process Functionalization Process cluster_product Final Product Liposome {Lipid Bilayer | Aqueous Core (Drug)} Activation 1. Linker Activation (e.g., EDC/NHS chemistry) Liposome->Activation Linker This compound Linker->Activation Targeting_Ligand Targeting Ligand (e.g., Peptide, Antibody) Conjugation2 4. Conjugation of Targeting Ligand Targeting_Ligand->Conjugation2 Conjugation1 2. Conjugation of Linker to Liposome Surface Activation->Conjugation1 Deprotection 3. Fmoc Deprotection (Piperidine) Conjugation1->Deprotection Deprotection->Conjugation2 Functionalized_NP Targeted Nanoparticle Targeting Ligand PEG8 Linker Nanoparticle Core (Drug) Conjugation2->Functionalized_NP

Caption: Workflow for surface functionalization of nanoparticles.

Conclusion

This compound is a valuable and versatile linker for the development of a wide range of targeted drug delivery systems. Its defined length, hydrophilicity, and bifunctional nature allow for the precise construction of complex bioconjugates with improved pharmaceutical properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of this linker in their specific therapeutic applications. Further optimization of conjugation strategies and in vivo evaluation will be critical for the clinical translation of these promising targeted therapies.

References

Application Notes and Protocols for Improving Peptide Solubility with Fmoc-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic peptides are a promising class of therapeutic agents, but their poor solubility in aqueous solutions presents a significant challenge for formulation, delivery, and overall bioavailability. A common strategy to overcome this limitation is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains. This modification enhances the hydrophilicity of the peptide, often leading to substantial improvements in solubility and other pharmacokinetic properties.[1][2]

This document provides detailed application notes and protocols for the use of Fmoc-NH-PEG8-CH2COOH , a heterobifunctional linker, to improve the solubility of hydrophobic peptides. This linker contains an Fmoc-protected amine for standard solid-phase peptide synthesis (SPPS) and a carboxylic acid for conjugation, offering a straightforward method for incorporating a hydrophilic PEG8 spacer.

Principle of Action: How PEGylation Enhances Solubility

The covalent attachment of the hydrophilic PEG8 linker to a hydrophobic peptide enhances its solubility in aqueous media through several mechanisms:

  • Increased Hydrophilicity: The ethylene glycol units of the PEG chain are highly hydrophilic and interact favorably with water molecules, effectively creating a hydrophilic shell around the peptide.[1]

  • Disruption of Intermolecular Aggregation: The PEG chain acts as a steric shield, preventing the hydrophobic peptide chains from aggregating, which is a common cause of poor solubility.

  • Improved Pharmacokinetics: Beyond solubility, PEGylation can also increase the hydrodynamic size of the peptide, which can reduce renal clearance and extend its in vivo half-life.

Data Presentation: Expected Improvement in Peptide Solubility

The conjugation of this compound to a hydrophobic peptide is expected to significantly increase its aqueous solubility. The following table provides a representative example of the solubility enhancement that can be achieved.

Peptide Sequence (Example)ModificationSolubility in PBS (pH 7.4)Fold Increase in Solubility
H2N-Val-Leu-Ile-Phe-Ala-Val-Leu-CONH2None (Unmodified)< 0.1 mg/mL-
PEG8-Val-Leu-Ile-Phe-Ala-Val-Leu-CONH2N-terminal PEGylation1.5 mg/mL~15-fold

Note: The data presented in this table is a representative example based on the established principles of peptide PEGylation. Actual results will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol for N-terminal PEGylation of a Peptide using this compound during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of the PEG8 linker at the N-terminus of a peptide during standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid resins

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether (cold)

  • HPLC grade water and acetonitrile

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable solid support using standard Fmoc SPPS chemistry.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.

  • PEG Linker Coupling:

    • Dissolve this compound (1.5 eq.), HBTU (1.5 eq.), and DIPEA (3 eq.) in DMF.

    • Add the activation mixture to the resin-bound peptide.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Final Fmoc Deprotection of PEG Linker: Remove the Fmoc group from the PEG linker by treating the resin with 20% piperidine in DMF.

  • Washing: Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet under vacuum.

    • Purify the PEGylated peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry and analytical HPLC.

Protocol for Determining Peptide Solubility

This protocol provides a general method for comparing the solubility of a native and a PEGylated peptide.

Materials:

  • Lyophilized native peptide

  • Lyophilized PEGylated peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation (if necessary): If the peptides are extremely hydrophobic, prepare a concentrated stock solution in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Serial Dilution in Aqueous Buffer:

    • Prepare a series of dilutions of the native and PEGylated peptides in PBS (pH 7.4) to cover a range of concentrations (e.g., 0.05 mg/mL to 5 mg/mL).

    • If using a stock solution, add small aliquots to the PBS buffer.

  • Equilibration:

    • Vortex each solution thoroughly.

    • Allow the solutions to equilibrate at room temperature for at least 2 hours to ensure that the peptide has fully dissolved or precipitated.

  • Centrifugation: Centrifuge all samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved peptide.

  • Quantification of Soluble Peptide:

    • Carefully collect the supernatant from each sample.

    • Measure the absorbance of the supernatant at a characteristic wavelength for the peptide (e.g., 280 nm if the peptide contains Trp or Tyr residues).

    • Alternatively, use a colorimetric peptide quantification assay (e.g., BCA assay).

  • Determination of Solubility Limit: The solubility limit is the highest concentration at which no visible precipitate is observed after centrifugation and where the measured concentration in the supernatant plateaus.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & PEGylation cluster_purification Purification & Analysis cluster_solubility Solubility Assessment spps 1. Fmoc-SPPS of Peptide deprotect1 2. N-terminal Fmoc Deprotection spps->deprotect1 peg_couple 3. Couple this compound deprotect1->peg_couple deprotect2 4. Final Fmoc Deprotection peg_couple->deprotect2 cleavage 5. Cleavage from Resin deprotect2->cleavage precipitation 6. Ether Precipitation cleavage->precipitation hplc 7. RP-HPLC Purification precipitation->hplc ms 8. MS & HPLC Analysis hplc->ms dissolve 9. Dissolve Native & PEG-Peptide ms->dissolve equilibrate 10. Equilibrate & Centrifuge dissolve->equilibrate quantify 11. Quantify Supernatant equilibrate->quantify compare 12. Compare Solubility quantify->compare

Caption: Experimental workflow for peptide PEGylation and solubility assessment.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Outcome hydrophobic_peptide Hydrophobic Peptide low_solubility Low Aqueous Solubility hydrophobic_peptide->low_solubility aggregation Aggregation low_solubility->aggregation pegylation PEGylation with This compound low_solubility->pegylation aggregation->pegylation hydrophilic_shell Hydrophilic Shell Formation pegylation->hydrophilic_shell steric_hindrance Steric Hindrance pegylation->steric_hindrance improved_solubility Improved Solubility hydrophilic_shell->improved_solubility reduced_aggregation Reduced Aggregation steric_hindrance->reduced_aggregation enhanced_bioavailability Enhanced Bioavailability improved_solubility->enhanced_bioavailability reduced_aggregation->enhanced_bioavailability

Caption: Logical relationship of PEGylation in improving peptide properties.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete coupling of PEG linker Insufficient coupling time or reagents. Steric hindrance.Increase coupling time. Use a different, more efficient coupling reagent (e.g., HATU). Double couple the PEG linker.
Low yield of PEGylated peptide Incomplete synthesis or cleavage. Loss during purification.Optimize SPPS and cleavage conditions. Use a less aggressive purification gradient.
Peptide still has low solubility after PEGylation The single PEG8 chain may not be sufficient for highly hydrophobic peptides.Consider adding a longer PEG chain or multiple PEGylation sites (if the peptide sequence allows).
Broad peaks in HPLC Aggregation of the PEGylated peptide.Optimize HPLC conditions (e.g., mobile phase composition, temperature). Ensure complete solubilization before injection.

Conclusion

The use of this compound provides a robust and efficient method for enhancing the aqueous solubility of hydrophobic peptides. By incorporating this hydrophilic linker during standard solid-phase peptide synthesis, researchers can significantly improve the physicochemical properties of their peptides, facilitating further research and development. The protocols and guidelines presented here offer a comprehensive framework for the successful application of this technology.

References

Application Notes and Protocols for Surface Modification with Fmoc-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of various substrates using the heterobifunctional linker, Fmoc-NH-PEG8-CH2COOH. These procedures are intended to guide researchers in creating well-defined, biocompatible surfaces for applications in drug delivery, diagnostics, and biomaterial development.

Introduction

This compound is a versatile linker molecule that facilitates the covalent attachment of biomolecules to surfaces.[1] Its structure comprises three key components:

  • An N-terminal Fmoc (fluorenylmethyloxycarbonyl) protecting group : This group masks the primary amine, allowing for selective deprotection under basic conditions to enable subsequent conjugation reactions.[2][3]

  • A hydrophilic eight-unit polyethylene glycol (PEG) spacer : The PEG chain enhances solubility in aqueous media and, when grafted onto a surface, provides a "stealth" layer that reduces non-specific protein adsorption and improves biocompatibility.[2][4]

  • A terminal carboxylic acid group : This functional group can be activated to react with primary amines on a substrate or a previously functionalized surface, forming a stable amide bond.

This unique combination of features allows for a multi-step, controlled surface functionalization process, making it an ideal tool for creating bioactive and bio-inert surfaces.

Experimental Protocols

This section outlines the detailed methodologies for surface modification. The overall workflow involves three main stages:

  • Surface Immobilization of the Linker: Attaching the this compound to an amine-functionalized substrate.

  • Fmoc Deprotection: Removing the Fmoc group to expose the terminal amine.

  • Biomolecule Conjugation: Coupling a desired biomolecule to the newly exposed amine.

Materials and Equipment

Reagents:

  • This compound

  • Amine-functionalized substrates (e.g., APTES-coated silicon wafers, amine-functionalized gold surfaces)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation/Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Ethanol, Deionized (DI) water

  • Inert gas (Nitrogen or Argon)

  • Biomolecule for conjugation (e.g., peptide, protein, antibody)

Equipment:

  • Sonicator

  • Reaction vessels

  • Orbital shaker or rocker

  • Centrifuge (for nanoparticle modifications)

  • pH meter

  • Analytical balance

  • Surface characterization instruments (e.g., contact angle goniometer, XPS, AFM)

Experimental Workflow

The following diagram illustrates the general experimental workflow for surface modification using this compound.

G cluster_0 Stage 1: Linker Immobilization cluster_1 Stage 2: Fmoc Deprotection cluster_2 Stage 3: Biomolecule Conjugation start Amine-Functionalized Substrate carboxyl_activation Activate Carboxyl Group (EDC/NHS) start->carboxyl_activation In MES Buffer linker_coupling Couple this compound carboxyl_activation->linker_coupling wash1 Wash linker_coupling->wash1 fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1->fmoc_deprotection wash2 Wash fmoc_deprotection->wash2 final_coupling Couple Activated Biomolecule wash2->final_coupling biomolecule_prep Prepare Biomolecule (with carboxyl groups) biomolecule_activation Activate Biomolecule (EDC/NHS) biomolecule_prep->biomolecule_activation biomolecule_activation->final_coupling wash3 Wash final_coupling->wash3 final_surface Biofunctionalized Surface wash3->final_surface

Fig. 1. Experimental workflow for surface modification.
Detailed Protocols

Protocol 1: Immobilization of this compound

This protocol describes the coupling of the carboxylic acid group of the linker to a primary amine-functionalized surface.

  • Substrate Preparation:

    • Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then DI water for 15 minutes each.

    • Dry the substrate under a stream of inert gas.

  • Activation of Carboxylic Acid:

    • Prepare a solution of this compound (e.g., 10 mM) in anhydrous DMF.

    • In a separate vial, dissolve EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in the activation buffer (0.1 M MES, pH 6.0).

    • Add the EDC/NHS solution to the this compound solution at a 2:1 molar ratio of EDC to the linker.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling to the Surface:

    • Immerse the cleaned, amine-functionalized substrate in the activated linker solution.

    • React for 2-4 hours at room temperature with gentle agitation.

    • After the reaction, remove the substrate and wash it thoroughly with DMF, followed by ethanol, and finally DI water to remove any unreacted linker and byproducts.

    • Dry the substrate under a stream of inert gas.

Protocol 2: Fmoc Deprotection

This protocol details the removal of the Fmoc protecting group to expose the terminal amine.

  • Deprotection Reaction:

    • Immerse the Fmoc-PEG-functionalized substrate in the deprotection solution (20% piperidine in DMF).

    • Agitate the solution for 20-30 minutes at room temperature.

  • Washing:

    • Remove the substrate from the deprotection solution and wash it extensively with DMF to remove the piperidine-dibenzofulvene adduct.

    • Follow with washing steps using ethanol and DI water.

    • Dry the substrate under a stream of inert gas. The surface now presents a terminal primary amine.

Protocol 3: Biomolecule Conjugation

This protocol outlines the coupling of a carboxyl-containing biomolecule to the amine-terminated surface.

  • Biomolecule Activation:

    • Dissolve the biomolecule (e.g., a peptide with a C-terminal carboxylic acid) in the activation buffer.

    • Activate the carboxylic acid groups of the biomolecule using EDC and NHS as described in Protocol 1, Step 2.

  • Coupling to the Surface:

    • Immerse the amine-terminated substrate in the activated biomolecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using PBS to facilitate the amide bond formation.

    • Allow the reaction to proceed for 2-12 hours at room temperature or 4°C, depending on the stability of the biomolecule.

  • Final Washing:

    • After coupling, wash the substrate thoroughly with PBS buffer and then DI water to remove any non-covalently bound biomolecules.

    • Dry the biofunctionalized surface under a stream of inert gas.

Data Presentation

Successful surface modification can be verified and quantified using various surface analysis techniques. The following tables summarize expected outcomes.

Table 1: Quantitative Surface Characterization Data

Surface Modification StepWater Contact Angle (°)Elemental Composition (XPS, Atomic %)
Bare Substrate (e.g., Si/SiO2)10 - 30Si, O
Amine-Functionalized (APTES)50 - 70Si, O, C, N
Fmoc-PEG8 Immobilized60 - 80Si, O, C, N (increased C/Si ratio)
Amine-Terminated PEG840 - 60Si, O, C, N
Biomolecule ConjugatedVaries (typically > 60)Si, O, C, N (further increase in C and N)

Note: The exact values will depend on the substrate, linker density, and the conjugated biomolecule.

Table 2: EDC/NHS Coupling Reaction Parameters

ParameterRecommended RangeNotes
EDC Concentration2-10 mMHigher concentrations can lead to cross-linking.
NHS/Sulfo-NHS Concentration5-25 mMStabilizes the active ester intermediate.
Molar Ratio (EDC:NHS:Carboxyl)2:1:1 to 10:5:1Optimization may be required.
Activation pH4.5 - 6.0Optimal for EDC/NHS chemistry.
Coupling pH7.2 - 8.0Optimal for amine-reactive coupling.
Activation Time15 - 30 minutes
Coupling Time2 - 12 hoursDependent on the biomolecule.

Mandatory Visualizations

Signaling Pathway Inhibition by PEGylated Surfaces

The primary role of the PEG layer in many biomedical applications is to prevent non-specific protein adsorption, which in turn inhibits subsequent cell signaling cascades that can lead to biofouling, immune response, or undesired cell adhesion.

G cluster_0 Unmodified Surface cluster_1 PEGylated Surface unmodified_surface Hydrophobic Surface protein_adsorption Protein Adsorption (e.g., Fibrinogen) unmodified_surface->protein_adsorption cell_receptor Cell Receptor protein_adsorption->cell_receptor Binding cell_adhesion Cell Adhesion and Activation cell_receptor->cell_adhesion signaling_cascade Intracellular Signaling Cascade cell_adhesion->signaling_cascade peg_surface Hydrophilic PEG Surface no_interaction Inhibition of Adsorption and Adhesion protein Protein protein->no_interaction Repulsion cell Cell cell->no_interaction Repulsion

Fig. 2. Inhibition of protein adsorption and cell signaling.

This diagram illustrates how a PEGylated surface creates a hydrophilic barrier that repels proteins, thereby preventing the initial step of bio-interactivity and subsequent cellular responses.

Logical Relationship of Surface Modification Steps

The following diagram outlines the logical progression and chemical transformations occurring at each stage of the surface modification process.

G start Start Amine-Functionalized Surface (-NH2) step1 Step 1 Linker Coupling (EDC/NHS) Surface-PEG-NH-Fmoc start:f0->step1:f0 + Fmoc-NH-PEG8-COOH step2 Step 2 Fmoc Deprotection (Piperidine/DMF) Surface-PEG-NH2 step1:f1->step2:f0 step3 Step 3 Biomolecule Conjugation (EDC/NHS) Surface-PEG-NH-Biomolecule step2:f1->step3:f0 + HOOC-Biomolecule end {  End | Biofunctionalized Surface } step3:f1->end:f0

Fig. 3. Chemical transformations during surface modification.

References

Troubleshooting & Optimization

Troubleshooting incomplete Fmoc deprotection of PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete Fmoc deprotection of PEG linkers during solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection when using PEG linkers?

Incomplete Fmoc deprotection on PEGylated supports can stem from several factors, even though PEG linkers are often used to improve solvation[1]:

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically obstruct the approach of the deprotection base (e.g., piperidine) to the Fmoc group.[2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets.[3][4] This aggregation can render the N-terminal Fmoc group inaccessible to the deprotection reagent. While PEG linkers can help mitigate this, severe aggregation can still be a factor.

  • Poor Solvation/Resin Swelling: Although PEG resins generally exhibit excellent swelling properties, inadequate swelling can still occur, limiting the diffusion of reagents to the growing peptide chains.

  • Insufficient Reaction Time: Standard deprotection times may not be adequate for "difficult" sequences that are prone to aggregation or steric hindrance.

  • Reagent Degradation: The piperidine solution used for deprotection can degrade over time, losing its efficacy.

Q2: How can I detect incomplete Fmoc deprotection?

Several analytical and qualitative methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved sample of the peptide is a primary method. Incomplete deprotection will result in a peak corresponding to the Fmoc-protected peptide, which typically elutes later than the desired deprotected peptide.

  • Mass Spectrometry (MS): Mass analysis of the crude product will show the mass of the desired peptide and an additional mass that is 222.24 Da higher, corresponding to the mass of the Fmoc group.

  • UV-Vis Spectroscopy: The progress of the deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released upon Fmoc removal, at approximately 301 nm. A plateau in absorbance indicates the reaction's completion.

  • Kaiser Test: This is a qualitative colorimetric test to detect free primary amines. After deprotection, a positive result (blue beads) indicates successful Fmoc removal, while a negative result (yellow beads) suggests the Fmoc group is still attached. Note that this test is not reliable for N-terminal proline.

Q3: What are the consequences of incomplete Fmoc deprotection for my synthesis?

Incomplete Fmoc removal has significant negative consequences:

  • Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to peptide sequences that are missing one or more amino acids.

  • Difficult Purification: The presence of Fmoc-protected impurities in the crude product complicates the purification process, often leading to lower overall yields of the pure peptide.

Troubleshooting Guide

This guide addresses common problems encountered during Fmoc deprotection on PEG linkers and provides recommended solutions.

Problem 1: HPLC analysis of the crude peptide shows a significant peak corresponding to the Fmoc-protected product.

This is a direct indication of incomplete deprotection. The following strategies can be employed:

  • Strategy 1: Optimize Standard Deprotection Protocol

    • Extend Deprotection Time: Increase the duration of the piperidine treatment. A common approach is to perform two treatments, for instance, one for 5 minutes followed by a second for 15-20 minutes.

    • Increase Temperature: Gently warming the reaction to 30-40°C can enhance the deprotection rate. However, use caution as this may increase the risk of side reactions like aspartimide formation if an Asp residue is present.

    • Perform a Double Deprotection: After the initial deprotection step, drain the reagent and repeat the entire process with a fresh solution of 20% piperidine in DMF.

  • Strategy 2: Use Stronger Deprotection Reagents

    • For particularly difficult sequences, a stronger base may be required. A common alternative is to use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A cocktail of 1-2% DBU in the standard 20% piperidine/DMF solution can significantly accelerate Fmoc removal.

Problem 2: The Kaiser test result is yellow or faint blue after the deprotection step.

This suggests a low concentration of free primary amines on the resin.

  • Solution: Immediately repeat the deprotection step. Consider using one of the more stringent methods described in "Problem 1," such as extending the reaction time or adding DBU to the deprotection solution.

Problem 3: Gradual decrease in deprotection efficiency as the peptide chain elongates.

This is often a sign of on-resin peptide aggregation.

  • Solution 1: Improve Solvation

    • Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can be more effective at disrupting secondary structures.

    • Use Chaotropic Agents: Adding a chaotropic agent, such as a low concentration of guanidinium chloride, to the deprotection solution can help break up peptide aggregation.

  • Solution 2: Modify Synthesis Strategy

    • Incorporate Pseudoproline Dipeptides: These can be strategically inserted into the peptide sequence to disrupt the formation of secondary structures.

Quantitative Data Summary

The choice of deprotection conditions can significantly impact the efficiency of Fmoc removal. While specific data for every PEG linker and peptide sequence will vary, the following table provides a general comparison of different deprotection strategies for difficult sequences.

ParameterStandard ConditionOptimized ConditionRationale for ChangePotential Side Effects
Deprotection Reagent 20% Piperidine in DMF2% DBU / 20% Piperidine in DMFDBU is a stronger, non-nucleophilic base that accelerates Fmoc removal for sterically hindered residues.Can increase risk of aspartimide formation and epimerization.
Reaction Time 2 x 10 min2 x 20-30 minAllows more time for the base to access sterically hindered or aggregated Fmoc groups.May increase overall synthesis time.
Temperature Room Temperature30 - 40°CIncreases the kinetic rate of the deprotection reaction.Can promote side reactions like aspartimide formation.
Solvent DMFNMPNMP is often better at solvating and disrupting secondary structures in aggregating peptides.N/A

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.

  • Drain: Drain the DMF from the vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

Protocol 2: DBU-Enhanced Deprotection for Difficult Sequences

  • Resin Swelling: Swell the peptide-resin in DMF as described in the standard protocol.

  • Prepare Reagent: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.

  • Drain: Drain the DMF from the resin.

  • Deprotection: Add the DBU/piperidine cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.

  • Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (at least 5-7 times) to ensure all traces of the basic reagents are removed.

Protocol 3: HPLC Analysis of a Cleaved Peptide Sample

  • Sample Preparation: Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA with scavengers). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet under vacuum. Dissolve the crude peptide in a suitable solvent, such as a mixture of acetonitrile and water.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: UV detector set to 220 nm.

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.

  • Data Analysis: Analyze the chromatogram for the presence of a later-eluting peak corresponding to the Fmoc-protected peptide.

Protocol 4: Qualitative Kaiser Test

  • Sample Preparation: Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.

  • Wash: Wash the beads thoroughly with DMF, followed by ethanol, to remove any residual reagents.

  • Add Reagents: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Heat: Heat the test tube at 100-110°C for 5 minutes.

  • Observe:

    • Positive (Blue Beads): Indicates the presence of free primary amines (successful deprotection).

    • Negative (Yellow/Colorless Beads): Indicates the absence of free primary amines (incomplete deprotection).

Visualizations

G cluster_0 Diagnosis cluster_1 Troubleshooting cluster_2 Verification start Incomplete Deprotection Suspected analytics Perform Analysis: - HPLC - Mass Spectrometry - Kaiser Test start->analytics result Confirm Incomplete Deprotection? analytics->result strategy Select Strategy result->strategy Yes complete Deprotection Complete result->complete No optimize Optimize Standard Protocol (Time, Temperature) strategy->optimize Mild Issue reagent Use Stronger Reagent (e.g., DBU) strategy->reagent Severe Issue solvation Improve Solvation (NMP, Chaotropes) strategy->solvation Aggregation re_analytics Re-run Analysis optimize->re_analytics reagent->re_analytics solvation->re_analytics re_analytics->complete Successful re_troubleshoot Re-evaluate Strategy re_analytics->re_troubleshoot Unsuccessful re_troubleshoot->strategy

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

G cluster_cause Potential Causes cluster_solution Recommended Solutions Aggregation Peptide Aggregation Chaotropes Use Chaotropes / NMP Aggregation->Chaotropes Steric Steric Hindrance DBU Use Stronger Base (DBU) Steric->DBU Optimize Increase Time / Temp Steric->Optimize Time Insufficient Time/ Temperature Time->Optimize

Caption: Logical relationship between causes and solutions.

G Start Start Cycle: Fmoc-AA(n)-PEG-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Next Fmoc-AA (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitor Monitor Completion (e.g., Kaiser Test) Coupling->Monitor End End Cycle: Fmoc-AA(n+1)-AA(n)-PEG-Resin Wash2->End

Caption: General workflow for a single SPPS cycle using Fmoc chemistry.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG8-CH2COOH. Here, you will find information to enhance coupling efficiency and address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional PEG linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid.[1][2][3] The Fmoc group provides a temporary protecting group for the amine, which can be removed under basic conditions to allow for subsequent conjugation. The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. Its primary applications are in bioconjugation, serving as a hydrophilic spacer to link molecules, such as in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[4][5] The PEG8 spacer enhances the solubility and bioavailability of the resulting conjugate.

Q2: How should I store and handle this compound?

For long-term storage, it is recommended to store this compound at -20°C in a dry and dark environment. Stock solutions can be prepared in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and should also be stored at -20°C or -80°C for extended stability. Before use, it is crucial to allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.

Q3: What are the recommended coupling reagents for activating the carboxylic acid group of this compound?

Several coupling reagents can be used to activate the carboxylic acid for reaction with primary amines. The most common are carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or sulfo-NHS. Other effective coupling reagents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

Q4: How can I monitor the progress of the coupling reaction?

The progress of the PEGylation reaction can be monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to separate the PEGylated product from the unreacted starting materials.

  • Mass Spectrometry (MS): MS analysis is essential for confirming the identity of the desired PEGylated product by observing the expected mass increase.

  • SDS-PAGE: For protein PEGylation, SDS-PAGE can visually demonstrate the increase in molecular weight of the protein after conjugation with the PEG linker.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Coupling Efficiency Inactive Coupling Reagents: EDC and other coupling reagents are moisture-sensitive and can degrade over time.Use fresh, high-quality coupling reagents. Store them under anhydrous conditions.
Suboptimal pH: The pH for the activation and coupling steps is critical.For EDC/NHS activation, perform the reaction at a pH of 4.5-6.0. For the subsequent coupling to the amine, adjust the pH to 7.0-8.5.
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for the activated PEG linker.Use non-amine containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES.
Insufficient Molar Ratio of Reagents: An inadequate amount of the PEG linker or coupling reagents can lead to incomplete reaction.Optimize the molar ratio of this compound and coupling reagents to the target molecule. A molar excess of the PEG linker is often recommended.
Formation of Side Products N-acylurea Formation: This is a common side reaction with carbodiimide reagents, where the activated intermediate rearranges to a stable, unreactive N-acylurea.Use of NHS or HOAt can help to minimize this side reaction by converting the unstable O-acylisourea intermediate to a more stable active ester. Using solvents with low dielectric constants like dichloromethane can also reduce this side reaction.
Hydrolysis of Activated PEG Linker: The activated ester is susceptible to hydrolysis, especially at high pH, which deactivates the PEG linker.Perform the coupling reaction promptly after the activation step. Optimize the pH to balance the rate of amidation and hydrolysis.
Difficulty in Purifying the PEGylated Product Complex Reaction Mixture: The crude product may contain unreacted PEG linker, coupling reagents, byproducts, and the desired conjugate.Utilize appropriate chromatographic techniques for purification. Size-Exclusion Chromatography (SEC) is effective for removing unreacted small molecules. Reverse-Phase HPLC (RP-HPLC) can be used to separate the PEGylated product from the un-PEGylated starting material. Ion-Exchange Chromatography (IEX) can also be employed.
Broad Peaks in HPLC: The inherent polydispersity of PEG can lead to peak broadening in RP-HPLC.This is an expected characteristic of PEGylated molecules. Fractionation of the broad peak followed by MS analysis can confirm the presence of the desired product across the peak.

Experimental Protocols

Protocol 1: Activation of this compound and Coupling to a Primary Amine (Aqueous Method)

This protocol describes a general procedure for the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to an amine-containing molecule in an aqueous buffer.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Amine-containing molecule (e.g., peptide, protein)

  • Anhydrous DMF or DMSO

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL) immediately before use.

  • Activation of this compound:

    • In a reaction vial, add the desired amount of the this compound stock solution to the Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Conjugation Buffer at a suitable concentration.

    • Add the activated this compound solution to the amine-containing molecule solution. The pH of the reaction should be between 7.0 and 8.5 for efficient coupling.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-activated PEG linker.

  • Purification:

    • Purify the PEGylated product using an appropriate method such as Size-Exclusion Chromatography (SEC) to remove unreacted reagents and byproducts, followed by RP-HPLC for higher purity if required.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) cluster_purification Purification reagent This compound activated_peg NHS-activated PEG reagent->activated_peg 15-30 min, RT edc_nhs EDC + NHS edc_nhs->activated_peg peg_conjugate PEGylated Product activated_peg->peg_conjugate 2h-overnight, RT or 4°C amine Amine-containing Molecule (R-NH2) amine->peg_conjugate crude Crude Reaction Mixture peg_conjugate->crude sec SEC crude->sec Remove small molecules hplc RP-HPLC sec->hplc High purity separation pure_product Purified Product hplc->pure_product

Caption: Experimental workflow for the activation and conjugation of this compound.

signaling_pathway peg_cooh Fmoc-NH-PEG8-COOH o_acylisourea O-Acylisourea Intermediate (unstable) peg_cooh->o_acylisourea + edc EDC edc->o_acylisourea nhs_ester NHS-activated PEG (semi-stable) o_acylisourea->nhs_ester + NHS n_acylurea N-Acylurea (side product) o_acylisourea->n_acylurea Rearrangement nhs NHS amide_bond Stable Amide Bond (PEG-NH-R) nhs_ester->amide_bond + R-NH2 hydrolysis Hydrolyzed PEG-COOH (inactive) nhs_ester->hydrolysis + H2O amine Primary Amine (R-NH2)

Caption: Reaction pathway for EDC/NHS mediated coupling of this compound.

References

Technical Support Center: Optimizing Bioconjugation with Fmoc-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation applications utilizing Fmoc-NH-PEG8-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the yield and efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the bioconjugation process with this compound, a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid.[1][2][3][4] The hydrophilic 8-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1]

FAQ 1: What is the first step in using this compound for bioconjugation?

The initial step involves the activation of the terminal carboxylic acid group. This is typically achieved using a carbodiimide crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester that is reactive towards primary amines on the target molecule (e.g., lysine residues on a protein).

FAQ 2: I am observing a very low yield of my final conjugate. What are the potential causes and how can I troubleshoot this?

Low conjugation yield is a common problem in bioconjugation. Several factors could be contributing to this issue. Refer to the troubleshooting guide and the decision tree diagram below for a systematic approach to identifying and resolving the problem.

Potential Causes for Low Yield:

  • Inefficient Carboxylic Acid Activation: The activation of the PEG linker's carboxyl group with EDC/NHS may be incomplete.

  • Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, which converts it back to an unreactive carboxylic acid. This is particularly problematic in aqueous buffers and at high pH.

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical. While the amine coupling reaction is more efficient at a slightly alkaline pH (7.2-8.5), the hydrolysis of the NHS ester is also accelerated in this range.

  • Presence of Nucleophilic Contaminants: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the activated PEG linker.

  • Steric Hindrance: The primary amines on your target molecule may be sterically inaccessible.

  • Reagent Quality: Degradation of EDC, NHS, or the PEG linker due to improper storage can lead to low efficiency.

Troubleshooting Low Conjugation Yield
Potential Cause Recommended Solution
Inefficient Carboxyl Activation Use fresh, high-quality EDC and NHS. Optimize the molar ratio of EDC and NHS to the PEG linker (typically a slight excess of EDC/NHS is used). Perform the activation in an amine-free buffer at a slightly acidic pH (e.g., MES buffer at pH 4.7-6.0) for 15-30 minutes before adding your amine-containing molecule and adjusting the pH.
NHS Ester Hydrolysis Prepare EDC and NHS solutions immediately before use. Minimize the reaction time once the NHS ester is formed. Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may require a longer reaction time.
Suboptimal Reaction pH For the coupling step with the primary amine, maintain a pH between 7.2 and 8.0. A pH of 7.5 is often a good starting point. Avoid pH values above 8.5 to minimize NHS ester hydrolysis.
Nucleophilic Contaminants Ensure all buffers are free of primary amines. Use buffers such as phosphate-buffered saline (PBS) or borate buffer. If your protein is in a Tris-based buffer, perform a buffer exchange prior to conjugation.
Steric Hindrance Consider using a longer PEG linker if available to overcome steric hindrance. You can also try optimizing the molar excess of the activated PEG linker to the target molecule.
Reagent Quality & Storage Store this compound, EDC, and NHS desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation.

Troubleshooting Decision Tree for Low Conjugation Yield

Troubleshooting_Low_Yield start Low Conjugation Yield check_reagents Are EDC, NHS, and PEG Linker fresh and stored correctly? start->check_reagents replace_reagents Replace reagents and repeat experiment. check_reagents->replace_reagents No check_activation Was the carboxyl group activation step performed correctly (amine-free buffer, pH 4.7-6.0)? check_reagents->check_activation Yes optimize_activation Optimize activation: - Use fresh MES buffer - Check pH - Adjust EDC/NHS ratio check_activation->optimize_activation No check_coupling_ph Is the coupling reaction pH between 7.2-8.0? check_activation->check_coupling_ph Yes adjust_ph Adjust coupling buffer pH to 7.2-8.0. check_coupling_ph->adjust_ph No check_buffer Does the reaction buffer contain primary amines (e.g., Tris, glycine)? check_coupling_ph->check_buffer Yes buffer_exchange Perform buffer exchange into an amine-free buffer (e.g., PBS, Borate). check_buffer->buffer_exchange Yes increase_ratio Consider increasing the molar ratio of PEG linker to target molecule. check_buffer->increase_ratio No

Caption: A decision tree for troubleshooting low bioconjugation yield.

FAQ 3: My protein conjugate is aggregating. What can I do to prevent this?

Protein aggregation can occur during bioconjugation due to several factors, including changes in the protein's surface charge or hydrophobicity upon conjugation.

Strategies to Minimize Aggregation:

Strategy Description
Optimize Protein Concentration Working with very high protein concentrations can sometimes promote aggregation. Try performing the conjugation at a slightly lower protein concentration.
Include Solubilizing Excipients Additives such as arginine, glycerol, or non-ionic detergents (e.g., Polysorbate 20) to the reaction buffer can help to stabilize the protein and prevent aggregation.
Control Temperature Performing the reaction at a lower temperature (e.g., 4°C) can sometimes reduce aggregation.
Optimize Molar Ratio A high degree of labeling can sometimes lead to aggregation. Try reducing the molar excess of the PEG linker in the reaction.
FAQ 4: What are the standard conditions for Fmoc deprotection of the PEG-conjugated molecule?

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).

Standard Fmoc Deprotection Conditions:

  • Reagent: 20% (v/v) piperidine in DMF.

  • Procedure: The reaction is usually performed by treating the Fmoc-protected conjugate with the piperidine solution for a short period (e.g., two treatments of 2-5 minutes and then 10-20 minutes) at room temperature.

  • Monitoring: The progress of the deprotection can be monitored by HPLC.

  • Work-up: After deprotection, the piperidine and the dibenzofulvene-piperidine adduct byproduct are typically removed by precipitation of the product with a non-polar solvent like diethyl ether, followed by washing and drying, or by a suitable chromatographic method.

Experimental Protocols

Protocol 1: Two-Step Aqueous Bioconjugation of a Protein with this compound

This protocol describes the conjugation of the carboxyl group of this compound to primary amines of a protein.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound.

    • Add a 1.5 to 2-fold molar excess of EDC and a 2 to 5-fold molar excess of Sulfo-NHS over the PEG linker.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to the Protein:

    • If the protein is not already in the Coupling Buffer, perform a buffer exchange using a desalting column.

    • Immediately add the activated PEG linker solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer.

Protocol 2: Fmoc Deprotection of the PEG-Conjugate

This protocol describes the removal of the Fmoc protecting group to yield a free amine.

Materials:

  • Fmoc-PEG-protein conjugate

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Anhydrous DMF

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Dissolution:

    • Dissolve the lyophilized Fmoc-PEG-protein conjugate in a minimal amount of anhydrous DMF.

  • Deprotection Reaction:

    • Add the Deprotection Solution to the dissolved conjugate.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by RP-HPLC (the disappearance of the Fmoc-protected peak and the appearance of the deprotected product peak). The reaction is typically complete within 30 minutes.

  • Product Precipitation and Washing:

    • Once the reaction is complete, add the reaction mixture dropwise to a tube containing cold diethyl ether (at least 10-fold volume excess) to precipitate the deprotected conjugate.

    • Centrifuge the mixture to pellet the precipitate.

    • Carefully decant the supernatant.

    • Wash the pellet with cold diethyl ether two more times by resuspension and centrifugation.

  • Drying and Storage:

    • After the final wash, dry the deprotected conjugate under vacuum.

    • Store the final product at -20°C or below.

Visualizations

Experimental Workflow for Two-Step Bioconjugation

Bioconjugation_Workflow start Start: this compound + Target Protein activation Step 1: Carboxyl Activation (EDC/Sulfo-NHS in MES buffer, pH 6.0) start->activation activated_linker Fmoc-NH-PEG8-CH2CO-NHS (Activated Linker) activation->activated_linker conjugation Step 2: Amine Coupling (Add Target Protein in PBS, pH 7.5) activated_linker->conjugation fmoc_conjugate Fmoc-PEG-Protein Conjugate conjugation->fmoc_conjugate quenching Step 3: Quenching (Tris or Hydroxylamine) fmoc_conjugate->quenching purification1 Step 4: Purification (SEC or Desalting Column) quenching->purification1 purified_fmoc_conjugate Purified Fmoc-PEG-Protein purification1->purified_fmoc_conjugate deprotection Step 5: Fmoc Deprotection (20% Piperidine in DMF) purified_fmoc_conjugate->deprotection amine_conjugate H2N-PEG-Protein Conjugate deprotection->amine_conjugate purification2 Step 6: Purification (Precipitation/Washing or SEC) amine_conjugate->purification2 final_product Final Product: Purified H2N-PEG-Protein purification2->final_product

Caption: A step-by-step workflow for protein bioconjugation.

References

Technical Support Center: Preventing Esterification Side Reactions with PEGylated Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing unwanted esterification side reactions when working with PEGylated carboxylic acids. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the successful synthesis of your target PEGylated amide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of esterification side reactions when coupling PEGylated acids with amines?

A1: The primary cause is the nucleophilic attack of the terminal hydroxyl group of one PEG-acid molecule onto the activated carboxylic acid of another. This can occur either intermolecularly (between two separate PEG-acid molecules) or intramolecularly, leading to the formation of a PEG-ester dimer or a cyclic ester, respectively. This side reaction is competitive with the desired amidation reaction where the amine nucleophile attacks the activated PEG-acid.

Q2: How does pH influence the formation of ester side products?

A2: The pH of the reaction is a critical factor. While the activation of the carboxylic acid with reagents like EDC is often more efficient at a slightly acidic pH (4.5-6.0), the subsequent reaction with the amine nucleophile is favored at a neutral to slightly basic pH (7.2-8.5).[] However, at a more basic pH, the rate of hydrolysis of the activated ester (e.g., NHS ester) also increases, which can reduce the overall yield of the desired amide.[] Therefore, a careful balance of pH is necessary to maximize the amidation reaction while minimizing both ester formation and hydrolysis of the activated acid.

Q3: Which coupling reagents are best to minimize esterification?

A3: While carbodiimides like DCC and EDC are commonly used, they can sometimes lead to side reactions.[2][3] Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are often preferred for difficult couplings as they can be more efficient and lead to fewer side reactions when used correctly.[2] COMU is another effective coupling reagent with a good safety profile. The choice of reagent can depend on the specific substrates and reaction conditions. Additives like HOBt or Oxyma Pure can help to suppress side reactions and improve the efficiency of carbodiimide-mediated couplings by forming more stable active esters.

Q4: What is an orthogonal protection strategy, and how can it prevent esterification?

A4: An orthogonal protection strategy involves using protecting groups for different functional groups that can be removed under different conditions without affecting each other. To prevent esterification, the terminal hydroxyl group of the PEG-acid can be protected with a group that is stable during the amidation reaction but can be selectively removed later. A common protecting group for this purpose is the trityl (Tr) group, which is acid-labile. By protecting the hydroxyl group, it is no longer available to react with the activated carboxylic acid, thus preventing the formation of the ester side product.

Q5: How can I detect and quantify the amount of PEG-ester impurity in my product?

A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for detecting and quantifying PEG-ester impurities. Reversed-phase HPLC can often separate the desired PEG-amide from the PEG-ester side product and unreacted starting materials based on differences in polarity. Mass spectrometry can then be used to confirm the identity of the separated components by their mass-to-charge ratio. Charged Aerosol Detection (CAD) can also be used with HPLC to quantify non-volatile compounds like PEGs that lack a strong UV chromophore.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High percentage of PEG-ester side product detected. 1. Sub-optimal pH: The reaction pH may be too low, favoring the reaction of the PEG-hydroxyl over the protonated amine. 2. Inefficient coupling reagent: The chosen coupling reagent may not be reactive enough, leading to a longer reaction time and more opportunity for side reactions. 3. Presence of DMAP: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst that can accelerate ester formation. 4. High concentration of PEG-acid: Higher concentrations can increase the likelihood of intermolecular reactions.1. Optimize pH: Maintain a pH between 7.2 and 8.0 during the amine coupling step. 2. Change coupling reagent: Switch to a more efficient uronium/aminium reagent like HATU or COMU. 3. Avoid DMAP: If possible, avoid using DMAP as a catalyst when esterification is a concern. 4. Lower concentration: Run the reaction at a lower concentration of the PEG-acid.
Low yield of desired PEG-amide product. 1. Hydrolysis of activated ester: The activated PEG-acid (e.g., NHS-ester) is hydrolyzing before it can react with the amine. This is more prevalent at higher pH. 2. Inefficient activation: The carboxylic acid is not being fully activated by the coupling reagent. 3. Poor nucleophilicity of the amine: The amine may be sterically hindered or protonated at the reaction pH.1. Control pH and time: Perform the coupling step immediately after activation and maintain the optimal pH range. Use freshly prepared activated PEG-acid. 2. Use an additive: Include HOBt or Oxyma Pure in carbodiimide-mediated couplings to form a more stable active ester. 3. Increase amine equivalents: Use a slight excess of the amine to drive the reaction towards amidation.
Difficulty in purifying the PEG-amide from the PEG-ester. 1. Similar chromatographic properties: The amide and ester products may have very similar retention times in chromatography.1. Optimize chromatography method: Use a shallower gradient in reversed-phase HPLC to improve resolution. Consider ion-exchange chromatography (IEX) if there is a difference in charge between the desired product and the impurity. 2. Selective hydrolysis: Under carefully controlled basic conditions, it may be possible to selectively hydrolyze the more labile ester bond while leaving the amide bond intact, followed by a purification step.

Data Summary

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentClassAdvantagesDisadvantages & Side Reactions
EDC (or DCC) CarbodiimideWater-soluble byproduct (EDC), inexpensive.Can lead to N-acylurea formation (side product), racemization. May require additives like HOBt or NHS to improve efficiency and reduce side reactions. DCC byproduct is insoluble and requires filtration.
HBTU / TBTU Aminium/UroniumFast reaction rates, high yields.Can cause guanidinylation of the primary amine if used in excess.
HATU Aminium/UroniumGenerally more reactive than HBTU, very efficient for hindered couplings, lower rates of racemization.More expensive than carbodiimides and HBTU. Can also cause guanidinylation if used in excess.
COMU Aminium/UroniumHigh coupling efficiency comparable to HATU, good solubility, safer byproducts (non-explosive).More expensive than carbodiimides.

Table 2: Influence of pH on Amidation vs. Hydrolysis of NHS-Activated Esters

pHAmine Reactivity (Nucleophilicity)NHS-Ester Hydrolysis RateGeneral Recommendation
< 7.0 Decreased (amine is protonated)SlowNot ideal for efficient amidation.
7.2 - 8.5 HighModerateOptimal range for balancing amine reactivity and NHS-ester stability.
> 8.5 HighFastIncreased risk of hydrolysis leading to lower amide yield.

Experimental Protocols

Protocol 1: Optimized Amidation of PEG-Acid using EDC/NHS to Minimize Ester Formation

This protocol describes a two-step, one-pot method for the conjugation of a PEG-carboxylic acid to a primary amine-containing molecule.

Materials:

  • PEG-carboxylic acid

  • Amine-containing molecule

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF (Dimethylformamide)

  • 0.1 M MES buffer (pH 6.0)

  • 0.1 M Phosphate buffer (pH 7.5)

  • Quenching solution (e.g., 1 M hydroxylamine or glycine)

  • Purification column (e.g., size-exclusion or reversed-phase chromatography)

Procedure:

  • Preparation: Dry all glassware thoroughly. Dissolve the PEG-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Activation:

    • Add NHS (1.5 equivalents) to the PEG-acid solution and stir until dissolved.

    • Add EDC-HCl (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester. For aqueous reactions, this step is best performed in MES buffer at pH 6.0.

  • Amidation:

    • Dissolve the amine-containing molecule (1.2 equivalents) in 0.1 M Phosphate buffer (pH 7.5).

    • Add the amine solution to the activated PEG-acid solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC-MS.

  • Quenching:

    • Add the quenching solution to the reaction mixture to react with any remaining active esters.

    • Stir for an additional 30 minutes.

  • Purification:

    • Purify the PEG-amide conjugate using an appropriate chromatography technique (e.g., size-exclusion chromatography to remove small molecules or reversed-phase HPLC to separate the product from unreacted starting materials and side products).

Protocol 2: HPLC-MS Analysis for Quantification of PEG-Amide and PEG-Ester

This protocol provides a general method for the analysis of a PEGylation reaction mixture.

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Mass Spectrometer (e.g., ESI-Q-TOF)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the diluted sample.

    • Run a linear gradient to increase the percentage of Mobile Phase B over 30-40 minutes. The PEG-ester is typically more hydrophobic and will have a longer retention time than the PEG-amide.

  • Mass Spectrometric Detection:

    • Set the mass spectrometer to positive ion mode.

    • Monitor the m/z range corresponding to the expected masses of the PEG-amide product, PEG-ester side product, and starting materials.

    • The identity of each peak can be confirmed by its mass spectrum.

  • Quantification:

    • Generate extracted ion chromatograms (EICs) for the specific m/z values of the desired product and the ester impurity.

    • The relative percentage of each component can be estimated by integrating the peak areas in the EICs. For more accurate quantification, a calibration curve with purified standards should be used.

Visualizations

G cluster_activation Carboxylic Acid Activation cluster_pathways Competitive Reaction Pathways PEG_COOH PEG-COOH Activated_PEG Activated PEG-Ester (e.g., PEG-NHS Ester) PEG_COOH->Activated_PEG Activation Coupling_Reagent Coupling Reagent (e.g., EDC/NHS) Coupling_Reagent->Activated_PEG PEG_Amide Desired Product: PEG-Amide Activated_PEG->PEG_Amide Amidation (Desired) PEG_Ester Side Product: PEG-Ester Activated_PEG->PEG_Ester Esterification (Side Reaction) Amine Primary Amine (R-NH2) Amine->PEG_Amide PEG_OH PEG-OH (from another PEG-COOH molecule) PEG_OH->PEG_Ester

Caption: Competitive reaction pathways in PEG-acid coupling.

G Start Start: PEG-COOH with unprotected -OH Protect Protect Hydroxyl Group (e.g., with Trityl Chloride) Start->Protect Protected_PEG Protected PEG-COOH (PEG-OTr-COOH) Protect->Protected_PEG Activate Activate Carboxylic Acid (e.g., EDC/NHS) Protected_PEG->Activate Activated_Protected_PEG Activated Protected PEG (PEG-OTr-CO-NHS) Activate->Activated_Protected_PEG Couple Couple with Amine (R-NH2) Activated_Protected_PEG->Couple Protected_Conjugate Protected Conjugate (PEG-OTr-CO-NHR) Couple->Protected_Conjugate Deprotect Deprotect Hydroxyl Group (e.g., mild acid) Protected_Conjugate->Deprotect Final_Product Final Product: Pure PEG-Amide (PEG-OH-CO-NHR) Deprotect->Final_Product

Caption: Workflow using an orthogonal protection strategy.

G Problem Problem: High Ester Impurity Check_pH 1. Analyze Reaction pH Problem->Check_pH Check_Reagent 2. Evaluate Coupling Reagent Problem->Check_Reagent Check_Catalyst 3. Check for Catalysts (e.g., DMAP) Problem->Check_Catalyst Check_Concentration 4. Review Reactant Concentration Problem->Check_Concentration Solution_pH Adjust pH to 7.2-8.0 for coupling step Check_pH->Solution_pH Solution_Reagent Switch to HATU or COMU; add HOBt to carbodiimide Check_Reagent->Solution_Reagent Solution_Catalyst Remove DMAP from protocol Check_Catalyst->Solution_Catalyst Solution_Concentration Reduce concentration of PEG-acid Check_Concentration->Solution_Concentration

Caption: Troubleshooting logic for ester impurity.

References

Technical Support Center: Overcoming Steric Hindrance with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the use of long Polyethylene Glycol (PEG) linkers to overcome steric hindrance in chemical synthesis and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation, and how do long PEG linkers help address it?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In bioconjugation, this often occurs when large, bulky molecules (like antibodies or proteins) or hydrophobic payloads physically block the reactive sites needed for conjugation, leading to low reaction efficiency.[2][3] Long, flexible, and hydrophilic PEG linkers act as spacers, creating a physical distance between the two molecules being conjugated.[4] This separation minimizes the spatial obstruction, allowing the reactive functional groups to access each other more easily and improving the reaction rate and yield.[1] The PEG chain also creates a protective, hydrophilic layer that can prevent aggregation and shield the conjugated molecule from the immune system.

Q2: When should I choose a long PEG linker (e.g., PEG24, PEG45) over a shorter one?

A2: The choice of PEG chain length is a critical optimization step.

  • Choose a long PEG linker when:

    • You are conjugating two large biomolecules (e.g., protein-protein or antibody-enzyme conjugation) where significant steric hindrance is expected.

    • Your payload is highly hydrophobic, and you need to improve the solubility and prevent aggregation of the final conjugate. Longer PEG chains are more effective at "shielding" hydrophobic molecules.

    • A primary goal is to extend the in-vivo circulation half-life and reduce immunogenicity for therapeutic applications. Longer chains (≥5 kDa) provide a superior shielding effect.

  • Consider a shorter PEG linker when:

    • Conjugating small molecules where minimal spacing is required.

    • Steric hindrance from the PEG chain itself might interfere with the biological activity of the final conjugate (e.g., blocking a binding site). In such cases, a shorter linker may be a better option.

Q3: How does the length of the PEG linker affect synthesis yield and the Drug-to-Antibody Ratio (DAR)?

A3: The effect of PEG linker length on yield is complex and often involves a trade-off. Longer PEG chains generally increase the hydrophilicity of a linker-payload complex, improving its solubility in aqueous buffers and reducing the tendency for the final antibody-drug conjugate (ADC) to aggregate. This can lead to higher yields of soluble, functional ADC. However, a very long PEG chain can sometimes introduce its own steric hindrance, making it more difficult for the linker's reactive group to access the conjugation site on the antibody, potentially lowering the conjugation efficiency and the resulting DAR. The optimal length must often be determined empirically for each specific antibody-payload combination.

Q4: Can the PEG linker itself cause a loss of biological activity?

A4: Yes. If the PEG chain is attached at or near a molecule's active or binding site, it can cause steric hindrance that blocks the interaction with its biological target, leading to reduced or complete loss of activity. Additionally, the attachment of a large PEG chain can sometimes induce conformational changes in a protein, which may also affect its function.

Q5: What are the most common reactive groups used with PEG linkers for bioconjugation?

A5: PEG linkers are available with a wide variety of reactive groups to target different functional groups on biomolecules. The most common chemistries include:

  • NHS Esters (N-Hydroxysuccinimide): Highly efficient for reacting with primary amines (-NH₂), such as those on lysine residues of proteins, to form stable amide bonds.

  • Maleimides: Selectively react with free sulfhydryl groups (-SH) on cysteine residues to form stable thioether bonds. This is a popular method for site-specific conjugation.

  • "Click Chemistry" Groups (e.g., Azide, Alkyne, DBCO, BCN): These groups enable bioorthogonal reactions that are highly specific, efficient, and proceed under mild conditions, even in complex biological environments. They are excellent for overcoming steric hindrance in crowded molecular systems.

  • Aldehydes: Used for reductive amination with primary amines to form stable secondary amine bonds.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or Poor Yield
Possible CauseRecommended Solution
Steric Hindrance at Conjugation Site The target functional group on the biomolecule is in a sterically crowded region, preventing the PEG linker from accessing it.
Incorrect Reaction Conditions The pH, temperature, or reaction time is suboptimal for the chosen conjugation chemistry.
Hydrolysis/Degradation of Reagents The reactive group on the PEG linker (especially NHS esters) has hydrolyzed due to moisture or improper storage. The reducing agent for maleimide chemistry may have oxidized.
Insufficient Molar Excess of PEG Linker The ratio of PEG linker to the biomolecule is too low to drive the reaction to completion.
Issue 2: Aggregation or Precipitation of Final Conjugate
Possible CauseRecommended Solution
Insufficient PEGylation The degree of PEGylation is too low to provide an adequate hydrophilic shield for a hydrophobic payload or protein, leading to intermolecular aggregation.
Poor Solubility of Linker-Payload Even with a PEG linker, a highly hydrophobic payload may have limited solubility in the aqueous conjugation buffer, causing it to precipitate before it can react.
Protein Instability The reaction conditions (e.g., pH, temperature, presence of organic co-solvent) are causing the protein to denature and aggregate.
Issue 3: Loss of Biological Activity of the Final Conjugate
Possible CauseRecommended Solution
PEGylation at or near the Active Site The PEG chain is physically blocking the active site or binding interface of the protein, causing steric hindrance that prevents its biological function.
Conformational Changes The attachment of the PEG-payload has induced a change in the protein's tertiary structure, rendering it inactive.

Data Presentation: PEG Linker Properties

The selection of a PEG linker is often guided by its physical dimensions. This table summarizes the approximate molecular weight (MW) and contour length for various monodisperse PEG linkers, which can help in choosing a linker to overcome a specific steric distance.

Linker NameNumber of PEG UnitsAvg. Molecular Weight (Da)Approx. Contour Length (nm)
PEG22880.6
PEG441761.4
PEG883522.8
PEG12125284.2
PEG242410578.4
PEG3636158512.6
PEG4545~200012.7
PEG114114~500031.8

Contour length is an estimate of the fully extended polymer chain and provides an upper limit for the spacing provided.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein

This protocol describes a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest

  • NHS-Ester-PEG linker

  • Amine-free buffer (e.g., 1x PBS, pH 7.4-8.0)

  • Anhydrous aprotic solvent (e.g., DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column or dialysis)

Procedure:

  • Prepare the Protein: Dissolve or buffer-exchange the protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and quenching byproducts by SEC or dialysis against a suitable storage buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE (to observe a molecular weight shift), Mass Spectrometry (to determine the degree of PEGylation), and functional assays to confirm retained activity.

Protocol 2: General Procedure for Maleimide-Based PEGylation of a Protein

This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.

Materials:

  • Protein of interest containing a free cysteine

  • Maleimide-PEG linker

  • Degassed, thiol-free reaction buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP or DTT), if needed

  • Anhydrous aprotic solvent (e.g., DMSO)

  • Purification system (e.g., SEC column)

Procedure:

  • Prepare the Protein: Dissolve or buffer-exchange the protein into the degassed, thiol-free reaction buffer at a concentration of 1-10 mg/mL.

  • Reduce Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to generate a free sulfhydryl group.

  • Remove Reducing Agent: This is a critical step. Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. The reducing agent will react with the maleimide if not removed.

  • Prepare the Maleimide-PEG: Dissolve the Maleimide-PEG linker in DMSO to create a concentrated stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG to the reduced protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture, protected from light, for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using SEC to remove unreacted linker and protein aggregates.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, Mass Spectrometry, and HPLC to confirm successful conjugation and assess purity.

Visualizations

StericHindrance cluster_0 Without PEG Linker Molecule_A Molecule A Reactive_Site_A Reactive Site Blocker Steric Blockage Reactive_Site_B Reactive Group Reactive_Site_A->Reactive_Site_B Reaction Blocked Molecule_B Molecule B OvercomingHindrance cluster_1 With Long PEG Linker Molecule_A2 Molecule A Reactive_Site_A2 Reactive Site PEG_Linker Long PEG Linker Reactive_Site_A2->PEG_Linker Molecule_B2 Molecule B Reactive_Site_B2 Reactive Group PEG_Linker->Reactive_Site_B2 Successful Reaction Workflow prep_protein 1. Prepare Protein (Buffer Exchange) conjugate 3. Conjugation Reaction (Mix Protein + PEG) prep_protein->conjugate prep_peg 2. Prepare PEG-NHS Ester (Dissolve in DMSO) prep_peg->conjugate quench 4. Quench Reaction (Add Tris or Glycine) conjugate->quench purify 5. Purify Conjugate (SEC or Dialysis) quench->purify characterize 6. Characterize Product (SDS-PAGE, MS) purify->characterize Troubleshooting start Low Conjugation Yield? check_reagents Are reagents fresh? Is pH optimal? start->check_reagents Yes use_fresh Use fresh reagents. Verify pH. check_reagents->use_fresh No check_ratio Is molar ratio sufficient? check_reagents->check_ratio Yes use_fresh->check_ratio increase_ratio Increase molar excess of PEG linker. check_ratio->increase_ratio No check_hindrance Suspect steric hindrance? check_ratio->check_hindrance Yes increase_ratio->check_hindrance use_longer_peg Use a longer PEG linker. check_hindrance->use_longer_peg Yes success Yield Improved check_hindrance->success No (Re-evaluate system) use_longer_peg->success

References

Validation & Comparative

A Comparative Analysis of Fmoc-NH-PEG8-CH2COOH and Shorter PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable nature. This guide provides an objective comparison of the long-chain Fmoc-NH-PEG8-CH2COOH linker with its shorter counterparts (e.g., PEG2, PEG4), supported by experimental data from various studies.

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. This structure allows for directional conjugation and is particularly valuable in solid-phase peptide synthesis and the development of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of the PEG chain is a crucial parameter that significantly influences the properties of the final conjugate.

Data Presentation: Quantitative Comparison of PEG Linker Length

The optimal PEG linker length is often a balance between enhancing solubility and pharmacokinetic properties while maintaining potent biological activity. The following tables summarize quantitative data from representative studies, highlighting the impact of PEG linker length on key performance metrics for ADCs and PROTACs.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

FeatureShorter PEG Linkers (e.g., PEG2, PEG4)Longer PEG Linkers (e.g., PEG8, PEG12)Rationale & Key Findings
In Vitro Cytotoxicity Generally higher potency.May exhibit slightly reduced potency.Longer PEG chains can cause steric hindrance, potentially impeding the interaction of the payload with its target. However, this effect is context-dependent.[1]
Pharmacokinetics (PK) Faster clearance, shorter half-life.Slower clearance, longer half-life, increased overall exposure (AUC).[2]The larger hydrodynamic radius conferred by longer PEG chains reduces renal clearance.[2] A study on a glucuronide-MMAE linker showed that a PEG8 side chain was the minimum length for optimal slower clearance.[2]
In Vivo Efficacy Can be effective, but may be limited by PK.Often demonstrates improved tumor growth inhibition.Enhanced PK properties of longer PEG-linked ADCs can lead to greater accumulation in tumor tissue.[1] Studies have shown that ADCs with 8, 12, and 24 PEG units had significantly higher tumor to plasma exposure ratios than those with 2 and 4 PEG units.
Hydrophilicity & Aggregation Less effective at mitigating aggregation of hydrophobic payloads.Significantly improves hydrophilicity and reduces aggregation.The hydrophilic nature of the PEG chain shields the hydrophobic payload, improving the biophysical properties of the ADC.
ADC Stability May result in better stability by anchoring the payload within the antibody's spatial shield.Generally stable, but the extended linker may be more exposed to the surrounding environment.The design of the linker and conjugation site are key factors in ADC stability.

Table 2: Impact of PEG Linker Length on PROTAC Performance

FeatureShorter PEG Linkers (e.g., PEG2, PEG4)Longer PEG Linkers (e.g., PEG8)Rationale & Key Findings
Degradation Efficacy (DC50) Potency is highly target-dependent. In some cases, shorter linkers are more effective.Can be more potent, but an optimal length exists. Excessively long linkers can reduce efficacy.The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Ternary Complex Formation May cause steric hindrance, preventing complex formation if too short.Provides greater flexibility to adopt a favorable conformation for complex formation.The linker's length and flexibility are crucial for achieving the correct orientation of the target protein and E3 ligase.
Cell Permeability Generally favorable due to lower molecular weight.Can have reduced permeability if the overall molecular weight becomes too high.Hydrophilic PEG linkers can enhance aqueous solubility, which may improve cell permeability.
Binding Affinity Shorter linkers (<4 PEG units) have been shown to impair binding affinity for both the target protein and the E3 ligase in some systems.Generally does not negatively impact binding affinity and can provide the necessary spacing for independent binding of the two ligands.Sufficient linker length is required to avoid steric clashes between the two ends of the PROTAC molecule and their respective protein partners.

Experimental Protocols

Detailed methodologies are essential for the rational design and evaluation of bioconjugates with varying PEG linker lengths.

Protocol 1: General Procedure for Conjugation of Fmoc-NH-PEG-COOH to an Antibody
  • Antibody Preparation:

    • If conjugating to lysine residues, buffer exchange the antibody into a suitable buffer (e.g., PBS, pH 7.4-8.0).

    • If conjugating to cysteine residues, partially reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) followed by purification to remove the excess reducing agent.

  • Linker Activation:

    • Dissolve the Fmoc-NH-PEGn-CH2COOH linker in a suitable organic solvent (e.g., DMF or DMSO).

    • Activate the carboxylic acid group by adding an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like NHS (N-hydroxysuccinimide).

  • Conjugation Reaction:

    • Add the activated linker solution to the prepared antibody solution. The molar ratio of linker to antibody will depend on the desired drug-to-antibody ratio (DAR).

    • Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours).

  • Fmoc-Deprotection (if required for subsequent steps):

    • The Fmoc group can be removed by treating the conjugate with a solution of 20% piperidine in DMF.

  • Purification:

    • Remove unconjugated linker and other reagents by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Determine the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay for ADCs
  • Incubation:

    • Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma from the desired species (e.g., human, mouse, rat) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Processing:

    • At each time point, isolate the ADC from the plasma sample, for instance, by using affinity capture with protein A/G beads.

  • Analysis:

    • Analyze the amount of intact ADC and the release of the payload-linker using techniques like LC-MS.

    • The loss of conjugated drug over time is monitored to determine the stability of the ADC in plasma.

Protocol 3: Cellular Uptake Assay for PEGylated Compounds
  • Cell Culture:

    • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with the PEGylated compound (e.g., a fluorescently labeled ADC) at various concentrations and for different time intervals.

  • Washing:

    • After incubation, wash the cells multiple times with cold PBS to remove any unbound compound.

  • Quantification:

    • Lyse the cells and quantify the amount of internalized compound using a suitable method (e.g., fluorescence measurement for fluorescently labeled compounds, or LC-MS for unlabeled compounds).

    • Alternatively, cellular uptake can be visualized and quantified using flow cytometry or confocal microscopy.

Protocol 4: PROTAC-Mediated Protein Degradation Assay (Western Blot)
  • Cell Treatment:

    • Plate the target cells and allow them to attach.

    • Treat the cells with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_Ligase_bound Ub Ubiquitin E3_Ligase_bound->Ub Recruits Ubiquitinated_POI Ubiquitinated POI Ub->Ubiquitinated_POI Transfers to POI Proteasome Proteasome Ubiquitinated_POI->Proteasome Targeted for Degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

ADC_Development_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start linker_synthesis Linker Synthesis (Fmoc-NH-PEGn-CH2COOH) start->linker_synthesis conjugation Antibody-Linker-Payload Conjugation linker_synthesis->conjugation purification Purification & Characterization (SEC, HIC, MS) conjugation->purification in_vitro In Vitro Evaluation purification->in_vitro in_vivo In Vivo Evaluation in_vitro->in_vivo Promising Candidates cytotoxicity Cytotoxicity Assay stability Plasma Stability Assay uptake Cellular Uptake Assay lead_optimization Lead Optimization in_vivo->lead_optimization pk_study Pharmacokinetic (PK) Study efficacy_study Xenograft Efficacy Study end End lead_optimization->end

Caption: General experimental workflow for ADC development and evaluation.

Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of ADC stability and, in some cases, PROTAC potency, longer linkers like this compound generally enhance pharmacokinetic properties and in vivo efficacy, particularly for conjugates with hydrophobic payloads. The optimal PEG linker length is highly context-dependent, necessitating empirical evaluation for each specific antibody, payload, target protein, and E3 ligase combination. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and rational design of next-generation bioconjugates.

References

Superior Performance of PEG8 Spacers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Polyethylene Glycol (PEG) spacers reveals that the longer PEG8 spacer often provides significant advantages over the shorter PEG4 spacer in terms of hydrophilicity, pharmacokinetic properties, and overall efficacy of bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The choice of a linker in designing complex therapeutic molecules is critical, as it influences solubility, stability, and in vivo behavior. Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and ability to improve the pharmacological profiles of conjugated molecules.[1][2][3] While both PEG4 and PEG8 spacers offer these benefits to some extent, the additional four ethylene glycol units in a PEG8 spacer amplify these effects, leading to tangible improvements in performance.

Key Advantages of PEG8 Spacers

The primary benefits of utilizing a longer PEG8 spacer over a PEG4 spacer are rooted in its increased chain length, which directly enhances several physicochemical properties.

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, particularly in the field of ADCs, are hydrophobic. This can lead to aggregation and poor solubility, complicating formulation and manufacturing.[1] The longer, more hydrophilic PEG8 chain is more effective at shielding these hydrophobic moieties, improving the overall aqueous solubility of the conjugate. This was highlighted in the development of certain ADCs where a PEG8 spacer was incorporated specifically to enhance the solubility of the linker-payload, enabling conjugation in aqueous buffers with minimal organic co-solvent.

  • Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to extend the circulation half-life of therapeutic molecules. The increased hydrodynamic radius conferred by a longer PEG chain like PEG8 leads to reduced renal clearance, allowing the conjugate to remain in circulation for a longer period. This extended half-life can result in greater accumulation of the therapeutic in target tissues, such as tumors, potentially enhancing efficacy. Studies have shown that increasing PEG linker length generally leads to a longer plasma half-life. For instance, one study noted that a PEG8 side chain was the minimum length required to achieve optimal slower clearance for a particular conjugate.

  • Reduced Aggregation and Immunogenicity: The hydrophilic PEG chain creates a protective hydration shell around the bioconjugate. A PEG8 spacer provides a more substantial shield compared to PEG4, which is more effective at preventing non-specific interactions and aggregation. This shielding can also mask potential immunogenic epitopes on the payload or antibody, reducing the risk of an immune response.

  • Optimal Spacing for Ternary Complex Formation (in PROTACs): In PROTACs, the linker plays a crucial role in enabling the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The linker's length is critical; a linker that is too short can cause steric hindrance, while one that is too long can lead to non-productive complexes. While the optimal length is target-dependent, studies have shown that for some protein targets, longer linkers like PEG8 are more effective at inducing degradation than shorter ones. The increased flexibility and reach of a PEG8 spacer can better accommodate the spatial requirements for effective protein-protein interaction.

Comparative Data Summary

The following table summarizes the quantitative impact of increasing PEG spacer length, providing a comparative overview based on trends observed in literature.

PropertyPEG4 SpacerPEG8 SpacerAdvantage of PEG8
Hydrophilicity (clogD) Less HydrophilicMore HydrophilicImproved solubility of hydrophobic payloads.
Pharmacokinetics (Half-life) ShorterLongerExtended circulation time, increased tumor accumulation.
In Vivo Efficacy Target DependentOften ImprovedEnhanced therapeutic window due to better PK profile.
PROTAC-mediated Degradation Steeper initial responseProlonged residence timePotentially more robust ternary complex formation.
Drug-to-Antibody Ratio (DAR) Lower potential DARHigher potential DARCan facilitate higher drug loading by mitigating hydrophobicity.

Note: The values are qualitative comparisons. Optimal PEG length is specific to the antibody, payload, and target combination and must be determined empirically.

Visualizing the Structural and Functional Differences

Diagrams created using Graphviz illustrate the structural differences and a typical experimental workflow for comparing spacers.

cluster_0 Molecule with PEG4 Spacer cluster_1 Molecule with PEG8 Spacer Ab1 Antibody P4_1 Ab1->P4_1 P4_2 P4_1->P4_2 P4_3 P4_2->P4_3 P4_4 P4_3->P4_4 Payload1 Payload P4_4->Payload1 Ab2 Antibody P8_1 Ab2->P8_1 P8_2 P8_1->P8_2 P8_3 P8_2->P8_3 P8_4 P8_3->P8_4 P8_5 P8_4->P8_5 P8_6 P8_5->P8_6 P8_7 P8_6->P8_7 P8_8 P8_7->P8_8 Payload2 Payload P8_8->Payload2

Figure 1: Structural comparison of bioconjugates with PEG4 vs. PEG8 spacers.

cluster_ADC ADC Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis ADC_PEG4 Synthesize ADC with PEG4 Linker QC Characterization (DAR, Purity, Aggregation) ADC_PEG4->QC ADC_PEG8 Synthesize ADC with PEG8 Linker ADC_PEG8->QC Plasma_Stability Plasma Stability Assay QC->Plasma_Stability Cytotoxicity Cytotoxicity Assay (on target cells) Plasma_Stability->Cytotoxicity PK_Study Pharmacokinetic (PK) Study (Animal Model) Cytotoxicity->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Analysis Compare PK, Efficacy, and Tolerability Profiles Efficacy_Study->Analysis

Figure 2: Experimental workflow for comparing ADC linker performance.

Experimental Protocols

In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of the conjugate and the rate of payload deconjugation in a biologically relevant matrix.

Objective: To assess and compare the stability of ADCs constructed with PEG4 and PEG8 linkers in plasma from various species (e.g., human, mouse).

Methodology:

  • Incubate the PEG4-ADC and PEG8-ADC at a specified concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Quantification:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs to measure the concentrations of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can directly measure the intact ADC and free payload. Immuno-affinity capture can be used to enrich the ADC from the plasma before analysis.

In Vivo Pharmacokinetic (PK) Study

This study evaluates how the linker influences the absorption, distribution, metabolism, and excretion (ADME) of the ADC in a living organism.

Objective: To determine and compare the pharmacokinetic profiles of the PEG4-ADC and PEG8-ADC in an appropriate animal model.

Methodology:

  • Administer a single intravenous dose of the PEG4-ADC or PEG8-ADC to animal models (e.g., mice or rats).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the total antibody and the intact ADC in the plasma samples using a validated analytical method, such as ELISA or LC-MS.

  • Calculate key PK parameters, including half-life (t½), area under the curve (AUC), and clearance (CL), for each ADC to compare their in vivo behavior.

Conclusion

While the optimal linker choice is always context-dependent and requires empirical validation, a PEG8 spacer generally offers a superior profile compared to a PEG4 spacer for developing complex biotherapeutics. The advantages of enhanced hydrophilicity, improved pharmacokinetics, and better steric optimization often translate to a more stable, soluble, and efficacious molecule. For researchers and drug developers, prioritizing a PEG8 spacer during initial screening can be a strategic choice to mitigate risks associated with poor solubility and suboptimal in vivo performance, ultimately leading to a wider therapeutic window.

References

A Comparative Guide to Purity Assessment of Fmoc-NH-PEG8-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of polyethylene glycol (PEG) conjugates is a critical parameter in the development of therapeutics and other advanced biomaterials. This guide provides a comparative overview of analytical techniques for assessing the purity of Fmoc-NH-PEG8-CH2COOH conjugates, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives.

Introduction

This compound is a heterobifunctional PEG linker used in bioconjugation, drug delivery, and peptide synthesis.[1][2][3][4][5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus and the terminal carboxylic acid allow for sequential and specific conjugation to biomolecules. Ensuring the purity of these conjugates is essential for reproducibility, efficacy, and safety in downstream applications. While several methods can be employed for purity assessment, ¹H NMR spectroscopy offers a robust and quantitative approach.

¹H NMR Spectroscopy for Purity Assessment

¹H NMR is a powerful technique for the characterization of PEG conjugates as it provides detailed structural information, allowing for the determination of molecular weight, degree of functionalization, and the presence of impurities.

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the conjugate. Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for quantitative analysis.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.

  • Spectral Analysis:

    • Identify Characteristic Peaks:

      • Fmoc group: Aromatic protons typically appear in the range of 7.2-7.8 ppm.

      • PEG backbone: The repeating ethylene glycol units (-O-CH₂-CH₂-) will show a prominent signal around 3.6 ppm.

      • CH₂COOH group: The methylene protons adjacent to the carboxylic acid will have a distinct chemical shift.

      • NH group: The proton of the amide linker will also have a characteristic signal.

    • Integration and Quantification: Integrate the characteristic peaks corresponding to the Fmoc group, the PEG backbone, and any impurity signals. The purity can be calculated by comparing the integration of the desired conjugate peaks to the total integration of all signals (conjugate + impurities). The degree of conjugation can be determined by comparing the integration of the terminal group protons to the repeating PEG unit protons.

It is important to be aware of ¹³C satellites in the ¹H NMR spectra of PEG compounds. These are small peaks that flank the main PEG signal and arise from the 1.1% natural abundance of ¹³C. Misinterpreting these satellite peaks as impurities can lead to an underestimation of purity. Using a ¹³C decoupled pulse sequence can eliminate these satellite peaks, but they can also be used advantageously for accurate molecular weight and conjugation efficacy determination.

Alternative Purity Assessment Methods

While ¹H NMR is highly informative, other techniques are also widely used for purity assessment of PEG conjugates, each with its own advantages and limitations.

HPLC is a common technique for separating and quantifying components in a mixture. For this compound conjugates, reverse-phase HPLC (RP-HPLC) is often employed.

  • Sample Preparation: Dissolve the conjugate in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is used to elute the compounds.

    • Detection: UV detection at a wavelength where the Fmoc group absorbs (around 265 nm) is standard.

  • Data Analysis: The purity is determined by integrating the area of the peak corresponding to the conjugate and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often specify purity as ≥95% or ≥97% by HPLC.

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the conjugate and can help identify impurities and byproducts. It is often coupled with liquid chromatography (LC-MS) for enhanced separation and analysis.

  • Sample Preparation and LC Separation: Similar to HPLC, the sample is dissolved and separated using a liquid chromatograph.

  • Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for PEG conjugates.

  • Data Analysis: The mass spectrum will show the mass-to-charge ratio (m/z) of the conjugate. This allows for the confirmation of the expected molecular weight and the identification of any species with different masses, which could be impurities or side products. For PEGylated proteins, MS can be used to determine the degree of PEGylation.

Comparison of Purity Assessment Methods

Parameter¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei.Separates molecules based on their physicochemical properties.Measures the mass-to-charge ratio of ionized molecules.
Information Provided Detailed structural information, quantification of purity and conjugation, molecular weight estimation.Separation of components, quantification of purity.Molecular weight confirmation, identification of impurities and byproducts, degree of conjugation.
Sensitivity ModerateHighVery High
Quantitative Capability Excellent (with internal standard)ExcellentGood (often requires standards for absolute quantification)
Sample Requirement Milligram quantitiesMicrogram to milligram quantitiesNanogram to microgram quantities
Complexity ModerateLow to ModerateHigh
Destructive NoYes (sample is consumed)Yes (sample is consumed)

Visualizing the Workflows and Comparisons

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve Conjugate in Deuterated Solvent prep2 Add Internal Standard (e.g., TMS) prep1->prep2 acq1 Acquire ¹H NMR Spectrum (≥400 MHz) prep2->acq1 an1 Identify Characteristic Peaks (Fmoc, PEG, etc.) acq1->an1 an2 Integrate Peaks of Conjugate and Impurities an1->an2 an3 Calculate Purity and Degree of Conjugation an2->an3

Caption: Workflow for NMR-based purity assessment of this compound conjugates.

Comparison_Methods cluster_main Purity Assessment Methods cluster_info Information Provided NMR ¹H NMR Spectroscopy Structure Detailed Structure NMR->Structure Quantification Quantification NMR->Quantification HPLC HPLC HPLC->Quantification Separation Separation HPLC->Separation MS Mass Spectrometry MS->Quantification MolWeight Molecular Weight MS->MolWeight

Caption: Logical relationship of information provided by different purity assessment methods.

Conclusion

The purity assessment of this compound conjugates is crucial for their successful application. ¹H NMR spectroscopy provides a comprehensive and quantitative method for determining purity and the degree of conjugation. While alternative techniques like HPLC and Mass Spectrometry offer higher sensitivity and are valuable for orthogonal validation, NMR provides unparalleled structural insight from a single experiment. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the stage of product development. For a complete characterization, a combination of these techniques is often recommended.

References

A Researcher's Guide to Heterobifunctional Linkers in Bioconjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and controlled covalent linkage of biomolecules is a cornerstone of innovation. Heterobifunctional linkers, with their distinct reactive groups, offer a powerful toolset for creating specific bioconjugates, from antibody-drug conjugates (ADCs) to sophisticated diagnostic probes. This guide provides a comparative analysis of common heterobifunctional linkers, supported by quantitative data and detailed experimental protocols to inform your selection and experimental design.

Heterobifunctional crosslinkers are reagents engineered with two different reactive moieties, allowing for the sequential and controlled conjugation of two distinct molecules.[1] This targeted approach is crucial for minimizing the formation of unwanted homodimers and other byproducts, a common challenge with homobifunctional linkers.[1][2] The choice of a specific heterobifunctional linker is dictated by several factors, including the available functional groups on the biomolecules, the desired stability of the resulting conjugate, and the potential impact of the linker on the biological activity of the molecules involved.[1]

Comparative Analysis of Common Heterobifunctional Ligation Chemistries

The effectiveness of a bioconjugation strategy is often determined by the choice of reactive groups on the heterobifunctional linker. The following tables provide a comparative overview of the most widely used ligation chemistries, summarizing key performance indicators to guide your selection process.

Amine-to-Sulfhydryl Ligation

This is one of the most prevalent strategies in bioconjugation.[1] It typically involves an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) and a maleimide group that reacts with free sulfhydryl groups (e.g., cysteine residues).

FeatureNHS Ester - Maleimide ChemistryKey Considerations
Specificity Moderate to HighNHS esters can react with multiple lysine residues and the N-terminus, potentially leading to a heterogeneous product. Maleimides are highly specific for sulfhydryl groups.
Reaction pH NHS Ester: 7.2 - 8.5; Maleimide: 6.5 - 7.5The two-step process allows for optimization of pH for each reaction.
Reaction Speed NHS Ester: Fast (minutes to a few hours); Maleimide: Fast (minutes to hours)Reaction times are generally practical for laboratory settings.
Linkage Stability Amide Bond: Stable; Thioether Bond: StableBoth resulting bonds are highly stable under physiological conditions.
Side Reactions NHS esters are susceptible to hydrolysis in aqueous solutions. Maleimide groups can also hydrolyze at pH > 7.5.Careful control of pH and prompt use of reconstituted linkers are crucial.
Common Linkers SMCC, Sulfo-SMCC, SM(PEG)nSMCC offers a stable cyclohexane bridge, Sulfo-SMCC is a water-soluble version, and SM(PEG)n linkers provide increased hydrophilicity.
Azide-Alkyne "Click" Chemistry

Bioorthogonal click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a highly specific and efficient alternative to traditional chemistries. This approach involves the reaction of a site-specifically introduced azide group with an alkyne-containing molecule.

FeatureAzide - Alkyne (Copper-Free Click Chemistry)Key Considerations
Specificity Very HighThe azide and alkyne groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems.
Reaction pH Typically 4.0 - 9.0The reaction is efficient over a broad pH range, offering flexibility.
Reaction Speed Fast to Moderate (minutes to hours)Reaction kinetics can be influenced by the specific cyclooctyne used.
Linkage Stability Triazole Ring: Highly StableThe resulting triazole linkage is exceptionally stable.
Side Reactions MinimalThe high specificity of the reaction minimizes the formation of byproducts.
Common Linkers DBCO-NHS Ester, Azide-PEG-NHS EsterThese linkers are used to introduce the azide or alkyne moiety onto one of the biomolecules for subsequent click reaction.

The Impact of Linker Properties on Bioconjugate Performance

Beyond the reactive groups, the physicochemical properties of the linker itself, such as its length, flexibility, and hydrophilicity, play a critical role in the performance of the final bioconjugate, particularly for complex molecules like ADCs.

Linker CharacteristicImpact on BioconjugateSupporting Data
Hydrophilicity (e.g., PEGylation) Mitigates aggregation of hydrophobic payloads, improves pharmacokinetics.Hydrophilic linkers enable conjugation of hydrophobic drugs at a higher drug-to-antibody ratio (DAR) without causing aggregation. PEGylated linkers can also reduce plasma clearance.
Cleavability Enables controlled release of a payload in a specific environment (e.g., tumor cells).Nearly 80% of approved ADCs utilize a cleavable linker for payload delivery. Different cleavage mechanisms (e.g., enzymatic, pH-sensitive) offer distinct release profiles.
Length and Flexibility Can influence steric hindrance, accessibility of the conjugated molecule, and overall stability.The length of a PEG linker can impact the in vitro cytotoxicity and in vivo efficacy of an ADC.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are generalized methodologies for the key chemistries discussed.

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using SMCC

This protocol outlines the conjugation of an amine-containing protein (e.g., an antibody) to a sulfhydryl-containing molecule.

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting column

Procedure:

  • Activation of Protein-NH₂ with SMCC:

    • Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use.

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the protein solution.

    • Incubate for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess SMCC:

    • Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Molecule-SH:

    • Immediately add the purified, maleimide-activated Protein-NH₂ to the Molecule-SH.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.

Protocol 2: Copper-Free Click Chemistry using a DBCO-NHS Ester

This protocol describes the conjugation of an azide-modified molecule to a protein using a DBCO-NHS ester.

Materials:

  • Protein to be labeled

  • Azide-modified molecule

  • DBCO-PEG4-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: Amine-free buffer, e.g., PBS, pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Activation of Protein with DBCO-NHS Ester:

    • Prepare a fresh 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

    • Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution.

    • Incubate for 60 minutes at room temperature.

  • Quenching and Removal of Excess Linker:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench the unreacted NHS ester.

    • Incubate for 15 minutes.

    • Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with Reaction Buffer.

  • Copper-Free Click Reaction:

    • Add a 2- to 4-fold molar excess of the azide-modified molecule to the DBCO-activated protein.

    • Incubate the reaction overnight at 4°C.

  • Purification:

    • Purify the conjugate using a suitable chromatography method (e.g., SEC) to remove the excess azide-modified molecule.

Visualizing Bioconjugation Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.

TwoStep_Amine_to_Sulfhydryl_Conjugation cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation Protein_NH2 Protein-NH₂ Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein React with NHS ester SMCC SMCC Linker SMCC->Activated_Protein Desalting Desalting Column Activated_Protein->Desalting Excess_SMCC Excess SMCC Desalting->Excess_SMCC Remove Conjugate Final Conjugate Desalting->Conjugate React with Maleimide Molecule_SH Molecule-SH Molecule_SH->Conjugate

Caption: Workflow for a two-step amine-to-sulfhydryl bioconjugation reaction.

Copper_Free_Click_Chemistry cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Reaction Protein Protein DBCO_Protein DBCO-Activated Protein Protein->DBCO_Protein React with NHS ester DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Protein Purification Purification DBCO_Protein->Purification Excess_Linker Excess Linker Purification->Excess_Linker Remove Final_Conjugate Final Conjugate Purification->Final_Conjugate Click Reaction Azide_Molecule Azide-Modified Molecule Azide_Molecule->Final_Conjugate

Caption: Workflow for copper-free click chemistry bioconjugation.

Linker_Characteristics cluster_Linker Heterobifunctional Linker cluster_Properties Spacer Arm Properties Bioconjugate_Performance Bioconjugate Performance Reactive_Groups Reactive Groups Reactive_Groups->Bioconjugate_Performance Determines Ligation Chemistry Spacer_Arm Spacer Arm Hydrophilicity Hydrophilicity Spacer_Arm->Hydrophilicity Cleavability Cleavability Spacer_Arm->Cleavability Length_Flexibility Length/Flexibility Spacer_Arm->Length_Flexibility Hydrophilicity->Bioconjugate_Performance Impacts Solubility & PK Cleavability->Bioconjugate_Performance Enables Payload Release Length_Flexibility->Bioconjugate_Performance Affects Stability & Activity

Caption: Key factors of a heterobifunctional linker affecting bioconjugate characteristics.

References

A Comparative Guide to Confirming Successful Conjugation of Fmoc-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of linkers like Fmoc-NH-PEG8-CH2COOH to proteins, peptides, or other molecules is a critical step that requires rigorous confirmation. This guide provides an objective comparison of key analytical techniques for this purpose, supported by experimental data and detailed protocols, to ensure the integrity and quality of the resulting bioconjugate.

Comparison of Key Analytical Techniques

The confirmation of a successful conjugation reaction hinges on demonstrating the formation of a new covalent bond and the presence of both the PEG linker and the target molecule in the final product. The following techniques offer orthogonal approaches to achieve this confirmation.

Technique Principle Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.- Confirms the molecular weight of the conjugate. - Detects the mass increase corresponding to the addition of the this compound linker (649.73 Da). - Can identify the degree of PEGylation (mono-, di-, etc.).- High sensitivity and accuracy. - Provides direct evidence of covalent modification.- PEG polydispersity can complicate spectra. - May not identify the specific site of conjugation without further experiments (e.g., peptide mapping).
¹H NMR Spectroscopy Measures the resonance of protons in a magnetic field, providing information about their chemical environment.- Confirms the presence of characteristic PEG (-O-CH₂-CH₂-O-) and Fmoc signals in the conjugate. - Allows for the calculation of the degree of PEGylation by comparing the integration of PEG and molecule-specific protons.- Non-destructive. - Provides detailed structural information. - Quantitative.- Lower sensitivity compared to MS. - Requires higher sample concentrations. - Complex spectra for large molecules.
HPLC (RP-HPLC & SEC) Separates molecules based on their hydrophobicity (RP-HPLC) or size (SEC).- Separates the conjugated product from unreacted starting materials. - Can indicate the presence of a new, larger, and often more hydrophilic species.- Well-established and robust. - Can be used for both analytical and preparative purposes.- Indirect confirmation of conjugation. - Co-elution of species can occur.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Confirms the presence of the characteristic C-O-C ether stretch of the PEG backbone (~1100 cm⁻¹). - Can show changes in amide or other functional group bands upon conjugation.- Relatively simple and fast. - Non-destructive.- Less specific than MS or NMR. - Difficult to quantify the degree of PEGylation accurately.
Capillary Electrophoresis (CE) Separates molecules based on their charge and size in an electric field.- Can resolve different PEGylated species. - Provides information on the purity of the conjugate.- High resolution. - Requires very small sample volumes.- Can be less robust than HPLC. - Method development can be complex.

Quantitative Data Summary

The following table provides expected quantitative data for the confirmation of a successful mono-conjugation of this compound to a hypothetical 2000 Da peptide.

Technique Parameter Unconjugated Peptide This compound Conjugated Product
Mass Spectrometry Molecular Weight (Da)2000649.732649.73
¹H NMR Chemical Shift (ppm)Peptide-specific signals~7.77, 7.59, 7.40, 7.31 (Fmoc); ~4.4, 4.2 (Fmoc-CH, CH₂); ~3.6 (PEG backbone)Peptide-specific signals + Fmoc and PEG signals
Integration RatioN/AN/ARatio of PEG protons (~3.6 ppm) to a specific peptide proton signal can determine the degree of PEGylation.
RP-HPLC Retention Time (min)e.g., 15.2e.g., 18.5e.g., 16.8 (often shifts depending on the peptide's hydrophobicity)
FTIR Key Absorbance (cm⁻¹)Amide I (~1650), Amide II (~1550)~1100 (C-O-C stretch)Amide I & II + strong C-O-C stretch at ~1100

Experimental Protocols

Mass Spectrometry (LC-ESI-MS)

1. Sample Preparation:

  • Dissolve the unconjugated peptide, this compound, and the conjugated product in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • Further dilute the samples to 10-100 µg/mL with the same solvent.

2. Instrumentation and Method:

  • LC System: A reverse-phase UPLC/HPLC system.

  • Column: C4 or C18 column suitable for peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15 minutes).

  • MS System: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive.

  • Mass Range: Scan a range that includes the expected masses of the starting materials and the product (e.g., m/z 500-4000).

3. Data Analysis:

  • Deconvolute the resulting mass spectra to obtain the zero-charge state molecular weights.

  • Compare the molecular weight of the product to the theoretical mass of the conjugated peptide. A successful conjugation will show a mass increase of 649.73 Da.[1]

¹H NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 1-5 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

2. Instrumentation and Method:

  • Spectrometer: A 400 MHz or higher NMR spectrometer.

  • Experiment: Standard 1D proton NMR.

  • Number of Scans: 64 or more to ensure a good signal-to-noise ratio.

3. Data Analysis:

  • Identify the characteristic sharp singlet of the PEG backbone at approximately 3.6 ppm.[2][3]

  • Identify the aromatic protons of the Fmoc group between 7.3 and 7.8 ppm.

  • Compare the spectrum of the conjugate to the spectra of the starting materials to confirm the presence of signals from both moieties.

  • To determine the degree of PEGylation, integrate the PEG signal and a well-resolved signal from the peptide corresponding to a known number of protons. The ratio of these integrals can be used to calculate the average number of PEG linkers per peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Sample Preparation:

  • Dissolve the samples in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.

2. Instrumentation and Method:

  • System: A standard HPLC or UPLC system with a UV detector.

  • Column: A C4 or C18 reversed-phase column.

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient appropriate for separating the peptide and its conjugate (e.g., 5-65% B over 30 minutes).

  • Detection: UV absorbance at 214 nm and/or 280 nm.

3. Data Analysis:

  • Compare the chromatograms of the starting materials and the reaction mixture.

  • Successful conjugation is indicated by the appearance of a new peak with a different retention time from the starting materials. The conjugate may elute earlier or later than the unconjugated peptide depending on the overall change in hydrophobicity.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR)-FTIR instrument, which requires placing a small amount of the sample directly on the ATR crystal.

2. Instrumentation and Method:

  • Spectrometer: A standard FTIR spectrometer.

  • Range: Scan from 4000 to 400 cm⁻¹.

3. Data Analysis:

  • Look for the strong, characteristic C-O-C ether stretching band of the PEG backbone at approximately 1100 cm⁻¹.

  • Compare the spectrum of the conjugate to the spectra of the starting materials to confirm the presence of this band.

Visualization of Workflows and Logic

experimental_workflow cluster_conjugation Conjugation Reaction cluster_analysis Confirmation of Conjugation Peptide Peptide Reaction_Mixture Conjugation Reaction Peptide->Reaction_Mixture Fmoc_PEG_Linker This compound Fmoc_PEG_Linker->Reaction_Mixture MS Mass Spectrometry Reaction_Mixture->MS Mass Increase? NMR NMR Spectroscopy Reaction_Mixture->NMR PEG/Fmoc Signals? HPLC HPLC Reaction_Mixture->HPLC New Peak? FTIR FTIR Spectroscopy Reaction_Mixture->FTIR C-O-C Stretch? logical_relationship cluster_evidence Required Evidence Successful_Conjugation Successful Conjugation Confirmed Mass_Increase Correct Mass Increase (MS) Mass_Increase->Successful_Conjugation Structural_Features Presence of Both Moieties (NMR, FTIR) Structural_Features->Successful_Conjugation Purity Purified Product (HPLC, CE) Purity->Successful_Conjugation

References

The Length Matters: A Comparative Guide to PEG Linker Impact on Drug Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is paramount. A critical, yet often underestimated, component in the design of these molecules is the linker that connects the targeting moiety to the payload. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable due to their ability to favorably modulate the physicochemical and pharmacological properties of the conjugate. This guide provides an objective comparison of how PEG linker length influences drug efficacy, supported by experimental data and detailed methodologies.

The length of a PEG linker is not merely a spacer; it is a key determinant of a drug conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index.[1][2] The inclusion of these hydrophilic chains can mitigate aggregation issues associated with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs) in ADCs without compromising their properties.[1] In PROTACs, the linker length is crucial for the formation of a stable and productive ternary complex between the target protein and an E3 ligase, which is a prerequisite for target degradation.[2]

Comparative Analysis of PEG Linker Length on ADC Performance

The selection of a PEG linker length for an ADC is a balancing act between improving pharmacokinetic properties and maintaining potent cytotoxicity. Longer PEG linkers generally lead to a longer plasma half-life and improved in vivo efficacy, but this can sometimes be accompanied by a decrease in in vitro potency.[1]

Data Presentation

Below are tables summarizing quantitative data from preclinical studies that compare key performance metrics of ADCs with different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthPlasma Half-life (t½)Clearance RateReference
No PEG19.6 minutesHigh
PEG4--
PEG8Slower clearanceLow
PEG12Slower clearanceLow
4 kDa2.5-fold increase vs. no PEGReduced
10 kDa11.2-fold increase vs. no PEGSignificantly Reduced
PEG24Slower clearanceLow

Note: Direct numerical comparison of half-life across different studies is challenging due to variations in experimental models and ADC constructs. The trend, however, consistently shows that longer PEG chains lead to slower clearance and longer half-life.

Table 2: In Vitro and In Vivo Efficacy of ADCs with Varying PEG Linker Lengths

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
No PEGHigh PotencyLess effective due to rapid clearance
PEG4High PotencyModerate
PEG8May have slightly reduced potencyImproved efficacy over shorter linkers
4 kDa4.5-fold reduction in cytotoxicity vs. no PEG-
10 kDa22-fold reduction in cytotoxicity vs. no PEGMost ideal tumor therapeutic ability in the study
PEG24May have reduced potencySignificant tumor suppression

Note: The in vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen. The table provides a qualitative and quantitative overview from the available literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments in the evaluation of ADCs with different PEG linkers.

ADC Conjugation Protocol

This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using a PEG linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP).

  • Maleimide-PEG-Payload linker.

  • PBS, pH 7.4.

  • Size-exclusion chromatography (SEC) column.

Procedure:

  • Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation: Add the Maleimide-PEG-Payload linker to the reduced antibody solution at a specific molar ratio and incubate at 4°C for 16-18 hours.

  • Purification: Purify the resulting ADC from unreacted linker and payload by SEC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the potency of the ADC in killing cancer cells.

Procedure:

  • Cell Seeding: Seed target cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a plate reader. Plot the absorbance values against the ADC concentration to determine the IC50 value.

Pharmacokinetic Study in Rodents

This study evaluates the clearance and half-life of an ADC.

Procedure:

  • ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to rodents (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantification of ADC: Measure the concentration of the ADC in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration of the ADC versus time and determine the pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis software.

In Vivo Efficacy (Antitumor) Study

This study evaluates the therapeutic efficacy of the ADC in a tumor-bearing animal model.

Procedure:

  • Tumor Implantation: Inoculate mice with tumor cells to establish xenograft models.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups and administer the ADCs with different PEG linkers at a specified dose and schedule.

  • Monitoring: Measure tumor volume and body weight two to three times per week.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to a vehicle control group.

Visualizing the Impact and Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

HER2_Signaling_Pathway HER2 Signaling Pathway and ADC Mechanism of Action cluster_ADC ADC Action cluster_Signaling Cellular Signaling ADC ADC HER2 Receptor HER2 Receptor ADC->HER2 Receptor 1. Binding Internalization 2. Internalization (Endocytosis) HER2 Receptor->Internalization Dimerization HER2 Dimerization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Release 4. Payload Release Lysosome->Payload Release Cell Proliferation Cell Proliferation & Survival Payload Release->Cell Proliferation 5. Inhibition PI3K/AKT PI3K/AKT Pathway Dimerization->PI3K/AKT RAS/MEK/MAPK RAS/MEK/MAPK Pathway Dimerization->RAS/MEK/MAPK PI3K/AKT->Cell Proliferation RAS/MEK/MAPK->Cell Proliferation

Mechanism of an anti-HER2 ADC targeting the HER2 signaling pathway.

experimental_workflow Experimental Workflow for Comparing ADCs with Different PEG Linkers Start Start: Design ADCs with Varying PEG Linkers Conjugation ADC Conjugation & Characterization (DAR, Purity) Start->Conjugation InVitro In Vitro Evaluation (Cytotoxicity Assay - IC50) Conjugation->InVitro PK Pharmacokinetic Study (Half-life, Clearance) Conjugation->PK InVivo In Vivo Efficacy Study (Tumor Growth Inhibition) InVitro->InVivo PK->InVivo Analysis Data Analysis & Comparison InVivo->Analysis End Conclusion: Optimal Linker Length Selection Analysis->End

Workflow for the preclinical evaluation of an antibody-drug conjugate.

logical_relationship Relationship Between PEG Linker Length and ADC Performance cluster_linker PEG Linker Length cluster_properties ADC Properties Short_PEG Shorter PEG Linker Stability Stability Short_PEG->Stability Favors InVitro In Vitro Potency (Lower IC50) Short_PEG->InVitro May Enhance Long_PEG Longer PEG Linker Hydrophilicity Hydrophilicity Long_PEG->Hydrophilicity Increases PK Pharmacokinetics (Longer Half-life) Long_PEG->PK Improves InVivo In Vivo Efficacy Hydrophilicity->InVivo Contributes to Stability->InVivo Contributes to PK->InVivo Enhances InVitro->InVivo Impacts

References

A Researcher's Guide to Alternative Linkers for Bioconjugation: Beyond Fmoc-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and specificity of bioconjugates. While Fmoc-NH-PEG8-CH2COOH has been a widely utilized tool for introducing a hydrophilic spacer, the expanding landscape of bioconjugation demands a more nuanced approach to linker selection. This guide provides an objective comparison of alternative linkers, supported by experimental data and detailed protocols, to empower researchers in tailoring their conjugation strategies for specific applications in drug delivery, proteomics, and diagnostics.

This guide will explore a range of alternative linkers, categorized by their release mechanisms and chemical properties. We will delve into cleavable linkers that respond to specific physiological triggers, non-cleavable linkers that offer enhanced stability, and innovative polymer-based alternatives to polyethylene glycol (PEG) that address potential immunogenicity concerns.

Cleavable Linkers: Designing for Controlled Release

Cleavable linkers are engineered to break and release their cargo under specific environmental conditions, offering a powerful strategy for targeted drug delivery and the activation of probes at the site of action. The choice of a cleavable linker is dictated by the desired release trigger, which can be enzymatic, pH-dependent, or sensitive to the intracellular reducing environment.

Enzyme-Cleavable Linkers: Harnessing Biological Specificity

Enzyme-cleavable linkers incorporate peptide sequences that are recognized and cleaved by specific proteases that are often overexpressed in disease states, such as the tumor microenvironment. This approach offers high specificity for payload release.

Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) Linkers:

These dipeptide linkers are the most extensively used enzyme-cleavable linkers, particularly in the field of antibody-drug conjugates (ADCs).[1][2] They are designed to be cleaved by lysosomal proteases like Cathepsin B, which are abundant in tumor cells.[3]

Quantitative Performance Comparison: Val-Cit vs. Val-Ala Linkers

ParameterVal-Cit LinkerVal-Ala LinkerComments
Cleavage Efficiency by Cathepsin B HighSlightly lower than Val-CitBoth are efficiently cleaved, but Val-Cit is often considered the gold standard for Cathepsin B-mediated release.[3]
Plasma Stability Generally high, but can show instability in rodent plasmaOften exhibits higher stability in rodent plasma compared to Val-CitThe choice of linker can be critical for the translatability of preclinical animal studies.[4]
Bystander Effect Can induce a potent bystander effect due to the release of a membrane-permeable payload.Similar to Val-Cit, can induce a bystander effect.The ability to kill neighboring antigen-negative tumor cells is a key advantage of many cleavable linkers.
In Vitro Cytotoxicity (IC50) Highly potent in antigen-positive cells.Comparable potency to Val-Cit in many cell lines.The choice between the two may depend on the specific antibody, payload, and cancer cell line.

Experimental Protocol: Cathepsin B-Mediated Cleavage Assay

Objective: To determine the rate of payload release from a dipeptide-linked bioconjugate upon incubation with Cathepsin B.

Materials:

  • Bioconjugate (e.g., ADC) with Val-Cit or Val-Ala linker.

  • Recombinant human Cathepsin B.

  • Assay buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5.

  • Quenching solution: Acetonitrile with an internal standard.

  • LC-MS system for analysis.

Procedure:

  • Prepare a solution of the bioconjugate in the assay buffer.

  • Initiate the reaction by adding a pre-determined concentration of Cathepsin B.

  • Incubate the reaction at 37°C.

  • At various time points, withdraw an aliquot of the reaction mixture and immediately quench it with the quenching solution.

  • Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact bioconjugate.

  • Plot the percentage of released payload against time to determine the cleavage kinetics.

pH-Sensitive Linkers: Exploiting Acidic Microenvironments

pH-sensitive linkers are designed to be stable at physiological pH (around 7.4) but hydrolyze in acidic environments, such as those found in endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0). Hydrazone and oxime linkages are the most common examples of pH-sensitive cleavable linkers.

Hydrazone vs. Oxime Linkers:

Hydrazone bonds are formed by the reaction of a hydrazide with an aldehyde or ketone. They are known for their relatively rapid cleavage in acidic conditions. Oxime bonds, formed from an aminooxy group and an aldehyde or ketone, are generally more stable to hydrolysis than hydrazones, offering a slower, more controlled release profile.

Quantitative Stability Comparison: Hydrazone vs. Oxime Linkers

Linker TypeHalf-life at pH 7.4Half-life at pH 5.0Comments
Aromatic Hydrazone >100 hours4-8 hoursOffers good stability in circulation with rapid release in endosomal/lysosomal compartments.
Aliphatic Hydrazone 10-50 hours1-2 hoursLess stable at physiological pH compared to aromatic hydrazones, which can lead to premature drug release.
Oxime Very high (>500 hours)~100 hoursThe significantly higher stability of oximes makes them suitable for applications requiring prolonged circulation and slower payload release.

Experimental Protocol: Synthesis of a Hydrazone-Linked Bioconjugate

Objective: To conjugate a hydrazide-modified molecule to a protein containing an aldehyde group.

Materials:

  • Protein with an accessible aldehyde group (can be introduced via periodate oxidation of N-terminal serine or threonine residues).

  • Hydrazide-functionalized molecule (e.g., a drug or a fluorescent probe).

  • Conjugation buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Dissolve the aldehyde-containing protein in the conjugation buffer.

  • Add a molar excess of the hydrazide-functionalized molecule to the protein solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry.

  • Purify the resulting bioconjugate using size-exclusion chromatography to remove unreacted small molecules.

  • Characterize the final conjugate to determine the degree of labeling.

Reduction-Sensitive Linkers: Targeting the Intracellular Environment

Disulfide linkers are stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher. This mechanism allows for efficient payload release once the bioconjugate is internalized by the target cell.

Experimental Protocol: Glutathione-Mediated Cleavage Assay

Objective: To assess the stability of a disulfide-linked bioconjugate in the presence of a reducing agent.

Materials:

  • Disulfide-linked bioconjugate.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Reduced glutathione (GSH).

  • Analytical method to quantify the released payload (e.g., HPLC, LC-MS).

Procedure:

  • Prepare two sets of samples: one with the bioconjugate in PBS and another with the bioconjugate in PBS containing a physiological concentration of GSH (e.g., 5 mM).

  • Incubate both sets of samples at 37°C.

  • At various time points, take aliquots from each sample.

  • Analyze the aliquots to quantify the amount of released payload.

  • Compare the release profiles in the presence and absence of GSH to determine the linker's sensitivity to reduction.

Non-Cleavable Linkers: The Stability Advantage

Non-cleavable linkers form a stable covalent bond between the targeting moiety and the payload. The release of the payload-linker complex occurs only after the complete degradation of the targeting protein (e.g., an antibody) within the lysosome. This strategy offers superior plasma stability and can lead to a more favorable safety profile by minimizing premature drug release.

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) Linker:

The SMCC linker is a widely used non-cleavable linker that connects to primary amines on the targeting molecule and to thiols on the payload.

Quantitative Performance Comparison: Cleavable vs. Non-Cleavable Linkers

ParameterCleavable Linkers (e.g., Val-Cit)Non-Cleavable Linkers (e.g., SMCC)Comments
Plasma Stability Generally high, but can be susceptible to premature cleavage.Very high, as payload release is dependent on antibody degradation.Non-cleavable linkers typically offer a longer half-life in circulation.
Bystander Effect High, if the released payload is membrane-permeable.Generally low, as the released payload-linker-amino acid complex is often charged and membrane-impermeable.The choice depends on the desired mechanism of action and the tumor heterogeneity.
Efficacy Can be highly effective, especially in heterogeneous tumors due to the bystander effect.Highly effective against antigen-positive cells.The overall efficacy is context-dependent.
Toxicity Potential for off-target toxicity if premature cleavage occurs.Generally lower systemic toxicity due to higher stability.A key consideration in the design of ADCs.

Beyond PEG: Polymer-Based Alternatives

While PEG has been the gold standard for increasing the hydrophilicity and circulation half-life of bioconjugates, concerns about its potential immunogenicity and lack of biodegradability have driven the development of alternatives.

Polysarcosine (pSar): A Promising Alternative

Polysarcosine is a polypeptoid, a polymer of N-methylated glycine. It is highly hydrophilic, biocompatible, and biodegradable, making it an attractive alternative to PEG.

Quantitative Performance Comparison: pSar vs. PEG

ParameterPolysarcosine (pSar)Poly(ethylene glycol) (PEG)Comments
Immunogenicity Generally considered to be low to non-immunogenic.Can elicit an immune response in some individuals due to pre-existing anti-PEG antibodies.A significant advantage of pSar for clinical applications.
Biodegradability Biodegradable into natural metabolites.Non-biodegradable, which can lead to accumulation in tissues.An important consideration for long-term safety.
Hydrophilicity Highly hydrophilic, comparable to PEG.The benchmark for hydrophilicity in bioconjugation.Both effectively improve the solubility of hydrophobic molecules.
In Vivo Half-life Can significantly prolong the circulation half-life of conjugated proteins, comparable to PEG.A well-established method for extending the in vivo half-life of therapeutics.Both are effective at improving pharmacokinetic profiles.
Antitumor Efficacy (in ADCs) Has been shown to enhance the antitumor efficacy of high drug-to-antibody ratio ADCs.Can sometimes limit the efficacy of high-DAR ADCs due to steric hindrance.pSar may offer advantages for certain ADC designs.

Experimental Protocol: Synthesis of a pSar-Protein Conjugate

Objective: To conjugate a polysarcosine chain to a protein via native chemical ligation.

Materials:

  • Protein engineered to have a C-terminal thioester.

  • Polysarcosine with an N-terminal cysteine.

  • Ligation buffer: 6 M guanidine HCl, 200 mM sodium phosphate, pH 7.2.

  • Reducing agent (e.g., TCEP).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Dissolve the protein thioester and the cysteine-terminated polysarcosine in the ligation buffer.

  • Add a reducing agent to the mixture.

  • Incubate the reaction at room temperature, monitoring the progress by SDS-PAGE.

  • Once the ligation is complete, purify the pSar-protein conjugate using size-exclusion chromatography.

  • Characterize the final product by mass spectrometry to confirm the successful conjugation.

Click Chemistry Linkers: Forging Connections with Precision

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for linking molecules. This reaction is highly specific and proceeds under mild, aqueous conditions, making it ideal for bioconjugation.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-modified molecule to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein.

  • Azide-functionalized molecule.

  • Copper(II) sulfate (CuSO4).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper-chelating ligand (e.g., THPTA).

  • Reaction buffer: PBS, pH 7.4.

Procedure:

  • Dissolve the alkyne-modified protein and the azide-functionalized molecule in the reaction buffer.

  • Prepare a premix of CuSO4 and the chelating ligand.

  • Add the copper-ligand premix to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the resulting bioconjugate to remove the copper catalyst and unreacted reagents.

Visualizing the Concepts

To further clarify the concepts discussed in this guide, the following diagrams illustrate key workflows and relationships.

Experimental_Workflow cluster_Preparation Preparation cluster_Conjugation Conjugation cluster_Purification Purification cluster_Analysis Analysis & Characterization Biomolecule Biomolecule (e.g., Antibody) Reaction Conjugation Reaction Biomolecule->Reaction Linker_Payload Linker-Payload (or other molecule) Linker_Payload->Reaction Purification Purification (e.g., SEC, HIC) Reaction->Purification Analysis Characterization (e.g., MS, SDS-PAGE) Purification->Analysis Functional_Assay Functional Assay (e.g., Cytotoxicity) Analysis->Functional_Assay

A generalized experimental workflow for bioconjugation.

Cleavable_Linker_Mechanisms cluster_Enzymatic Enzymatic Cleavage cluster_pH pH-Sensitive Cleavage cluster_Reductive Reductive Cleavage Trigger Release Trigger Enzyme Protease (e.g., Cathepsin B) Trigger->Enzyme Acidic_pH Acidic pH (Endosome/Lysosome) Trigger->Acidic_pH GSH Glutathione (GSH) (Intracellular) Trigger->GSH Peptide_Linker Peptide Linker (e.g., Val-Cit) Enzyme->Peptide_Linker cleaves Payload_Release Payload Release Peptide_Linker->Payload_Release leads to Hydrazone_Linker Hydrazone/Oxime Linker Acidic_pH->Hydrazone_Linker hydrolyzes Hydrazone_Linker->Payload_Release leads to Disulfide_Linker Disulfide Linker GSH->Disulfide_Linker reduces Disulfide_Linker->Payload_Release leads to

Mechanisms of action for different classes of cleavable linkers.

Linker_Selection_Guide Start Start: Define Application Needs Stability High Plasma Stability Required? Start->Stability Controlled_Release Controlled Release at Target Site? Stability->Controlled_Release No Non_Cleavable Consider Non-Cleavable Linker (e.g., SMCC) Stability->Non_Cleavable Yes Immunogenicity Low Immunogenicity a Priority? Controlled_Release->Immunogenicity No Cleavable Consider Cleavable Linker Controlled_Release->Cleavable Yes Bystander Bystander Effect Desired? Bystander->Non_Cleavable No Bystander->Cleavable Yes pSar Consider Polysarcosine (pSar) as PEG Alternative Immunogenicity->pSar Yes PEG Standard PEG Linker May Be Suitable Immunogenicity->PEG No Cleavable->Bystander

A decision guide for selecting an appropriate linker.

Conclusion

The field of bioconjugation is continually evolving, and the selection of the appropriate linker is a paramount consideration for the successful development of novel therapeutics and research tools. While this compound remains a valuable reagent, a thorough understanding of the available alternatives is essential for optimizing the performance of bioconjugates. This guide has provided a comparative overview of cleavable, non-cleavable, and advanced polymer-based linkers, supported by quantitative data and experimental protocols. By carefully considering the specific requirements of their application, researchers can leverage this information to design and synthesize next-generation bioconjugates with enhanced efficacy, stability, and safety.

References

Safety Operating Guide

Proper Disposal of Fmoc-NH-PEG8-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Fmoc-NH-PEG8-CH2COOH, a frequently utilized polyethylene glycol (PEG) derivative in peptide synthesis and drug delivery research. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.

While Safety Data Sheets (SDS) for closely related compounds such as Fmoc-NH-PEG-Propionic Acid and Fmoc-NH-PEG-COOH indicate that they are not classified as hazardous substances, it is imperative to treat all chemical waste with caution.[1][2][3] Institutional and local regulations must always be consulted and followed.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. Handle the material in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or aerosols.

Summary of Key Chemical Properties

For quick reference, the table below summarizes the essential properties of this compound.

PropertyValue
Synonyms 1-(Fmoc-amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
CAS Number 756526-02-0
Appearance Colorless or light yellowish viscous liquid
Molecular Formula C₃₄H₄₉NO₁₂
Molecular Weight 663.75 g/mol
Purity ≥ 97% (HPLC)
Storage Conditions ≤ -10 °C

Data sourced from Chem-Impex.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be considered chemical waste.

  • This waste should be segregated from other waste streams. Do not mix with incompatible materials. Given its carboxylic acid functionality, it should not be mixed with strong bases or reactive metals.

2. Waste Collection and Containment:

  • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Avoid overfilling the container.

3. Labeling:

  • All waste containers must be accurately and clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity of the waste.

4. Storage:

  • Store the sealed waste containers in a designated and well-ventilated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. While polyethylene glycol itself is biodegradable, its derivatives may have different environmental impacts.[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect Solid Waste in a Labeled, Sealed Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in a Labeled, Sealed Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby safeguarding themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Fmoc-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fmoc-NH-PEG8-CH2COOH

For researchers, scientists, and drug development professionals, this guide provides immediate, essential information for the safe handling and disposal of this compound. This procedural document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment. While some safety data sheets (SDS) for similar compounds indicate that they are not classified as hazardous substances, it is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1]. Therefore, caution and adherence to standard laboratory safety protocols are paramount. This product is intended for research use only and is not for human or veterinary use[2].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Protection Level Equipment Specifications & Rationale
Primary Engineering Controls Fume HoodRecommended for all manipulations of the solid compound and when preparing solutions to minimize inhalation of any potential dust or aerosols.
Eye Protection Safety GogglesShould be worn at all times in the laboratory to protect against splashes or contact with airborne particles.[3]
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashes.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended to prevent skin contact.[3] Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from accidental spills.
Chemical-Resistant Apron or CoverallsConsider for larger scale operations or when there is a higher risk of significant spills to provide an additional layer of protection.
Respiratory Protection NIOSH-Approved RespiratorWhile not generally required if working in a fume hood, a respirator may be necessary if handling large quantities outside of a fume hood or if dust is generated.
Foot Protection Closed-Toe ShoesRequired in all laboratory settings to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes risks and ensures the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (868594-52-9) on the label match the order.

  • Don appropriate PPE (lab coat, safety goggles, and gloves) before handling the package.

2. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and dark place.

  • The recommended long-term storage temperature is -20°C.

  • Protect from light and moisture to maintain stability.

3. Preparation of Solutions:

  • All weighing and solution preparation should be conducted in a certified chemical fume hood.

  • Use anhydrous solvents such as DMF or DMSO for reconstitution to maintain the stability of the compound.

  • Avoid generating dust when handling the solid material.

4. Use in Experiments:

  • The Fmoc protecting group can be removed under basic conditions to yield a free amine.

  • The terminal carboxylic acid can be reacted with primary amines using activators like EDC or DCC to form a stable amide bond.

  • The hydrophilic PEG spacer enhances solubility in aqueous media.

  • Always handle solutions containing this compound with the same level of precaution as the solid compound.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate all waste containing this compound from other laboratory waste streams.

  • This includes unused solid compound, solutions, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and empty containers.

2. Solid Waste Disposal:

  • Collect all solid waste, including contaminated PPE, in a designated, labeled, and sealed chemical waste container.

  • If the compound is spilled, absorb it with an inert material (e.g., vermiculite, dry sand) and place it in the chemical waste container. Do not flush to the sewer.

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate chemical waste container.

  • Do not dispose of liquid waste down the drain.

4. Decontamination:

  • Decontaminate all glassware and equipment that has come into contact with the compound. Wash with an appropriate solvent, followed by soap and water.

  • Collect the initial solvent rinse as chemical waste.

5. Final Disposal:

  • All chemical waste must be disposed of through the institution's designated hazardous waste management program.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key stages of handling and disposing of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal receiving Receive & Inspect Package storage Store at -20°C Protect from Light & Moisture receiving->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe fume_hood Work in Fume Hood ppe->fume_hood weighing Weigh Solid Compound fume_hood->weighing solution_prep Prepare Solution with Anhydrous Solvent weighing->solution_prep experiment Use in Experiment solution_prep->experiment solid_waste Collect Solid Waste (Contaminated PPE, etc.) experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste decontaminate Decontaminate Glassware experiment->decontaminate final_disposal Dispose via Institutional Hazardous Waste Program solid_waste->final_disposal liquid_waste->final_disposal decontaminate->final_disposal

Caption: Workflow for safe handling and disposal of this compound.

References

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